molecular formula C10H15NO2 B084419 4-(2-Aminopropyl)-2-methoxyphenol CAS No. 13026-44-3

4-(2-Aminopropyl)-2-methoxyphenol

Cat. No.: B084419
CAS No.: 13026-44-3
M. Wt: 181.23 g/mol
InChI Key: GPBOYXOSSQEJBH-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-2-methoxyphenol is a chemical compound of significant interest in biomedical research, particularly for investigating oxidative enzymes and inflammatory pathways. The methoxyphenol pharmacophore is recognized for its potent antioxidant and anti-inflammatory properties, making it a valuable scaffold for developing enzyme inhibitors . Research into methoxyphenol-based compounds has identified them as potent, reversible inhibitors of myeloperoxidase (MPO), a hemoprotein expressed in neutrophils and macrophages that plays a key role in generating reactive oxygen species and promoting inflammatory tissue damage . Inhibiting MPO is a promising pharmacological approach for conditions like atherosclerosis, as it can prevent the oxidation of high-density lipoprotein (HDL) and low-density lipoprotein (LDL), thereby helping to maintain vascular health . Furthermore, structurally related complexes derived from methoxyphenol ligands have demonstrated notable in vitro cytotoxic efficacy against human epidermoid carcinoma cell lines (A431), highlighting the broader potential of this chemical class in oncological research . As a research chemical, this compound provides scientists with a versatile building block for exploring these and other mechanisms, supporting the development of novel therapeutic agents.

Properties

IUPAC Name

4-(2-aminopropyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBOYXOSSQEJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926648
Record name 4-(2-Aminopropyl)-2-methoxyphenol
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13026-44-3
Record name 4-Hydroxy-3-methoxyamphetamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methyl-alpha-methyldopamine
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Record name 4-(2-Aminopropyl)-2-methoxyphenol
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Record name 3-0-METHYL-.ALPHA.-METHYLDOPAMINE, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive exploration of the synthetic pathways leading to 4-(2-aminopropyl)-2-methoxyphenol, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The document outlines two primary, robust synthetic strategies originating from readily available precursors: the Henry reaction pathway starting from vanillin and a reductive amination route commencing with 4-hydroxy-3-methoxyphenylacetone. Each pathway is dissected to provide a thorough understanding of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis of novel bioactive compounds.

Introduction and Retrosynthetic Analysis

This compound is a primary amine featuring a guaiacol (2-methoxyphenol) moiety. Its structure is analogous to other biologically active phenethylamines, making it a valuable building block for synthetic applications. The strategic design of its synthesis hinges on the efficient construction of the C-C bond forming the propyl side chain and the subsequent introduction of the amine functionality.

A retrosynthetic analysis reveals two logical disconnections, forming the basis of the primary synthetic routes discussed in this guide:

  • C-N Bond Formation (Reductive Amination): Disconnecting the C-N bond of the primary amine leads back to the corresponding ketone, 4-(2-oxopropyl)-2-methoxyphenol (also known as 4-hydroxy-3-methoxyphenylacetone), and an ammonia source. This is a classic reductive amination strategy.

  • C-C Bond Formation (Nitroaldol Condensation): Disconnecting the Cα-Cβ bond of the propyl side chain points towards a nitroalkane and an aldehyde. This suggests a Henry (nitroaldol) reaction between nitroethane and the widely available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde)[1][2][3]. The resulting nitroalkene intermediate can then be reduced to the target amine.

G Target This compound P1_Ketone 4-Hydroxy-3-methoxyphenylacetone + NH3 Target->P1_Ketone Route 1: Reductive Amination (C-N Disconnection) P2_Nitroalkene 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol Target->P2_Nitroalkene Route 2: Reduction (N=O -> NH2) P2_Precursors Vanillin + Nitroethane P2_Nitroalkene->P2_Precursors Henry Reaction (C-C Disconnection)

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: The Henry Reaction Route from Vanillin

This pathway is arguably the most common and cost-effective approach due to the low cost and widespread availability of vanillin, which can be sourced naturally or synthesized from precursors like guaiacol or lignin[4][5]. The route consists of two main transformations: a base-catalyzed Henry condensation followed by the reduction of a nitro group.

Principle and Mechanism of the Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone)[6][7]. The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde[2][8]. The resulting β-nitro alcohol intermediate readily undergoes dehydration, especially under heated or acidic/basic conditions, to yield a nitroalkene[7].

G cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitroethane Nitroethane Nitronate Anion Nitronate Anion Nitroethane->Nitronate Anion  Base (e.g., n-Butylamine) Alkoxide Intermediate Alkoxide Intermediate Nitronate Anion->Alkoxide Intermediate  + Vanillin Product 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol Alkoxide Intermediate->Product  - H2O

Caption: Mechanism of the Henry reaction for nitroalkene synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol

This protocol is adapted from established procedures for the Henry condensation of vanillin and nitroethane[3][9].

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Vanillin152.1515.2 g100
Nitroethane75.078.3 mL (9.0 g)120
Ammonium Acetate77.083.9 g50
Glacial Acetic Acid60.0550 mL-
Ice-200 g-
Methanol (for rinsing)32.0420 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add vanillin (15.2 g), nitroethane (8.3 mL), and ammonium acetate (3.9 g).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask. The mixture will warm slightly and turn a deep yellow/orange color as the solids dissolve.

  • Heating: Gently heat the mixture in a water bath at 80-90°C for 2 hours with magnetic stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Precipitation: After the reaction is complete, allow the flask to cool slightly. In a separate beaker, prepare a slurry of crushed ice (200 g) and water. Pour the warm reaction mixture slowly into the ice slurry while stirring vigorously. A bright yellow precipitate will form immediately[10].

  • Isolation: Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with copious amounts of cold water until the filtrate runs clear and is no longer acidic. Finally, wash with a small amount of cold methanol to remove residual water. Dry the product under vacuum to yield bright yellow crystals of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol. Expected yield: 18-20 g (86-95%).

Experimental Protocol: Reduction to this compound

The reduction of the nitroalkene to the primary amine is a critical step. While various reagents can accomplish this (e.g., LiAlH4, Fe/HCl), catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methoxy-4-(2-nitro...)-phenol209.1910.5 g50
Palladium on Carbon (10% Pd)-1.0 g-
Methanol or Ethanol-250 mL-
Hydrogen Gas (H₂)2.0250-60 psi-

Procedure:

  • Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Add 50 mL of the alcohol solvent.

  • Substrate Addition: Dissolve the nitroalkene intermediate (10.5 g) in the remaining 200 mL of solvent and add it to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi. Begin vigorous agitation (shaking or stirring). The reaction is exothermic and may require cooling to maintain a temperature of 25-40°C.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Work-up: Depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. The product can be purified by recrystallization from a suitable solvent (e.g., isopropanol/hexane) or by acid-base extraction to yield this compound. Expected yield: 7.5-8.6 g (83-95%).

Synthesis Pathway II: Reductive Amination

This pathway offers an alternative route that avoids the use of nitroalkanes. Its efficiency is highly dependent on the availability of the ketone precursor, 4-hydroxy-3-methoxyphenylacetone. The core of this method is the one-pot reaction of a ketone with an ammonia source and a reducing agent[11][12].

Principle and Mechanism

Reductive amination involves two key steps that occur in situ:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an imine intermediate, with the elimination of water. This is a reversible equilibrium.

  • Reduction: A reducing agent, ideally one that is more selective for the imine/iminium ion over the ketone, reduces the C=N bond to a C-N single bond, forming the primary amine[13]. Using a large excess of the ammonia source helps drive the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts[13].

G cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction Ketone Ketone Imine Imine Ketone->Imine  + NH3, -H2O Amine Product Amine Product Imine->Amine Product  [H] (e.g., NaBH3CN)

Caption: General mechanism for reductive amination to a primary amine.

Experimental Protocol: Reductive Amination

This protocol employs sodium cyanoborohydride, a common reagent for this transformation due to its selectivity for imines, especially at a slightly acidic pH[13].

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxy-3-methoxyphenylacetone180.209.0 g50
Ammonium Acetate77.0829.0 g375 (7.5 eq)
Sodium Cyanoborohydride (NaBH₃CN)62.844.7 g75 (1.5 eq)
Methanol32.04200 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxy-3-methoxyphenylacetone (9.0 g) and a large excess of ammonium acetate (29.0 g) in methanol (200 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium cyanoborohydride (4.7 g) to the stirring solution. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • pH Adjustment & Reaction: Monitor the pH of the reaction and maintain it between 6 and 7 by the dropwise addition of concentrated HCl if necessary. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by carefully adding water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Make the aqueous residue basic (pH > 10) by adding aqueous NaOH. Extract the product into an organic solvent such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via column chromatography or conversion to its hydrochloride salt. Expected yield: 6.5-7.7 g (72-85%).

Comparative Analysis and Field Insights

FeaturePathway I (Henry Reaction)Pathway II (Reductive Amination)Causality & Field-Proven Insights
Starting Materials Vanillin, Nitroethane4-Hydroxy-3-methoxyphenylacetoneVanillin is a very inexpensive, bio-renewable commodity chemical, making Pathway I highly attractive from a cost and sustainability perspective[14]. The ketone precursor for Pathway II is less common and may require separate synthesis.
Atom Economy ModerateGoodThe Henry route involves a condensation/elimination step, releasing water. Reductive amination is an addition/reduction sequence, generally leading to better atom economy if the ketone is readily available.
Safety & Handling HighModerate to HighNitroethane is flammable and an energetic material requiring careful handling. The reduction step with H₂/Pd/C involves flammable gas and a pyrophoric catalyst. NaBH₃CN used in Pathway II is highly toxic and liberates HCN gas under strongly acidic conditions[13].
Scalability ExcellentGoodThe Henry reaction is well-documented and highly scalable, often used in industrial processes. Catalytic hydrogenation is also a standard industrial unit operation. Reductive amination is scalable but may be more costly due to the price of specialized hydrides.
Byproducts Polymerization of nitroalkeneOver-alkylation (secondary amine), alcohol from ketone reductionIn Pathway I, the primary byproduct is often polymeric material if the reaction is not controlled. In Pathway II, using a large excess of the ammonia source is critical to suppress the formation of the secondary amine[13]. The choice of a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN minimizes the reduction of the starting ketone to its alcohol[13].

Conclusion

Both the Henry reaction pathway from vanillin and the reductive amination of 4-hydroxy-3-methoxyphenylacetone represent viable and effective strategies for the synthesis of this compound.

  • Pathway I (Henry Reaction) is the recommended route for most applications, particularly for large-scale synthesis, due to its economic advantages and the use of a readily available, bio-based starting material. The procedures are robust and high-yielding.

  • Pathway II (Reductive Amination) serves as an excellent alternative, especially if the ketone precursor is available or if the handling of nitroalkanes is to be avoided. It offers a more direct conversion to the amine from the corresponding carbonyl compound.

The choice between these pathways will ultimately depend on the specific constraints of the laboratory or production facility, including starting material availability, cost considerations, safety protocols, and desired scale of production.

References

  • Heinzelman, R. V. (1951). Journal of the American Chemical Society, 73(5), 2287-2289. (While this reference pertains to an isomer, the general synthetic principles are relevant).
  • Google Patents. (n.d.). CN105669469A - Synthesis method of methoxyphenamine hydrochloride.
  • Google Patents. (n.d.). CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.
  • Google Patents. (n.d.). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • YouTube. (2021, June 18). [ChemPlayer Reupload]Henry condensation between vanillin and nitroethane using a microwave. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Kempe, K., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3147-3152. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

  • ChemicalLand21. (n.d.). VANILLIN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of vanillin and its derivatives. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Oakwood Chemical. (n.d.). 2-Methoxy-4-(prop-1-en-1-yl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US5786519A - Process for the preparation of a mixture of guaiacol and p-methoxy phenol.
  • Google Patents. (n.d.). US3458576A - Reduction of arylnitroalkenes.
  • European Chemicals Agency. (2023). (E)-2-methoxy-4-(prop-1-enyl)phenol - Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. Retrieved from [Link]

Sources

Physicochemical properties of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 4-(2-Aminopropyl)-2-methoxyphenol

Executive Summary

This compound, commonly known as 4-Hydroxy-3-methoxyamphetamine (HMA), is a critical bioactive metabolite of the substituted amphetamines 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA).[1][2] Structurally, it represents a convergence of phenethylamine and guaiacol pharmacophores, possessing a primary amine, a phenolic hydroxyl, and a methoxy ether.[3]

This guide provides a rigorous physicochemical analysis of HMA, focusing on its ionization behavior, lipophilicity, and stability.[3] These parameters are foundational for researchers investigating its neuropharmacology, metabolic fate, and forensic detection.[3] Unlike its parent compound MDMA, HMA exhibits significant polarity and redox susceptibility, necessitating specific handling protocols described herein.[3]

Chemical Identity & Structural Analysis

HMA exists as a chiral molecule due to the asymmetric carbon at the


-position of the propyl chain.[3] While often synthesized or isolated as a racemate, the enantiomeric disposition significantly influences biological activity.[3]
ParameterDetail
IUPAC Name This compound
Common Synonyms HMA, 4-Hydroxy-3-methoxyamphetamine, 3-O-Methyl-α-methyldopamine
Molecular Formula

Molecular Weight 181.23 g/mol (Free Base); 217.69 g/mol (HCl Salt)
SMILES COc1cc(CC(N)C)ccc1O
Chirality One stereocenter at C

(S/R enantiomers)
Structural Logic & Reactivity
  • Phenolic Moiety (C1-OH): Functions as a weak acid (

    
    ) and a primary site for Phase II conjugation (glucuronidation/sulfation). It renders the molecule susceptible to oxidative quinone formation.[3]
    
  • Methoxy Group (C2-OMe): Provides steric bulk and modulates lipophilicity, preventing the rapid oxidation seen in catechols (like its precursor HHMA), though HMA remains sensitive to light and air.

  • Primary Amine (C

    
    -NH2):  A basic center (
    
    
    
    ) responsible for salt formation and transporter affinity (DAT/NET/SERT).

Physicochemical Properties Matrix

The following data consolidates experimental and predicted values essential for formulation and assay development.

PropertyValueContext/Implication
Ionization (

)
Amine: 9.6 ± 0.2Phenol: 10.0 ± 0.2At physiological pH (7.4), HMA exists predominantly as a cation (protonated amine, neutral phenol).
Lipophilicity (LogP) 0.6 (Predicted)Significantly less lipophilic than MDMA (LogP ~2.1), reducing passive BBB permeability.[3]
Solubility (HCl Salt) PBS (pH 7.2): 5 mg/mLDMSO: 10 mg/mLDMF: 0.1 mg/mLHigh aqueous solubility of the salt form facilitates in vitro dosing; free base requires organic co-solvents.[3]
UV

231 nm, 282 nmCharacteristic phenol/catechol-like absorption; useful for HPLC detection.
Appearance Crystalline SolidOff-white to beige; darkens upon oxidation.

Visualization: Structure & Metabolic Context

The diagram below illustrates the chemical structure of HMA and its position within the metabolic cascade of MDMA, highlighting the critical O-methylation step by Catechol-O-Methyltransferase (COMT).

HMA_Properties cluster_legend Key MDMA MDMA (Lipophilic Parent) MDA MDA (N-Demethylated) MDMA->MDA CYP2B6 (N-Demethylation) HHA HHA (Catechol Intermediate) MDA->HHA CYP2D6 (Demethylenation) HMA HMA (this compound) HHA->HMA COMT (O-Methylation) Struct_Cation Physiological pH (7.4) Cationic Form (R-NH3+ / Ar-OH) HMA->Struct_Cation Dominant Species pKa Amine ~9.6 Struct_Anion High pH (>10.5) Anionic Form (R-NH2 / Ar-O-) HMA->Struct_Anion Minor Species pKa Phenol ~10.0 Red: Parent Red: Parent Blue: Target Analyte Blue: Target Analyte Red: Parent->Blue: Target Analyte Green: Physiological State Green: Physiological State Blue: Target Analyte->Green: Physiological State

Figure 1: Metabolic pathway deriving HMA from MDMA/MDA and its ionization states.[2][4][5]

Experimental Protocols

To ensure data integrity in drug development, the following protocols for determining


 and LogP are recommended. These methods account for the compound's oxidative instability.[3]
Protocol A: Potentiometric Determination

Rationale: Accurate


 values are vital for predicting membrane transport.[3] Potentiometry is preferred over UV methods for HMA due to the overlapping ionization of the amine and phenol.[3]
  • Preparation: Prepare a

    
     M solution of HMA HCl in degassed, carbonate-free water. Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel.
    
  • Inert Atmosphere: Blanket the solution with Argon or Nitrogen to prevent phenolic oxidation during the titration.[3]

  • Titrant: Use standardized 0.1 M NaOH (carbonate-free).

  • Execution:

    • Perform a blank titration (solvent only).[3]

    • Titrate the HMA solution from pH 2.5 to pH 11.5.[3]

    • Record pH vs. Volume added.[3]

  • Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve.[3] Expect two inflection points:

    • 
       (Amine deprotonation): ~9.6
      
    • 
       (Phenol deprotonation): ~10.0
      
    • Note: Due to proximity, these steps may appear as a single broadened inflection.

Protocol B: LogP Determination (Shake-Flask Method)

Rationale: Validates lipophilicity for BBB permeability modeling.

  • Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve HMA HCl in the pre-saturated aqueous buffer to a concentration of 100

    
    M.
    
  • Partitioning:

    • Mix equal volumes (2 mL) of the HMA-buffer solution and pre-saturated octanol in a glass vial.

    • Shake mechanically for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze the aqueous phase (

      
      ) using HPLC-UV (282 nm).
      
    • Calculate concentration in octanol (

      
      ) by mass balance or direct analysis.[3]
      
  • Calculation:

    
    
    
    • Target Range: Expect a value < 1.0 due to ionization at pH 7.4.[3]

Stability & Handling Directives

Oxidative Sensitivity: The ortho-methoxy phenol motif is less prone to oxidation than the catechol (HHA), but HMA will still degrade to quinone species upon prolonged exposure to air and light.

  • Storage: Store solid HCl salt at -20°C in amber vials.

  • Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, acidify to pH < 3 and store at 4°C.

Regioisomer Challenge: Distinguishing HMA (4-hydroxy-3-methoxy) from its isomer (3-hydroxy-4-methoxy) is analytically difficult.

  • Mass Spec: Fragmentation patterns are nearly identical.[3]

  • NMR: NOE (Nuclear Overhauser Effect) experiments are required for definitive structural assignment.[3] In HMA, irradiation of the methoxy protons will show NOE enhancement of the aromatic proton at position 2, which is isolated (singlet-like), whereas the isomer would show enhancement of a different proton environment.[3]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 197139, this compound. Retrieved February 20, 2026, from [Link]

  • de la Torre, R., et al. (2004).[2][3] Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137–144.[2][3] (Cited for metabolic pathway context).

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[3] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[3] (Reference for general amphetamine pKa and solubility parameters).

Sources

4-(2-Aminopropyl)-2-methoxyphenol CAS number 13026-44-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Aminopropyl)-2-methoxyphenol (CAS: 13026-44-3)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, registered under CAS number 13026-44-3. Also known by its systematic name 4-Hydroxy-3-methoxyamphetamine, this compound is a significant metabolite of amphetamine, making it of high interest to researchers in pharmacology, toxicology, and drug development.[1] This document delineates its chemical identity, physicochemical properties, plausible synthetic routes, and detailed analytical methodologies for its characterization. The guide is structured to provide both foundational knowledge and practical, field-proven insights for its application in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenethylamine derivative characterized by a phenol, a methoxy group, and an aminopropyl side chain. These functional groups dictate its chemical behavior and physical properties.

Table 1: Compound Identification

Identifier Value
CAS Number 13026-44-3[2][3]
IUPAC Name This compound[2]
Synonyms 4-Hydroxy-3-methoxyamphetamine, Phenol, 4-(2-aminopropyl)-2-methoxy-, 3-O-Methyl-α-methyldopamine[4]
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.24 g/mol [2]
InChIKey GPBOYXOSSQEJBH-UHFFFAOYSA-N[4]

| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)OC)N[5] |

Table 2: Physicochemical Data

Property Value Rationale & Experimental Insight
Appearance Expected to be a crystalline solid, potentially white to off-white/pale brown. Based on analogs like 4-(2-Aminoethyl)-2-methoxyphenol, which present as grey or pale brown crystalline powders.[6] The solid state is typical for small molecule phenols with salt-forming potential.
Melting Point 156-157.5 °C[4] A relatively sharp melting point suggests a stable crystalline lattice. This is a critical parameter for purity assessment.
Boiling Point No experimental data available. High boiling points are expected due to hydrogen bonding capabilities. Vacuum distillation would be required to prevent decomposition.
Solubility Good solubility in polar solvents (e.g., water, methanol, ethanol). Limited solubility in non-polar solvents.[7] The phenolic hydroxyl and primary amine groups are capable of extensive hydrogen bonding with polar solvents.[7] The aromatic ring confers some hydrophobic character.[7]

| pH-Dependent Solubility | Solubility in aqueous solutions is highly pH-dependent.[7] | In acidic conditions (pH < pKa of the amine), the amino group is protonated (-NH₃⁺), significantly increasing water solubility. In basic conditions (pH > pKa of the phenol), the hydroxyl group is deprotonated (-O⁻), also enhancing solubility. Minimum solubility occurs near the isoelectric point. This is a key consideration for designing extraction, formulation, and chromatographic separation protocols. |

Synthesis and Purification

Conceptual Synthetic Pathway

The proposed synthesis is a two-step process starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material.

Synthetic Pathway cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction Vanillin Vanillin Intermediate 1-(4-Hydroxy-3-methoxyphenyl) -2-nitroprop-1-ene Vanillin->Intermediate Base Catalyst (e.g., Ammonium Acetate) Nitroethane Nitroethane Nitroethane->Intermediate Base Catalyst (e.g., Ammonium Acetate) Product 4-(2-Aminopropyl) -2-methoxyphenol Intermediate->Product Reducing Agent (e.g., LiAlH₄ or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Henry Condensation to form 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroprop-1-ene

  • Rationale: This reaction creates the carbon skeleton of the target molecule by forming a new carbon-carbon bond between the aldehyde and the α-carbon of nitroethane. Ammonium acetate serves as a mild base catalyst.

  • Procedure:

    • To a round-bottom flask, add vanillin (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq).

    • Add a suitable solvent, such as glacial acetic acid or toluene with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

    • Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If using acetic acid, pour the mixture into ice water to precipitate the product. If using toluene, wash the organic layer with water and brine.

    • Collect the crude solid product by filtration and wash with cold water. The intermediate is a bright yellow solid.

Step 2: Reduction of the Nitroalkene

  • Rationale: The nitro group of the intermediate is reduced to a primary amine to yield the final product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation (H₂ over Pd/C) is a greener alternative.

  • Procedure (using LiAlH₄):

    • CRITICAL: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as LiAlH₄ reacts violently with water.

    • Suspend LiAlH₄ (approx. 3-4 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the nitroalkene intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification
  • Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is an effective method for purification based on polarity.

  • Procedure:

    • Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and gradually increasing the polarity by adding methanol is typically effective.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and analyzing them by TLC.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

The following data are predicted based on the known structure and general spectroscopic principles.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity
-CH-CH₃ (on side chain) ~1.1-1.3 Doublet
-CH₂ - (on side chain) ~2.6-2.8 Multiplet
-CH -NH₂ (on side chain) ~3.0-3.3 Multiplet
-OCH₃ ~3.8-3.9 Singlet
-NH₂ Variable (broad singlet) Broad Singlet
Phenolic -OH Variable (broad singlet) Broad Singlet

| Aromatic Protons | ~6.6-6.9 | Multiplet |

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ) in ppm
-CH-C H₃ ~20-25
-C H₂- ~40-45
-C H-NH₂ ~50-55
-OC H₃ ~55-56
Aromatic Carbons ~110-125

| Aromatic Carbons (substituted) | ~130-150 |

Table 5: Key IR Absorption Bands

Functional Group Approximate Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenol) 3200-3600 Broad
N-H Stretch (Primary Amine) 3300-3500 Two sharp or broad peaks
C-H Stretch (Aromatic) 3000-3100 Sharp
C-H Stretch (Aliphatic) 2850-3000 Sharp
C=C Stretch (Aromatic) 1500-1600 Medium to sharp

| C-O Stretch (Phenol, Methoxy) | 1000-1300 | Strong |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound.

HPLC Workflow Sample Prepare Sample (in Mobile Phase) Injector Autosampler/Injector Sample->Injector Inject 10 µL Column HPLC Column (e.g., C18 Reverse-Phase) Injector->Column Mobile Phase Flow (e.g., 1 mL/min) Detector UV-Vis Detector (Set to λmax) Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data

Caption: General workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC for Purity Assessment

  • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column (non-polar stationary phase) is well-suited for this molecule. An acidic modifier in the mobile phase ensures the amine is protonated and the phenol is not deprotonated, leading to sharp, symmetrical peaks.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Chiral Separation: As a chiral molecule (containing a stereocenter at the α-carbon of the propyl chain), separating the enantiomers is critical for pharmacological evaluation. A stability-indicating HPLC method developed for the related compound R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide highlights the feasibility and importance of such separations using chiral stationary phases.[9] This typically involves specialized columns (e.g., amylose- or cellulose-based) and a non-polar mobile phase like hexane/isopropanol.[9]

Biological Context and Significance

The primary importance of this compound in a research context is its identity as a metabolite of amphetamine.[1] Understanding its formation and activity is crucial for drug metabolism and pharmacokinetic (DMPK) studies.

Metabolic Pathway Amphetamine Amphetamine Metabolite 4-(2-Aminopropyl) -2-methoxyphenol Amphetamine->Metabolite Hepatic Metabolism (e.g., CYP450 enzymes)

Caption: Metabolic conversion of Amphetamine to its hydroxylated and methoxylated metabolite.

  • Pharmacology: As a metabolite, its pharmacological profile (e.g., receptor binding, psychoactive effects) may differ from the parent drug, contributing to the overall effects and duration of action of amphetamine.

  • Toxicology: It serves as a biomarker for amphetamine use in forensic and clinical toxicology. Analytical methods to detect and quantify this metabolite in biological matrices (urine, blood) are essential.

  • Drug Development: For scientists developing new central nervous system agents, understanding the metabolic pathways of existing drugs like amphetamine provides a model for predicting the metabolism of new chemical entities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 13026-44-3 is not detailed in the search results, a hazard assessment can be made based on structurally similar phenols and amines.

  • Potential Hazards:

    • Harmful if swallowed or inhaled.

    • May cause skin and serious eye irritation or damage.

    • May cause skin sensitization (allergic reaction) upon repeated contact.[10]

    • Harmful to aquatic life.[11]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

    • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[12]

References

  • Vertex AI Search. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol | Solubility of Things. Retrieved February 20, 2026.
  • PubChem. (n.d.). 2-Methoxy-4-(2-(methylamino)propyl)phenol. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). CID 159863223 | C18H26N2O4. Retrieved February 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxy-3-methoxyamphetamine. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H15NO2). Retrieved February 20, 2026, from [Link]

  • Accela ChemBio. (2025, November 28). This compound|CAS 13026-44-3. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2023). 1. Analytical Methods 2. Materials and Methods. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved February 20, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHOXY-4-(PROP-1-EN-2-YL)PHENOL | CAS 97-54-1. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-prop-2-enylphenol;phenol. Retrieved February 20, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL | CAS 1477-68-5. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopic tables. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Phase change data for Phenol, 2-methoxy-4-propyl-. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminoguaiacol. Retrieved February 20, 2026, from [Link]

  • OSHA. (n.d.). METHOXYPHENOL (ISOMERS) PV2039. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2009, September). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved February 20, 2026, from [Link]

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Biological activity of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(2-Aminopropyl)-2-methoxyphenol

Foreword

The landscape of neuropharmacology is in a perpetual state of expansion, with novel molecular entities continuously emerging as subjects of scientific inquiry. Among these is this compound, a phenethylamine derivative whose biological activities remain largely uncharted. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the pharmacological profile of this compound. While direct research on this compound is sparse, this document leverages data from its structural analogs and established pharmacological principles to propose a robust investigational strategy. Herein, we delve into its potential mechanisms of action, outline detailed experimental protocols for its characterization, and provide the theoretical underpinnings necessary for a thorough scientific exploration.

Introduction to this compound: A Molecule of Interest

This compound, also known as 2-methoxy-4-(2-aminopropyl)phenol, is a substituted phenethylamine. Its chemical structure, featuring a catechol ring with a methoxy group and an aminopropyl side chain, places it in a class of compounds known for their diverse interactions with the central nervous system. It is a structural isomer of the well-characterized monoamine metabolite 3-methoxytyramine (3-MT), which is the 3-O-methylated metabolite of dopamine. This structural similarity suggests that this compound may interact with monoaminergic systems, including dopaminergic, serotonergic, and adrenergic pathways.

The potential for this molecule to act as a neuromodulator warrants a systematic investigation of its biological activities. This guide will provide a roadmap for such an investigation, beginning with its synthesis and purification, moving through a battery of in vitro and in vivo assays, and culminating in an analysis of its potential therapeutic applications.

Postulated Biological Targets and Mechanism of Action

Given its phenethylamine scaffold, the primary hypothesized targets for this compound are monoamine transporters and receptors. The following sections outline the most probable molecular targets and the rationale for their consideration.

Monoamine Transporters (DAT, NET, SERT)

Substituted phenethylamines are well-known for their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or induction of their reversal can lead to increased extracellular concentrations of monoamines, resulting in profound physiological and behavioral effects.

Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors, particularly TAAR1, are a class of G-protein coupled receptors (GPCRs) that are activated by endogenous trace amines, a group of compounds that includes phenethylamine and tyramine. Many synthetic phenethylamines are potent agonists at TAAR1. Activation of TAAR1 can modulate the activity of monoamine transporters and have significant downstream effects on neurotransmission.

Serotonin (5-HT) Receptors

The serotonin system, with its diverse array of receptor subtypes, is another likely target. Specifically, the 5-HT2A and 5-HT2C receptors are frequently implicated in the psychoactive effects of phenethylamines. Agonism at these receptors can lead to a cascade of intracellular signaling events, ultimately altering neuronal excitability and network activity.

A Framework for Experimental Investigation

A thorough characterization of the biological activity of this compound requires a multi-tiered approach, progressing from in vitro molecular-level analyses to in vivo behavioral studies.

In Vitro Characterization

The initial phase of investigation should focus on elucidating the molecular targets of the compound and quantifying its potency and efficacy at these targets.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve competing the test compound against a radiolabeled ligand with known high affinity for the target receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., DAT, NET, SERT, 5-HT2A, TAAR1).

  • Assay Buffer: Prepare an appropriate assay buffer for each target receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding data.

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., for 5-HT2A or TAAR1)

  • Cell Culture: Culture cells expressing the receptor of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors or a cAMP-sensitive reporter for Gs/Gi-coupled receptors).

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Signal Detection: Measure the change in the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Experimental Workflow: In Vitro Characterization

cluster_0 In Vitro Assessment A Compound Synthesis & Purification B Radioligand Binding Assays (DAT, NET, SERT, 5-HT2A, TAAR1) A->B Test Compound C Determine Affinity (Ki) B->C Data Analysis D Functional Assays (e.g., Ca2+ flux, cAMP) C->D Prioritize Targets E Determine Potency (EC50) & Efficacy (Emax) D->E Data Analysis F Characterize as Agonist/Antagonist E->F Interpretation

Caption: Workflow for in vitro characterization of this compound.

In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

Changes in locomotor activity can indicate a stimulant or depressant effect of the compound.

Experimental Protocol: Open Field Test

  • Acclimation: Acclimate rodents to the testing room for at least 60 minutes.

  • Administration: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection).

  • Observation: Place the animal in an open field arena and record its activity using an automated tracking system for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors.

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Acclimation and Administration: As described for the open field test.

  • Observation: Following compound administration, observe the animals for a defined period (e.g., 30 minutes) and manually count the number of head twitches.

  • Data Analysis: Compare the frequency of head twitches in the compound-treated group to the vehicle-treated group.

Signaling Pathway: Postulated 5-HT2A Receptor Activation

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Aminopropyl)-2-methoxyphenol is a substituted phenethylamine and an amphetamine derivative with a chemical structure suggestive of significant neuromodulatory potential. While direct pharmacological research on this specific molecule is limited, its structural relationship to known psychoactive compounds, particularly monoaminergic modulators, allows for the formulation of a robust hypothesis regarding its primary therapeutic targets. This guide synthesizes information from structurally analogous compounds to propose and detail the most probable biological targets of this compound. We will explore its potential interactions with monoamine transporters, serotonin receptors, and trace amine-associated receptors, presenting a logical framework and detailed experimental protocols for the validation of these targets. Furthermore, we will touch upon the potential antioxidant and anti-inflammatory properties conferred by its 2-methoxyphenol core. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising compound.

Introduction and Molecular Profile

This compound, with the CAS number 13026-44-3, belongs to the phenethylamine class of compounds.[1] Its structure features a phenol ring with a methoxy group at the 2-position and a 2-aminopropyl chain at the 4-position. This alpha-methylation of the side chain categorizes it as a substituted amphetamine. The presence of the hydroxyl and methoxy groups on the phenyl ring, along with the aminopropyl side chain, creates a molecule with the potential to interact with a variety of biological targets, particularly within the central nervous system.

Table 1: Molecular Profile of this compound

PropertyValue
IUPAC Name This compound
CAS Number 13026-44-3
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Synonyms None well-established

The synthesis of this compound can be envisioned through various synthetic routes, including those starting from the natural product eugenol (4-allyl-2-methoxyphenol), which shares the same substituted phenolic core.[2][3][4][5] This connection to a readily available natural precursor could be advantageous for future research and development.

Primary Therapeutic Targets in the Monoaminergic System

The structural architecture of this compound strongly suggests that its primary pharmacological activity will be centered on the monoaminergic system. This system, comprising dopamine, norepinephrine, and serotonin pathways, is a cornerstone of mood, cognition, and behavior, and is the target of numerous therapeutics for psychiatric and neurological disorders.

Monoamine Transporters (DAT, NET, and SERT)

As a substituted amphetamine, this compound is a prime candidate for interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6] Amphetamines are known to act as both inhibitors of reuptake and as releasing agents (efflux inducers).[6][7][8]

Hypothesized Mechanism: It is hypothesized that this compound will bind to DAT, NET, and SERT, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin. The relative potency and selectivity for each transporter will determine its specific pharmacological profile (e.g., stimulant, antidepressant, or entactogenic).

Experimental Protocol 1: Monoamine Transporter Binding and Uptake Inhibition Assays

Objective: To determine the binding affinity and functional inhibition of this compound at DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radioligand Binding Assays:

    • Prepare cell membrane homogenates from the transfected HEK293 cells.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Synaptosomal Uptake Assays:

    • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and cortex (for SERT).

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake reaction and measure the amount of radioactivity taken up by the synaptosomes to calculate the IC₅₀ value for uptake inhibition.

Serotonin 5-HT₂ Receptors (5-HT₂A and 5-HT₂C)

The substitution pattern on the phenyl ring of this compound is reminiscent of that found in several psychedelic phenethylamines and amphetamines, which are known agonists at the serotonin 5-HT₂A receptor.[9][10] This receptor is a key player in the mechanism of action of classic psychedelics and is implicated in processes of neuroplasticity and cognitive flexibility. The 5-HT₂C receptor is also a relevant target, often modulating the effects of 5-HT₂A receptor activation.

Hypothesized Mechanism: this compound is predicted to be an agonist or partial agonist at the 5-HT₂A and possibly the 5-HT₂C receptors. Activation of these receptors could lead to psychedelic-like effects, as well as potential therapeutic benefits in conditions such as depression, anxiety, and PTSD.

Experimental Protocol 2: 5-HT₂ Receptor Binding and Functional Assays

Objective: To characterize the interaction of this compound with 5-HT₂A and 5-HT₂C receptors.

Methodology:

  • Radioligand Binding Assays:

    • Use cell membranes from HEK293 cells expressing human 5-HT₂A or 5-HT₂C receptors.

    • Perform competitive binding assays with selective radioligands (e.g., [³H]ketanserin for 5-HT₂A and [³H]mesulergine for 5-HT₂C) and increasing concentrations of the test compound to determine Ki values.

  • Functional Assays (Calcium Mobilization):

    • Culture HEK293 cells expressing the human 5-HT₂A or 5-HT₂C receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with varying concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the EC₅₀ and maximal efficacy (Emax) relative to a reference agonist like serotonin.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by trace amines and other monoaminergic compounds.[11][12][13] It acts as a modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission.[12] Amphetamine and its derivatives are known to be potent agonists at TAAR1, and this interaction contributes to their overall pharmacological effects.[11][13] TAAR1 is being explored as a therapeutic target for schizophrenia, depression, and addiction.[12][14][15]

Hypothesized Mechanism: this compound is expected to be an agonist at TAAR1. This activation could modulate monoamine release and have antipsychotic, antidepressant, or pro-cognitive effects.

Experimental Protocol 3: TAAR1 Functional Assay

Objective: To determine the agonist activity of this compound at TAAR1.

Methodology:

  • cAMP Accumulation Assay:

    • Use HEK293 cells stably expressing human TAAR1.

    • Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor.

    • Measure the intracellular accumulation of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF or ELISA-based).

    • Determine the EC₅₀ and Emax values to quantify the agonist potency and efficacy.

Diagram 1: Hypothesized Signaling Pathways of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound This compound TAAR1 TAAR1 Compound->TAAR1 Agonism Transporter DAT/NET/SERT Compound->Transporter Inhibition/Reversal 5HT2A 5-HT2A Receptor Compound->5HT2A Agonism TAAR1->Transporter Modulation Dopamine_cyto Cytosolic Dopamine Transporter->Dopamine_cyto Reverse Transport (Efflux) Synaptic_Dopamine Synaptic Dopamine Transporter->Synaptic_Dopamine Increased Concentration VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->Synaptic_Dopamine Reuptake Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) 5HT2A->Signaling Synaptic_Serotonin Synaptic Serotonin Synaptic_Serotonin->5HT2A caption Hypothesized interactions of this compound.

Caption: Hypothesized interactions of this compound.

Secondary Therapeutic Targets: Antioxidant and Anti-inflammatory Potential

The 2-methoxyphenol (guaiacol) scaffold is present in many natural compounds known for their antioxidant and anti-inflammatory properties.[16][17][18] For instance, various 2-methoxyphenols have been shown to possess radical-scavenging activity and to inhibit cyclooxygenase-2 (COX-2).[19][20]

Hypothesized Mechanism: The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals, thus conferring antioxidant activity. Additionally, the molecule may interfere with inflammatory pathways, such as the one involving COX-2, which could be beneficial in neuroinflammatory conditions.

Experimental Protocol 4: Evaluation of Antioxidant and Anti-inflammatory Activity

Objective: To assess the antioxidant and anti-inflammatory properties of this compound.

Methodology:

  • Antioxidant Assays:

    • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: Quantify the antioxidant capacity against peroxyl radicals using a fluorescent probe.

  • Anti-inflammatory Assays:

    • Cell-based COX-2 Inhibition Assay: Use a cell line (e.g., RAW 264.7 macrophages) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. Measure the production of prostaglandin E2 (PGE₂) in the presence of the test compound.

    • Cytokine Release Assay: In LPS-stimulated immune cells, measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

Diagram 2: Experimental Workflow for Target Validation

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (DAT, NET, SERT, 5-HT₂A/C) Uptake Monoamine Uptake Assays Functional Functional Assays (Ca²⁺ Mobilization, cAMP) PK Pharmacokinetics Functional->PK Antioxidant Antioxidant Assays (DPPH, ORAC) AntiInflammatory Anti-inflammatory Assays (COX-2, Cytokines) Behavior Behavioral Models (e.g., Locomotor Activity, Head-Twitch Response) PK->Behavior Neurochem Neurochemistry (Microdialysis) Behavior->Neurochem Compound 4-(2-Aminopropyl)- 2-methoxyphenol Compound->Binding Compound->Uptake Compound->Functional Compound->Antioxidant Compound->AntiInflammatory caption Workflow for validating therapeutic targets.

Caption: Workflow for validating therapeutic targets.

Summary and Future Directions

This compound is a structurally intriguing molecule with a high probability of interacting with key targets in the central nervous system. Based on its amphetamine-like core and substituted phenol ring, the most promising therapeutic targets are:

  • Monoamine Transporters (DAT, NET, SERT): Potential as a monoamine reuptake inhibitor and/or releasing agent.

  • Serotonin 5-HT₂A and 5-HT₂C Receptors: Likely agonist or partial agonist activity, suggesting potential for psychedelic-assisted therapy.

  • Trace Amine-Associated Receptor 1 (TAAR1): Agonism at this receptor could offer novel therapeutic avenues for psychiatric disorders.

  • Antioxidant and Anti-inflammatory Pathways: The 2-methoxyphenol moiety may provide neuroprotective benefits.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential targets. A thorough in vitro characterization of the binding and functional activity of this compound at these targets is the essential first step. Positive findings would warrant further investigation into its in vivo pharmacokinetics, behavioral effects in animal models, and neurochemical profile using techniques such as in vivo microdialysis. The exploration of this compound could lead to the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

  • MDPI. (2021). Synthesis, Insecticidal Activity and Nanoencapsulation Studies of Alkoxy Alcohols from Eugenol. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777.
  • ResearchGate. (2025). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Retrieved from [Link]

  • Frontiers. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol). Retrieved from [Link]

  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • PubMed. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • LJMU Research Online. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Retrieved from [Link]

  • PubMed. (2006). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Retrieved from [Link]

  • ResearchGate. (2025). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • PubMed Central. (n.d.). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Retrieved from [Link]

  • Frontiers. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Retrieved from [Link]

  • PubMed Central. (n.d.). Overview of Monoamine Transporters. Retrieved from [Link]

  • PubMed Central. (n.d.). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from [Link]

  • PubMed Central. (2025). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Retrieved from [Link]

  • MDPI. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of its Adrenergic Pharmacology

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of Methoxyphenamine, a sympathomimetic amine of the amphetamine class. The initial query for "4-(2-Aminopropyl)-2-methoxyphenol" presents a degree of chemical ambiguity. Based on available pharmacological literature and structural similarity, this guide focuses on Methoxyphenamine (2-methoxy-N-methylamphetamine), the most well-characterized and functionally relevant compound corresponding to the query. This document elucidates its dual-action mechanism, involving direct agonism at β-adrenergic receptors and indirect action via norepinephrine release. We will delve into the specific downstream signaling cascades, present available in-vivo and in-vitro data, and detail the experimental protocols essential for characterizing such compounds. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and respiratory medicine.

Introduction and Nomenclature

Methoxyphenamine, also known by its chemical name 2-methoxy-N-methylamphetamine (OMMA), is a synthetic sympathomimetic amine.[1] It belongs to the amphetamine class and has been primarily utilized as a bronchodilator and nasal decongestant.[2][3] Its therapeutic effects are rooted in its interaction with the adrenergic system, the part of the nervous system that controls fight-or-flight responses.

The mechanism of Methoxyphenamine is multifaceted, distinguishing it from more selective adrenergic agonists. It exerts its effects through two primary pathways:

  • Indirect Sympathomimetic Action: By stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[2]

  • Direct Agonist Activity: By directly binding to and activating β-adrenergic receptors.[1][4][5]

This dual mechanism results in the activation of a broad range of adrenergic receptors, leading to its characteristic physiological effects.

Core Mechanism of Action: A Dual-Pronged Approach

The clinical efficacy of Methoxyphenamine as both a bronchodilator and a nasal decongestant stems from its ability to modulate both α- and β-adrenergic receptors.[2] This is achieved through a combination of direct receptor agonism and indirect stimulation via norepinephrine release.

Indirect Sympathomimetic Action: Norepinephrine Release

A core component of Methoxyphenamine's action is its ability to act as a norepinephrine-releasing agent (NRA).[2] Structurally similar to other amphetamines, it can enter presynaptic neurons and induce the release of norepinephrine into the synaptic cleft. This elevated concentration of norepinephrine then activates postsynaptic α- and β-adrenergic receptors, mimicking a generalized activation of the sympathetic nervous system.[2]

This indirect action is particularly relevant for its nasal decongestant effects. The released norepinephrine potently activates α1-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction and a reduction in swelling and congestion.[3][6] A study in anesthetized rats demonstrated that the decongestant effect of methoxyphenamine was inhibited by prazosin, an α1-adrenoceptor antagonist, supporting the role of norepinephrine-mediated α1-receptor activation.[6]

dot

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) Methoxyphenamine Methoxyphenamine NE_Vesicle Norepinephrine (NE) Vesicles Methoxyphenamine->NE_Vesicle Induces Release NE_Synapse NE NE_Vesicle->NE_Synapse Alpha1_Receptor α1-Adrenergic Receptor NE_Synapse->Alpha1_Receptor Activates Beta_Receptor β-Adrenergic Receptor NE_Synapse->Beta_Receptor Activates caption Conceptual Workflow of Indirect Sympathomimetic Action.

Caption: Conceptual Workflow of Indirect Sympathomimetic Action.

Direct Agonism at β-Adrenergic Receptors

In addition to its indirect effects, Methoxyphenamine is classified as a β-adrenergic receptor agonist.[1][5][7] This means it can directly bind to and activate these receptors, primarily the β2-subtype located on the smooth muscle cells of the bronchi. This direct agonism is the principal mechanism behind its bronchodilatory effects.[2] Activation of β2-adrenergic receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle, widening the airways and improving airflow.[2]

Downstream Signaling Pathways

The physiological effects of Methoxyphenamine are mediated by the activation of well-defined G-protein coupled receptor (GPCR) signaling pathways downstream of α1- and β2-adrenergic receptors.

β2-Adrenergic Receptor Signaling (Bronchodilation)

The activation of β2-adrenergic receptors on airway smooth muscle cells leads to bronchodilation through a Gs-protein-mediated pathway.

  • Receptor Activation: Methoxyphenamine (or released norepinephrine) binds to the β2-adrenergic receptor.

  • Gs Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.

dot

cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxyphenamine Methoxyphenamine (or Norepinephrine) Beta2_AR β2-Adrenergic Receptor Methoxyphenamine->Beta2_AR Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes caption β2-Adrenergic Receptor Signaling Pathway.

Caption: β2-Adrenergic Receptor Signaling Pathway.

α1-Adrenergic Receptor Signaling (Vasoconstriction)

The vasoconstriction in the nasal mucosa responsible for the decongestant effect is primarily mediated by the activation of α1-adrenergic receptors through a Gq-protein-coupled pathway.

  • Receptor Activation: Released norepinephrine binds to the α1-adrenergic receptor.

  • Gq Protein Coupling: The activated receptor stimulates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the action of DAG, activates downstream effectors like protein kinase C (PKC) and calmodulin, leading to the contraction of vascular smooth muscle and vasoconstriction.

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cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on Ca2_Store Ca2+ Store Ca2_Cytosol ↑ Intracellular Ca2+ Ca2_Store->Ca2_Cytosol Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_Cytosol->Contraction Promotes caption α1-Adrenergic Receptor Signaling Pathway.

Caption: α1-Adrenergic Receptor Signaling Pathway.

Quantitative Data and Pharmacological Profile

A comprehensive search of scientific literature reveals a notable scarcity of specific quantitative data for Methoxyphenamine's interaction with adrenergic receptors. While its classification as a β-agonist and sympathomimetic is well-established, key pharmacological parameters such as binding affinities (Ki) and functional potencies (EC50) at specific receptor subtypes are not consistently reported.

However, some semi-quantitative and in-vivo data are available:

ParameterValue/ObservationSpecies/ModelSource
Nasal Decongestion ID50: 1.16 mg/kg (i.v.)Anesthetized Rats[6]
Histamine Antagonism Antagonized histamine-induced contractions (10⁻⁵ to 10⁻³ M)Guinea-pig ileum (in vitro)[1][9]
Histamine Antagonism Parallel rightward shift of histamine log-dose curveGuinea-pigs (in vivo)[9]

The lack of detailed in-vitro receptor binding and functional data limits the ability to construct a precise selectivity profile for Methoxyphenamine. Its dual mechanism suggests a broad spectrum of activity across both α- and β-adrenergic receptors, mediated indirectly by norepinephrine, with a direct agonistic effect on β-receptors.

Key Experimental Protocols

The characterization of a compound like Methoxyphenamine involves a suite of standard pharmacological assays. Below are detailed, exemplary protocols for determining receptor binding affinity and functional Gs-coupled signaling.

Experimental Workflow: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

dot

start Start: Membrane Prep (Receptor Source) incubate Incubate: Membranes + Radioligand + Test Compound start->incubate separate Separate: Bound vs. Free (Filtration) incubate->separate quantify Quantify: Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze: Calculate IC50 & Ki quantify->analyze end End: Determine Affinity analyze->end caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor of interest (e.g., β2-AR in HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, set up reactions in triplicate containing:

      • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) near its Kd value, and cell membranes.

      • Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate all specific binding sites.

      • Competition: Same as Total Binding, but with increasing concentrations of the test compound (Methoxyphenamine).

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total and competition counts.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: cAMP Functional Assay

This protocol outlines a method to measure the functional agonistic activity of a test compound at the Gs-coupled β2-adrenergic receptor by quantifying intracellular cAMP production.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

    • Seed the cells into a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.

  • Agonist Stimulation:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

    • Add increasing concentrations of the test compound (Methoxyphenamine) or a reference agonist (e.g., Isoproterenol) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Detect the amount of cAMP in the cell lysates. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format where endogenous cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

      • Bioluminescent Reporter Assays (e.g., GloSensor™): Uses a genetically encoded biosensor that emits light upon binding to cAMP.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in the experimental samples from the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect) values.

Conclusion

Methoxyphenamine exhibits a dual mechanism of action as a sympathomimetic agent. Its therapeutic utility as a bronchodilator and nasal decongestant is attributable to its direct agonism at β-adrenergic receptors and its indirect action via the release of norepinephrine, which subsequently activates both α- and β-adrenergic receptors. The bronchodilatory effects are mediated by the β2-AR/Gs/cAMP/PKA pathway, leading to airway smooth muscle relaxation. The decongestant effects are driven by norepinephrine-mediated activation of the α1-AR/Gq/PLC/IP3 pathway, resulting in vasoconstriction of the nasal mucosa. While a detailed quantitative pharmacological profile is not extensively documented, the established mechanisms provide a solid framework for understanding its clinical effects. The experimental protocols detailed herein represent the standard methodologies required to fully elucidate the receptor binding affinities and functional potencies of such adrenergic agents.

References

  • Roy, J., et al. (1990). Kinetics of in vitro metabolism of methoxyphenamine in rats. Xenobiotica, 20(4), 421-429. Available at: [Link]

  • Inxight Drugs. (n.d.). Methoxyphenamine Hydrochloride. National Center for Advancing Translational Sciences. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2023). Norepinephrine-releasing agent. Retrieved February 20, 2026, from [Link]

  • Coutts, R. T., et al. (1995). Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Xenobiotica, 25(7), 731-742. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, June 15). What is Methoxyphenamine Hydrochloride used for? Retrieved February 20, 2026, from [Link]

  • MIMS Singapore. (n.d.). Methoxyphenamine. Retrieved February 20, 2026, from [Link]

  • Grokipedia. (n.d.). Methoxyphenamine. Retrieved February 20, 2026, from [Link]

  • Lau, W. A., & Mitchelson, F. (1992). Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats. British journal of pharmacology, 106(3), 644–648. Available at: [Link]

  • Lau, W. A., & Mitchelson, F. (1990). Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro. Archives internationales de pharmacodynamie et de therapie, 308, 86-94. Available at: [Link]

  • PubChem. (n.d.). Methoxyphenamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

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An In-Depth Technical Guide to the In Vitro Investigation of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the in vitro characterization of 4-(2-Aminopropyl)-2-methoxyphenol, a substituted amphetamine analogue. Due to the limited volume of published research on this specific molecule, this document establishes a robust investigational strategy by synthesizing methodologies from studies on structurally and pharmacologically related phenethylamines and amphetamines. We will detail the essential experimental workflows for determining the compound's pharmacological profile, metabolic fate, and toxicological properties. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific rigor.

Introduction and Chemical Identity

This compound is a psychoactive compound belonging to the amphetamine class. Its structure features a phenyl ring substituted with a hydroxyl group, a methoxy group, and an aminopropyl side chain. It is critical to distinguish this compound from its close structural relative, 4-(2-aminoethyl)-2-methoxyphenol, also known as 3-methoxytyramine, which is an endogenous metabolite of the neurotransmitter dopamine. The subject of this guide, with its aminopropyl chain, is a synthetic amphetamine derivative.

The emergence of novel psychoactive substances (NPS) necessitates a thorough preclinical evaluation to understand their potential therapeutic applications and public health risks.[1][2][3] In vitro studies represent the foundational step in this process, offering a rapid and ethical means to profile a compound's interaction with biological targets, predict its metabolic breakdown, and assess its potential for cellular toxicity.[4] This guide outlines a logical, multi-tiered approach to generate a comprehensive in vitro data package for this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundAdvanced ChemBlocks
CAS Number 13026-44-3Advanced ChemBlocks
Molecular Formula C₁₀H₁₅NO₂Advanced ChemBlocks
Molecular Weight 181.24 g/mol Advanced ChemBlocks
Synonyms Not widely establishedN/A

Synthesis Pathway: Reductive Amination

While specific synthesis literature for this compound is scarce, a probable and efficient synthetic route is the reductive amination of a corresponding ketone precursor, 4-hydroxy-3-methoxyphenylacetone. This is a standard method for producing primary amines from ketones.

The process involves two key steps: the formation of an imine intermediate by reacting the ketone with an ammonia source (like ammonium acetate), followed by the reduction of the imine to the desired amine. The choice of reducing agent is critical to avoid the unwanted reduction of the starting ketone.[5] Imine-selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[5]

Workflow for Synthesis

G Ketone 4-Hydroxy-3-methoxyphenylacetone Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Imine Solvent Solvent (e.g., Methanol) Solvent->Imine Product This compound Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Purification Purification (Chromatography) Product->Purification

Caption: Reductive amination workflow for synthesis.

In Vitro Pharmacological Characterization

A thorough understanding of how this compound interacts with central nervous system (CNS) targets is paramount. The primary assays focus on receptors and transporters known to be modulated by psychedelic and stimulant compounds.

Receptor Binding Affinity

The initial step is to determine the compound's binding affinity (Ki) for a panel of relevant CNS receptors. This is typically achieved through competitive radioligand binding assays. In these assays, the test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in cell membranes.[6] The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the Ki, which reflects the compound's affinity for the receptor.

Primary Receptor Panel:

  • Serotonin Receptors: 5-HT2A, 5-HT2C, 5-HT1A (Key targets for psychedelics)[6][7][8]

  • Dopamine Receptors: D2 (Associated with stimulant effects)[6]

  • Adrenergic Receptors: α1A, α2A (Can mediate cardiovascular and other physiological effects)[6]

  • Preparation: Prepare cell membranes from HEK293 cells (or other suitable lines) stably expressing the human receptor of interest.[6]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Receptor Binding Assay Principle Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds TestCompound Test Compound TestCompound->Receptor Competes

Caption: Principle of competitive radioligand binding.

Receptor Functional Activity

Once binding affinity is established, it is crucial to determine the functional consequence of that binding—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).[9]

For the 5-HT2A receptor, which is Gq/11-coupled, common functional assays measure downstream signaling events like inositol phosphate (IP) accumulation or intracellular calcium mobilization.[9][10]

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade, using Homogeneous Time-Resolved FRET (TR-FRET).

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into a 96-well plate and culture overnight.[10]

  • Compound Addition: Remove the culture medium and add varying concentrations of this compound prepared in the assay's stimulation buffer.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for receptor stimulation and IP1 accumulation.[10]

  • Lysis and Detection: Add the HTRF detection reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody) to lyse the cells and initiate the FRET reaction.

  • Reading: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on a TR-FRET compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the compound. Determine the EC50 (potency) and Emax (efficacy relative to a reference agonist like serotonin) using non-linear regression.

G Agonist Agonist (e.g., this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds & Activates Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Measured) IP3->IP1 Metabolized to

Caption: 5-HT2A receptor Gq signaling pathway.

Monoamine Transporter Activity

Many amphetamines function as monoamine transporter substrates, inhibiting reuptake and promoting neurotransmitter release (efflux).[11][12][13] It is essential to characterize the interaction of this compound with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This high-throughput assay uses a fluorescent substrate that mimics monoamines to measure transporter inhibition in real-time.[14]

  • Cell Plating: Plate HEK293 cells stably expressing either hDAT, hNET, or hSERT in a 96-well, black-walled, clear-bottom plate.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or reference inhibitors (e.g., cocaine, fluoxetine) for 10-15 minutes at 37°C.[15]

  • Substrate Addition: Add a fluorescent monoamine transporter substrate (e.g., from a commercially available kit).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal kinetically over time (e.g., every minute for 20-30 minutes). The rate of fluorescence increase corresponds to the rate of substrate uptake.

  • Data Analysis: Determine the rate of uptake for each concentration of the test compound. Plot the percent inhibition of uptake versus the log concentration of the compound and fit the data to determine the IC50 value.[15]

In Vitro Metabolic Profiling

Understanding how a compound is metabolized is crucial for predicting its duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites. For amphetamines, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 playing a major role.[16][17][18][19]

Expected Metabolic Pathways:

  • O-demethylation: Removal of the methyl group from the methoxy substituent, a common reaction catalyzed by CYP2D6 for 4-methoxyamphetamines.[16][17]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • N-dealkylation: While less common for primary amines, it's a potential pathway. Studies on N-alkylated amphetamines show this is often a minor pathway for CYP2D6.[16][17]

  • Reaction Setup: Prepare an incubation mixture containing pooled HLMs, NADPH (a necessary cofactor for CYP activity), and a buffer (e.g., potassium phosphate).

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding this compound (typically at 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Stability: Quantify the disappearance of the parent compound over time to calculate its half-life (t½) and intrinsic clearance.

    • Metabolite ID: Search the LC-MS/MS data for potential metabolites by looking for expected mass shifts (e.g., -14 Da for O-demethylation, +16 Da for hydroxylation) and analyze their fragmentation patterns to confirm their structures.

G cluster_0 Predicted Metabolic Pathways Parent This compound Metabolite1 4-(2-Aminopropyl)benzene-1,2-diol (O-Demethylation) Parent->Metabolite1 CYP2D6 Metabolite2 Hydroxylated Metabolite (Ring Hydroxylation) Parent->Metabolite2 CYP Isoforms

Caption: Predicted primary metabolic pathways.

In Vitro Toxicological Assessment

Early assessment of cytotoxicity is a critical component of the safety evaluation for any new compound.[4] In vitro assays using relevant cell lines, such as human neuroblastoma SH-SY5Y cells, can provide initial insights into potential neurotoxicity.[1][2][3]

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the log concentration of the compound to determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion

The in vitro investigational framework detailed in this guide provides a robust, multi-pronged approach to characterizing the pharmacological and toxicological profile of this compound. By systematically evaluating its interactions with key CNS receptors and transporters, defining its metabolic pathways, and assessing its potential for cytotoxicity, researchers can build a comprehensive understanding of this novel psychoactive substance. This foundational data is indispensable for guiding further research, informing drug development decisions, and assessing potential public health implications.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC. [Link]

  • Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. (n.d.). Taylor & Francis. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. (2023). PMC. [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2024). PubMed. [Link]

  • Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. (n.d.). PubMed. [Link]

  • Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. (2008). Taylor & Francis. [Link]

  • MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. (2012). Frontiers. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2025). PMC. [Link]

  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. (2006). DOI. [Link]

  • Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. (n.d.). Scientific Research Publishing. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PubMed. [Link]

  • In vitro potency of 4-substituted amphetamine analogs as releasers of monoamine neurotransmitters. (n.d.). ResearchGate. [Link]

  • (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2025). ResearchGate. [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. (2010). PubMed. [Link]

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  • Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... (n.d.). ResearchGate. [Link]

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  • Effect of methamphetamine on cytochrome P450 activity | Request PDF. (2025). ResearchGate. [Link]

  • Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. (2017). PubMed. [Link]

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  • (PDF) Psychedelics and the Human Receptorome. (2010). ResearchGate. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. (n.d.). DOI. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). Oxford Academic. [Link]

  • Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. (2019). VCU Scholars Compass. [Link]

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  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). PMC. [Link]

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The Vanillyl-Amphetamine Scaffold: Technical Guide to 4-(2-Aminopropyl)-2-methoxyphenol (HMA) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Aminopropyl)-2-methoxyphenol , commonly known in pharmacological literature as 4-Hydroxy-3-methoxyamphetamine (HMA) , represents a critical structural hybrid between the vanilloid class of phenols and the phenethylamine psychostimulants. While often encountered as a major Phase I metabolite of 3,4-methylenedioxymethamphetamine (MDMA), HMA possesses distinct pharmacodynamic properties, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with a potency profile significantly divergent from its parent compound.[1][2]

This technical guide provides a rigorous analysis of the HMA scaffold, detailing the nitroaldol synthetic pathway from vanillin, the structure-activity relationships (SAR) of its analogs, and the toxicological implications of its metabolic redox cycling.

Molecular Architecture & Structural Homology

The HMA molecule is defined by a 4-substituted phenol core with an ortho-methoxy group (the vanillyl motif) and a para-aminopropyl chain (the amphetamine motif). This structure places it at the intersection of catecholamine biosynthesis and xenobiotic metabolism.

Structural Classification
  • IUPAC Name: this compound[1][3]

  • Common Abbreviation: HMA (4-Hydroxy-3-MethoxyAmphetamine)[1][2][4][5][6]

  • Chemical Formula: C₁₀H₁₅NO₂[3]

  • Key Moiety: Vanillyl group (guaiacol core) attached to an

    
    -methyl-ethylamine chain.
    
Structural Relationships (DOT Visualization)

The following diagram illustrates the structural derivation of HMA from the vanillin precursor and its relationship to the neurotoxic catechol metabolite (HHMA) and the rigidified analog (MDA).

HMA_Structure Vanillin Vanillin (Precursor) HMA HMA This compound Vanillin->HMA Henry Rxn + Reduction HMMA HMMA (N-Methyl Derivative) HMA->HMMA N-Methylation HHMA HHMA (Catechol Analog) High Toxicity Potential HHMA->HMA COMT (Methylation) MDA MDA (Methylenedioxy Analog) Rigidified Ring MDA->HHMA Metabolism (CYP450 O-demethylenation)

Figure 1: Structural genealogy of HMA, highlighting synthetic origins (solid lines) and metabolic relationships (dashed lines).[1]

Synthetic Methodologies

The synthesis of this compound is classically achieved via the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This route is preferred for its atom economy and the availability of the precursor, vanillin.

Protocol: Vanillin to HMA via Nitropropene
Phase A: Synthesis of 2-Methoxy-4-(2-nitropropenyl)phenol

Reaction Type: Knoevenagel-type condensation (Henry Reaction). Mechanism: Base-catalyzed nucleophilic addition of nitroethane to the aldehyde carbonyl, followed by dehydration.[7]

  • Reagents: Vanillin (1.0 eq), Nitroethane (excess, solvent/reactant), Ammonium Acetate (0.1 eq, catalyst).

  • Procedure:

    • Dissolve vanillin in nitroethane.

    • Add anhydrous ammonium acetate.

    • Reflux with varying heat (steam bath) for 2–4 hours.

    • Critical Control Point: Monitor via TLC (Silica; DCM:MeOH 9:1). The bright yellow nitrostyrene product is distinct from the aldehyde.

    • Workup: Remove excess nitroethane under vacuum. Recrystallize the residue from methanol/water.

    • Yield: Typically 60–75% of yellow crystalline needles (mp: ~95°C).

Phase B: Reduction to the Amine (HMA)

Reaction Type: Hydride Reduction. Mechanism: Reduction of the alkene and nitro group to the alkane and amine, respectively.

  • Reagents: Lithium Aluminum Hydride (LAH) (4.0 eq), Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Safety Precaution: LAH reacts violently with moisture. Use an inert atmosphere (Argon/N2).

    • Prepare a suspension of LAH in anhydrous THF.

    • Add the nitrostyrene (from Phase A) dropwise as a solution in THF. Maintain a gentle reflux (exothermic).

    • Reflux for 24 hours to ensure complete reduction of the sterically hindered nitro group.

    • Quenching (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts.

    • Isolation: Filter the granular precipitate. Acidify the filtrate with HCl gas to precipitate the amine hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Et2O.

Synthetic Workflow Diagram

Synthesis_Workflow Start Vanillin (4-OH-3-OMe-Benzaldehyde) Step1 Henry Condensation (Nitroethane + NH4OAc, Reflux) Start->Step1 Intermediate Intermediate: 4-hydroxy-3-methoxy-beta-nitrostyrene (Yellow Crystals) Step1->Intermediate - H2O Step2 Reduction (LiAlH4 in THF, Inert Atm) Intermediate->Step2 Reduction of C=C and NO2 Quench Workup (Fieser Quench + HCl Gas) Step2->Quench Final HMA Hydrochloride (Crystalline Solid) Quench->Final

Figure 2: Step-by-step synthetic workflow from Vanillin to HMA Hydrochloride.

Pharmacodynamics & Structure-Activity Relationship (SAR)

HMA retains the core pharmacophore of the amphetamine class but exhibits altered binding kinetics due to the polar hydroxyl group and the steric bulk of the methoxy group.

Comparative Potency Data

HMA acts as a substrate-type releaser at monoamine transporters. However, it is significantly less potent than its parent, MDMA, or the rigidified analog MDA.

CompoundTargetEC50 (nM)Mechanism of ActionReference
HMA SERT (Serotonin)897Transporter Releaser[1, 2]
HMA NET (Norepinephrine)694Transporter Releaser[1, 2]
HMA DAT (Dopamine)1450–3423Transporter Releaser[1]
MDMA SERT~75Transporter Releaser[3]
HMMA SERT589Transporter Releaser[2]

Key Insight: The presence of the 4-hydroxyl group decreases lipophilicity (LogP ~0.6 for HMA vs ~2.0 for MDMA), reducing blood-brain barrier (BBB) penetration. This explains why HMA contributes minimally to the acute psychotropic effects of MDMA despite having intrinsic activity at transporters.

SAR Analysis
  • 3-Methoxy Group: Provides steric bulk similar to the methylenedioxy bridge in MDMA but lacks the conformational rigidity. It prevents metabolic attack at the 3-position but allows O-demethylation to the catechol.

  • 4-Hydroxy Group: The defining feature of this phenol. It serves as a handle for Phase II conjugation (sulfation/glucuronidation) which rapidly clears the molecule.

  • Alpha-Methyl Chain: Protects the amine from rapid deamination by MAO, preserving oral activity compared to simple phenethylamines (like dopamine).

Toxicology: The Quinone Redox Pathway

While HMA itself is relatively stable, its metabolic relationship with the catechol 3,4-dihydroxyamphetamine (HHMA) introduces significant toxicological risks via redox cycling.[8]

Mechanism of Toxicity[8]
  • Demethylation: HMA can be O-demethylated to HHMA.[5]

  • Oxidation: HHMA (a catechol) readily oxidizes to the ortho-quinone.

  • Adduct Formation: Quinones are electrophilic Michael acceptors that react with nucleophilic thiols on proteins (cysteines) or glutathione (GSH).

  • Thioether Adducts: The formation of 5-(N-acetylcystein-S-yl)-HMA adducts has been confirmed in human urine, serving as a biomarker for neurotoxic exposure.[8]

Metabolic Pathway Diagram

Toxicity_Pathway MDMA MDMA HHMA HHMA (Catechol) MDMA->HHMA CYP2D6 (O-demethylenation) Quinone Ortho-Quinone (Reactive Electrophile) HHMA->Quinone Oxidation (ROS Generation) HMA HMA (Phenol) HHMA->HMA COMT (Methylation) Adduct Thioether Adduct (Neurotoxicity Biomarker) Quinone->Adduct + GSH/Cysteine HMA->HHMA CYP450 (Minor) Conjugate Sulfate/Glucuronide (Excretion) HMA->Conjugate Phase II Enzymes

Figure 3: Metabolic fate of the scaffold, illustrating the balance between detoxification (Methylation to HMA) and toxification (Oxidation to Quinone).

References

  • Jones, D. C., et al. (2005). "Thioether adducts of 3,4-methylenedioxymethamphetamine (MDMA) identified in human urine." Journal of Pharmacology and Experimental Therapeutics.

  • Pizarro, N., et al. (2004).[1][2] "Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition."[1] Therapeutic Drug Monitoring.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel synthetic amphetamines." British Journal of Pharmacology.

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for synthesis of phenethylamine analogs).

  • PubChem Compound Summary. (2024). "4-Hydroxy-3-methoxyamphetamine."[1][2][4][5][6][8][9] National Center for Biotechnology Information.

Sources

A Comprehensive Spectroscopic Guide to 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for 4-(2-Aminopropyl)-2-methoxyphenol (CAS No: 13026-44-3), a significant phenolamine compound.[1] As a metabolite of the α1-adrenergic receptor agonist methoxamine, understanding its structural characteristics is crucial for researchers in pharmacology, drug metabolism, and forensic analysis.[2][3] This document offers an in-depth exploration of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy profiles. The guide is designed for scientists and professionals in drug development, providing both predictive data and the scientific rationale behind the spectral interpretations to facilitate compound identification and characterization.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₀H₁₅NO₂, is a substituted phenethylamine derivative.[1] Its structure features a phenol ring substituted with a methoxy group and an aminopropyl side chain, leading to a molecular weight of 181.24 g/mol .[1] The accurate elucidation of this structure is paramount for its synthesis and biological studies. Spectroscopic techniques provide the necessary tools for unambiguous confirmation of its molecular architecture.

The following diagram illustrates the molecular structure with atom numbering for reference in subsequent NMR discussions.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass measurement.

Predicted Mass Data

AdductFormulaCalculated m/z
[M]⁺C₁₀H₁₅NO₂181.1103
[M+H]⁺C₁₀H₁₆NO₂⁺182.1176
[M+Na]⁺C₁₀H₁₅NNaO₂⁺204.0995
[M-H]⁻C₁₀H₁₄NO₂⁻180.1030
Data sourced from PubChem predictions.[4]

Fragmentation Pathway Analysis

The structural integrity of the molecule can be further probed through tandem MS (MS/MS). The aminopropyl sidechain is a likely point of fragmentation. Alpha cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway for amines.

Fragmentation_Pathway cluster_path1 Alpha Cleavage cluster_path2 Alternative Fragmentation Parent [M+H]⁺ m/z = 182.1176 Fragment1 Benzylic Cation m/z = 138.0653 Parent->Fragment1 Loss of CH₃CHNH₂ Fragment2 Loss of NH₃ Parent->Fragment2 - NH₃

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

The primary fragmentation would involve the loss of the aminopropyl group, leading to the formation of a stable benzylic cation. This understanding is critical for metabolite identification in complex biological matrices.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show distinct peaks corresponding to its phenolic, amine, and ether functionalities.

Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenol O-HStretch3200-3600Strong, Broad
Amine N-HStretch3300-3500Medium (two bands)
Aromatic C-HStretch3000-3100Medium
Aliphatic C-HStretch2850-2960Medium
Amine N-HBend1590-1650Medium
Aromatic C=CStretch1450-1600Medium-Strong
Ether C-OStretch1200-1275 (Aryl-Alkyl)Strong
Phenol C-OStretch~1235Strong
Reference data from typical IR correlation charts.[5][6]

The broad O-H stretch is a hallmark of the phenolic group, often participating in hydrogen bonding. The presence of two distinct N-H stretching bands would confirm the primary amine (-NH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR gives insights into the electronic environment of each hydrogen atom.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (H3, H5, H6)6.6 - 6.9m3HAromatic protons in the electron-rich phenol ring.
-OH4.5 - 5.5br s1HPhenolic proton, chemical shift is concentration and solvent dependent.
-OCH₃ (H11)~3.8s3HMethoxy protons, singlet due to no adjacent protons.
-CH- (H8)2.9 - 3.2m1HMethine proton adjacent to the amine and methylene group.
-CH₂- (H7)2.5 - 2.8m2HMethylene protons adjacent to the aromatic ring and the chiral center.
-NH₂1.5 - 2.5br s2HAmine protons, broad signal, shift is variable.
-CH₃ (H9)1.0 - 1.2d3HMethyl protons split by the adjacent methine proton.
Predicted shifts are based on analogous structures.[7][8]
¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted δ (ppm)Rationale
C1, C2145 - 150Aromatic carbons attached to oxygen (phenol and ether).
C4130 - 135Quaternary aromatic carbon attached to the propyl side chain.
C3, C5, C6110 - 120Aromatic CH carbons.
C11 (-OCH₃)~56Methoxy carbon.
C8 (-CH-)45 - 50Methine carbon adjacent to nitrogen.
C7 (-CH₂-)35 - 40Methylene carbon adjacent to the aromatic ring.
C9 (-CH₃)20 - 25Methyl carbon of the propyl group.
Predicted shifts are based on analogous structures and additivity rules.[7][9]

Experimental Protocols

The following are generalized procedures for acquiring the spectroscopic data discussed.

Mass Spectrometry (GC-MS)

A workflow for analyzing a derivatized sample, which is common for compounds with active hydrogens.

Sources

4-(2-Aminopropyl)-2-methoxyphenol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of 4-(2-Aminopropyl)-2-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound, a molecule of interest to researchers and drug development professionals. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous structures and the known reactivity of its constituent functional groups—a phenol, a primary amine, and a methoxy group. We will explore the molecule's susceptibility to various stress conditions, propose likely degradation pathways, and provide detailed experimental protocols for conducting forced degradation studies and for the analysis of potential degradation products.

Introduction to this compound

This compound, also known as 2-methoxy-4-(2-aminopropyl)phenol, is a substituted phenolic amine with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.24 g/mol [1]. Its structure combines a guaiacol (2-methoxyphenol) core with an aminopropyl side chain. The presence of the phenolic hydroxyl and primary amine groups makes this molecule susceptible to various degradation pathways, particularly oxidative processes[2]. Understanding the stability of this compound is crucial for its development, handling, and storage in research and pharmaceutical applications.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products[3]. This information is critical for developing stable formulations and establishing appropriate storage conditions[3].

Susceptibility to Degradation: A Functional Group Perspective

The stability of this compound is largely dictated by the reactivity of its phenolic and aminopropyl functionalities.

  • Phenolic Hydroxyl Group: Phenols are known to be susceptible to oxidation, which can lead to the formation of colored degradation products such as quinones[2]. The electron-donating nature of the hydroxyl group makes the aromatic ring more susceptible to electrophilic attack and oxidative processes.

  • Primary Amine Group: Primary amines are also prone to oxidation and can participate in various reactions, including the formation of imines, nitrosamines, and products of oxidative deamination. They can also react with excipients, particularly those with carbonyl groups[2].

  • Methoxy Group: The methoxy group on the aromatic ring can influence the reactivity of the phenol group and the overall electron density of the aromatic system.

Proposed Degradation Pathways

Based on the known chemistry of its functional groups, the following degradation pathways are proposed for this compound under various stress conditions.

Oxidative Degradation

Oxidative stress is likely the most significant degradation pathway for this molecule.

  • Formation of Quinone-imine and Benzoquinone Derivatives: The phenolic hydroxyl and amino groups can undergo oxidation to form a quinone-imine intermediate. Further oxidation and hydrolysis could lead to the formation of a p-benzoquinone derivative. The presence of a methoxy group can influence the specific quinone structures formed.

  • Oxidative Deamination: The primary amine of the aminopropyl side chain could undergo oxidative deamination to form a ketone, 4-(2-oxopropyl)-2-methoxyphenol, and ammonia.

  • N-Oxidation: The primary amine can also be oxidized to the corresponding hydroxylamine and nitroso derivatives.

Oxidative Degradation Pathways cluster_main This compound cluster_oxidative Oxidative Stress (e.g., H₂O₂) Parent This compound Quinone-imine Quinone-imine Intermediate Parent->Quinone-imine Oxidation Ketone 4-(2-Oxopropyl)-2-methoxyphenol Parent->Ketone Oxidative Deamination N-oxide N-oxide Derivative Parent->N-oxide N-Oxidation Benzoquinone p-Benzoquinone Derivative Quinone-imine->Benzoquinone Hydrolysis

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology: UPLC-MS/MS

A UPLC-MS/MS method is highly recommended for the separation and identification of potential degradation products due to its high resolution and sensitivity.[3]

Parameter Condition
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan for identification, and product ion scan (MS/MS) for structural elucidation.

Data Interpretation and Mass Balance

A critical aspect of forced degradation studies is achieving mass balance, which confirms that the sum of the degradation products accounts for the loss of the parent compound.[4] If the mass balance is below 90%, it may indicate the formation of non-UV active or volatile degradants, or their precipitation or adsorption to the analytical column.[2] In such cases, the use of a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is crucial.[2]

Conclusion

While direct stability and degradation studies on this compound are not extensively available, a scientifically sound understanding of its potential liabilities can be inferred from the known reactivity of its phenolic and primary amine functional groups. This guide provides a framework for researchers and drug development professionals to design and execute forced degradation studies, propose and identify potential degradation products, and develop stability-indicating analytical methods. The proposed degradation pathways and experimental protocols herein serve as a robust starting point for ensuring the quality, safety, and efficacy of products containing this molecule.

References

  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • PubMed. (n.d.). Determination of Amphetamine, Norephedrine, and Their Phenolic Metabolites in Rat Brain by Gas Chromatography. [Link]

  • ResearchGate. (2025). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. [Link]

  • PubMed. (2025). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. [Link]

  • Atmospheric Chemistry and Physics. (2014). Ozonolysis of surface-adsorbed methoxyphenols: kinetics of aromatic ring cleavage vs. alkene side-chain oxidation. [Link]

  • PMC. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. [Link]

  • ResearchGate. (2026). Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. [Link]

  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. [Link]

  • Royal Society of Chemistry. (n.d.). Development and validation of an integrated UHPLC-MS/MS and GC-MS method for the simultaneous analysis of three categories of phenolic endocrine disrupting chemicals in surface water. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of amphetamine. [Link]

  • PMC. (n.d.). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. [Link]

  • ResearchGate. (n.d.). Scheme I. Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol (2-MPIMP).... [Link]

  • ResearchGate. (2025). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines in Wine. [Link]

  • PubChem. (n.d.). 3-(2-Aminopropyl)phenol. [Link]

  • ResearchGate. (n.d.). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. [Link]

  • PubChemLite. (n.d.). This compound (C10H15NO2). [Link]

  • MDPI. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. [Link]

  • MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]

  • ResearchGate. (2025). Study of thermal stability of (3-aminopropyl)trimethoxy silane-grafted titanate nanotubes for application as nanofillers in polymers. [Link]

  • PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • PubMed. (2003). 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes. [Link]

  • Deakin University. (2022). Effects of polyphenols on the thermal decomposition, antioxidative, and antimicrobial properties of poly(vinyl alcohol) and poly. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. [Link]

  • ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

  • PMC. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol: 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, theoretical guide for the synthesis, purification, characterization, and potential biological evaluation of 4-(2-aminopropyl)-2-methoxyphenol. Due to the limited specific literature on this compound, the protocols herein are constructed based on established, analogous chemical reactions and principles. The structure, featuring a methoxyphenol core and an aminopropyl side chain, bears resemblance to known bioactive molecules, suggesting potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers aiming to explore this chemical entity.

Part 1: Synthesis Protocol

The proposed synthesis of this compound is a two-step process starting from the commercially available precursor, 2-methoxyphenol (guaiacol). The strategy involves a Friedel-Crafts acylation to introduce the propyl backbone, followed by a reductive amination to form the terminal primary amine.

1.1. Rationale and Strategy

The synthetic pathway was designed for its reliability and use of standard organic chemistry techniques.

  • Step 1: Friedel-Crafts Acylation. This reaction reliably installs an acyl group at the para-position of the phenol, driven by the ortho, para-directing effect of the hydroxyl and methoxy groups.

  • Step 2: Reductive Amination. This is a highly efficient and common method for converting ketones into amines. The use of a selective reducing agent like sodium cyanoborohydride minimizes the reduction of the ketone starting material.[1][2] It is a versatile one-pot reaction that proceeds through an intermediate imine.[3][4]

1.2. Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination A 2-Methoxyphenol (Guaiacol) C Reaction in DCM (0°C to RT) A->C B Propanoyl Chloride + AlCl₃ (catalyst) B->C D Workup & Purification C->D E Intermediate: 4-Propanoyl-2-methoxyphenol D->E F Intermediate Ketone E->F Proceed to next step H Reaction in Methanol (pH ~6-7) F->H G Ammonium Acetate + NaBH₃CN G->H I Workup & Purification H->I J Final Product: This compound I->J

Caption: Two-step synthesis of the target compound.

1.3. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
2-Methoxyphenol (Guaiacol)ReagentPlus®, ≥99%Sigma-Aldrich
Propanoyl chloride99%Sigma-Aldrich
Aluminum chloride (anhydrous)≥99.99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Methanol (MeOH), anhydrous99.8%Sigma-Aldrich
Ammonium acetate≥98%Sigma-Aldrich
Sodium cyanoborohydride (NaBH₃CN)95%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Magnesium sulfate (anhydrous)≥99.5%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich

1.4. Detailed Experimental Procedure

Step 1: Synthesis of 4-Propanoyl-2-methoxyphenol (Intermediate)

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add propanoyl chloride (1.1 eq.) to the suspension via the dropping funnel over 15 minutes.

  • In a separate flask, dissolve 2-methoxyphenol (1.0 eq.) in anhydrous DCM.

  • Add the 2-methoxyphenol solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ketone intermediate.

Step 2: Synthesis of this compound

  • Dissolve the intermediate ketone (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Add ammonium acetate (5-10 eq.) to the solution and stir until dissolved.[1]

  • Carefully add sodium cyanoborohydride (1.5 eq.) portion-wise to the mixture. The pH should be maintained between 6 and 7, which can be adjusted with glacial acetic acid if necessary.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the imine and its subsequent reduction by TLC or LC-MS.[1]

  • Once the reaction is complete, quench by carefully adding 1M HCl until the gas evolution ceases.

  • Adjust the pH to >10 with 2M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification and Characterization

The final product is a polar compound containing both a phenolic hydroxyl group and a primary amine. Purification will require a polar stationary phase and a moderately polar mobile phase. Characterization will confirm the structure and purity.

2.1. Purification and Analysis Workflow

Purification_Analysis_Workflow cluster_analysis Characterization Crude Crude Product from Workup Column Column Chromatography (Silica Gel, DCM/MeOH/NH₄OH) Crude->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Final Purified Product Solvent->Final NMR ¹H & ¹³C NMR Final->NMR MS HRMS (ESI+) Final->MS FTIR FTIR Spectroscopy Final->FTIR HPLC Purity Check (HPLC) Final->HPLC

Caption: Workflow for purification and characterization.

2.2. Purification Protocol

  • Column Chromatography:

    • Prepare a slurry of silica gel in the starting eluent (e.g., Dichloromethane:Methanol:Ammonium Hydroxide = 95:4.5:0.5).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity (increasing the methanol and ammonium hydroxide concentration).

    • Collect fractions and monitor by TLC, staining with ninhydrin (for the amine) and potassium permanganate (for the phenol).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

2.3. Characterization Data (Expected)

The following table summarizes the expected analytical data for the final product, this compound (C₁₀H₁₅NO₂; Molecular Weight: 181.23 g/mol ).

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons (3H), methoxy group protons (3H, singlet), aminopropyl chain protons (CH, CH₂, CH₃; 5H), and exchangeable protons for -OH and -NH₂ (3H, broad singlets).
¹³C NMR Signals for 10 distinct carbons: 6 aromatic carbons (4 quaternary, 2 tertiary), 1 methoxy carbon, and 3 aliphatic carbons from the aminopropyl side chain.
HRMS (ESI+) Expected m/z for [M+H]⁺: 182.1125
FTIR (KBr) Broad peak ~3300-3400 cm⁻¹ (O-H, N-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch).
HPLC Purity analysis using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should show a single major peak.[5]

Part 3: Application Note - Potential Biological Evaluation

3.1. Rationale

The structure of this compound shares features with catecholamines and other phenolic compounds known for a range of biological activities, including antioxidant, antimicrobial, and receptor-modulating effects.[6][7][8] A primary screening application could be to assess its antioxidant potential and its activity against common bacterial strains.

3.2. Biological Assay Workflow

Biological_Assay_Workflow cluster_antioxidant Antioxidant Assay cluster_antimicrobial Antimicrobial Assay Compound Purified Test Compound DPPH DPPH Radical Scavenging Assay Compound->DPPH MIC Broth Microdilution (Determine MIC) Compound->MIC Measure Measure Absorbance (517 nm) DPPH->Measure IC50 Calculate IC₅₀ Value Measure->IC50 Strains Bacterial Strains (e.g., S. aureus, E. coli) Strains->MIC Incubate Incubate Plates MIC->Incubate Result Observe Growth Inhibition Incubate->Result

Caption: Workflow for initial biological screening.

3.3. Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare a stock solution of the test compound in methanol. Prepare a series of dilutions from the stock solution. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.

  • Assay: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3.4. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring it is sterile-filtered. Prepare serial two-fold dilutions of the compound in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Safety and Handling

4.1. Personal Protective Equipment (PPE)

When handling the synthesized compound and its precursors, appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10] All manipulations of volatile or powdered reagents should be performed inside a certified chemical fume hood.[11]

4.2. Chemical Hazards

  • Phenols: Corrosive and can cause severe skin burns and eye damage. Systemically toxic if absorbed through the skin.[11]

  • Amines: Can be corrosive and irritating to the skin, eyes, and respiratory tract.[9]

  • Reagents: Aluminum chloride is water-reactive. Propanoyl chloride is corrosive. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid.

  • Final Product: As a phenolic amine, this compound should be handled as a potentially corrosive and toxic substance.[12]

4.3. Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[9] Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Pérez-Sánchez, M., et al. (2025). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. RSC Sustainability, 3, 4039–4048.
  • Fache, M., et al. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers, 16(11), 1489.
  • BenchChem. (2025). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield.
  • Polysource Industries. (2015). Safety Data Sheet - EPOXY HARDENER.
  • Stonhard. (2020). GHS SDS.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • Wikipedia. (n.d.). Reductive amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ACS, Green Chemistry Institute. (n.d.). Reductive Amination.
  • Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 100, 145-151.
  • Shah, R., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Molecules, 30(16), 345.
  • Socha, R., et al. (2022). The Profile of Polyphenolic Compounds, Contents of Total Phenolics and Flavonoids, and Antioxidant and Antimicrobial Properties of Bee Products. Molecules, 27(4), 1301.
  • Li, Y., et al. (2025). Chemical Profiles and Biological Effects of Polyphenols in Eucalyptus Genus: A Comprehensive Review on Their Applications in Human Health and the Food Industry. International Journal of Molecular Sciences, 26(9), 4876.
  • Pérez-Vásquez, A., et al. (2022). Chemical profile, antimicrobial activity, and leaf anatomy of Adenophyllum porophyllum var. cancellatum. Frontiers in Microbiology, 13, 987654.

Sources

Analytical methods for 4-(2-Aminopropyl)-2-methoxyphenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Quantification of 4-(2-Aminopropyl)-2-methoxyphenol

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound (CAS: 13026-44-3), a phenolic amine of interest in pharmaceutical development and chemical synthesis.[1] We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies cover sample preparation, instrumentation, data analysis, and method validation, offering researchers a validated framework for accurate and reliable quantification in diverse matrices.

Introduction: The Analytical Imperative

This compound is a substituted phenethylamine derivative with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.24 g/mol .[1] Its structure, featuring a primary amine and a phenolic hydroxyl group, makes it a polar and reactive molecule. The accurate quantification of this compound is critical in various scientific contexts, including:

  • Pharmaceutical Quality Control: Monitoring its presence as an impurity or a synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs).

  • Pharmacokinetic Studies: Determining its concentration in biological matrices to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Stability Testing: Assessing its degradation over time under various storage conditions.

The selection of an appropriate analytical method is paramount and depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[2] This guide provides a comparative analysis of suitable techniques to empower researchers to make informed decisions.

Comparative Overview of Analytical Methodologies

The quantification of a polar, multi-functional compound like this compound necessitates careful method selection. HPLC, GC-MS, and LC-MS/MS are the most powerful techniques for this purpose, each with distinct advantages and limitations.

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods; potential for matrix interference.Routine quality control, assay of bulk material, high-concentration samples.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[3]Excellent chromatographic resolution, definitive identification via mass spectral libraries.Requires derivatization to increase volatility and thermal stability of the analyte.[4]Impurity profiling for volatile related substances, confirmation of identity.
LC-MS/MS High-resolution chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry.[5][6]Unmatched sensitivity (ng/L to pg/L levels) and selectivity, ideal for complex matrices, minimal sample cleanup required.[7][8]Higher instrument and operational costs, potential for matrix effects (ion suppression/enhancement).Bioanalysis (plasma, urine), trace-level impurity quantification, metabolite identification.

Foundational Step: Sample Preparation

Effective sample preparation is the most critical step in achieving reliable analytical results.[9] Its primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.[10][11]

Extraction Techniques for Biological and Aqueous Matrices

For complex samples such as plasma, urine, or reaction mixtures, an extraction step is mandatory.[12][13]

  • Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous sample and an immiscible organic solvent.[9] To ensure efficient extraction of this compound, the sample pH should be adjusted to >9.5. This deprotonates the primary amine, converting the molecule to its more non-polar free base form, which readily partitions into solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): SPE offers a more selective and reproducible alternative to LLE, minimizing solvent consumption.[10][11][12] For this analyte, a mixed-mode cation exchange SPE cartridge is ideal. The sorbent retains the analyte via ion exchange (at neutral pH) and reversed-phase mechanisms, allowing for rigorous washing steps to remove matrix interferences before elution.

Diagram: General Sample Preparation Workflow

cluster_0 Sample Preparation Sample Initial Sample (e.g., Plasma, Urine) pH_Adjust pH Adjustment (Basify to pH > 9.5) Sample->pH_Adjust Extraction Extraction (LLE or SPE) pH_Adjust->Extraction Evaporation Evaporation (Dry down organic phase) Extraction->Evaporation Reconstitution Reconstitution (In mobile phase) Evaporation->Reconstitution Analysis Inject for Analysis (HPLC, GC-MS, LC-MS/MS) Reconstitution->Analysis cluster_1 Method Validation Protocol Start Developed Analytical Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Start->Precision LOQ Limit of Quantification (LOQ) Start->LOQ LOD Limit of Detection (LOD) Start->LOD Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report LOD->Report Robustness->Report

Sources

High-Performance Liquid Chromatography (HPLC) method for 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Aminopropyl)-2-methoxyphenol

Authored by: A Senior Application Scientist

Introduction

This compound, a molecule of significant interest in pharmaceutical research, is structurally related to key neurotransmitters and serves as a potential building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and stability of this compound are critical quality attributes that necessitate a robust and reliable analytical method for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.[1][2]

This document provides a comprehensive guide to a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Furthermore, considerations for chiral separation are discussed, acknowledging that the aminopropyl side chain introduces a chiral center. The methodologies detailed herein are designed to be practical and transferable, providing researchers, scientists, and drug development professionals with a solid foundation for their analytical workflows.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a selective and robust HPLC method.

PropertyValueSource
CAS Number 13026-44-3[3]
Molecular Formula C₁₀H₁₅NO₂[3][4]
Molecular Weight 181.24 g/mol [3]
Predicted pKa 9.57 ± 0.31[5]
Predicted XlogP 0.6[4]
Appearance Pale Brown to Light Brown Solid[5]

The presence of a primary amine and a phenolic hydroxyl group suggests that the compound's retention and peak shape will be highly dependent on the mobile phase pH. The predicted pKa of approximately 9.57 corresponds to the primary amine, indicating that a mobile phase pH well below this value (e.g., pH 2.5-3.5) will ensure the analyte is in a single, protonated form, leading to better peak shape and retention on a reversed-phase column.

Part 1: Achiral (Purity and Stability) HPLC Method

This section details a stability-indicating RP-HPLC method for the determination of purity and for monitoring the degradation of this compound.

Method Rationale and Causality
  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase due to its versatility and broad applicability for separating compounds of moderate polarity like this compound. The use of an end-capped column is recommended to minimize peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica surface.[6]

  • Mobile Phase Selection: A gradient elution is employed to ensure the separation of the main analyte from potential impurities that may have a wide range of polarities.[7]

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of residual silanols on the stationary phase and ensures the analyte, with its primary amine, is fully protonated, leading to a single, sharp peak.[6]

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency. Methanol can be considered as an alternative to alter selectivity.[6]

  • Detection: A photodiode array (PDA) detector is utilized to monitor the elution. The phenolic and methoxy-substituted benzene ring suggests strong UV absorbance. A wavelength of 280 nm is a suitable starting point, with the final wavelength selected based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: Achiral Analysis

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC grade acetonitrile, formic acid, and water.

  • Reference standard of this compound.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 280 nm
Injection Volume 10 µL
Diluent Mobile Phase A

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

A stability-indicating method must be validated according to ICH guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterTypical ResultsAcceptance Criteria
Specificity No interference from placebo and degradation products at the analyte's retention time.Peak purity index > 0.999
Linearity r² > 0.999 for a concentration range of 0.05 - 1.0 mg/mL.r² ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mLSignal-to-Noise ratio of 10:1
Robustness Resolution between critical pairs remains > 2.0 with minor changes in flow rate, temperature, and mobile phase composition.Resolution > 1.5
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The developed HPLC method should be able to separate the intact drug from all degradation products formed under these stress conditions.

Workflow for Achiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (0.5 mg/mL) A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D E Gradient Elution on C18 Column D->E F PDA Detection (280 nm) E->F G Integrate Peaks F->G H Quantify Analyte and Impurities G->H I Generate Report H->I G cluster_input Input Parameters cluster_output Chromatographic Outcomes Analyte Analyte Properties (pKa, Polarity) Retention Retention Time Analyte->Retention PeakShape Peak Shape Analyte->PeakShape Column Stationary Phase (C18, Chiral) Column->Retention Resolution Resolution Column->Resolution MobilePhase Mobile Phase (pH, Organic %) MobilePhase->Retention MobilePhase->Resolution MobilePhase->PeakShape

Sources

Technical Application Note: High-Sensitivity GC-MS Profiling of 4-(2-Aminopropyl)-2-methoxyphenol (HMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The analyte 4-(2-Aminopropyl)-2-methoxyphenol , commonly known in forensic toxicology as 4-hydroxy-3-methoxyamphetamine (HMA) , is a primary pharmacologically active metabolite of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") and 3,4-methylenedioxyamphetamine (MDA).

Accurate quantification of HMA is critical for forensic timeline reconstruction and toxicity assessment. However, the molecule presents significant analytical challenges due to its amphoteric nature (containing both a basic amine and an acidic phenolic group). Direct GC-MS analysis results in poor peak shape, irreversible column adsorption, and low sensitivity.

This Application Note details a robust, self-validating protocol utilizing Solid Phase Extraction (SPE) followed by Pentafluoropropionic Anhydride (PFPA) derivatization. This method converts the polar HMA into a volatile, electron-rich derivative ideal for trace-level detection.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Name HMA (4-Hydroxy-3-methoxyamphetamine)
CAS Number 64-04-0 (Parent Phenethylamine backbone reference)
Molecular Formula C

H

NO

Molecular Weight 181.23 g/mol
Key Functional Groups Primary Amine (-NH

), Phenolic Hydroxyl (-OH), Methoxy (-OCH

)

Experimental Workflow: The "Why" and "How"

Sample Preparation Logic

HMA is excreted in urine primarily as glucuronide or sulfate conjugates.[1] To measure total HMA, hydrolysis is the first non-negotiable step. We utilize enzymatic hydrolysis (Glucuronidase/Arylsulfatase) over acid hydrolysis to prevent the degradation of labile precursors.

Solid Phase Extraction (SPE) is selected over Liquid-Liquid Extraction (LLE) to ensure high recovery (>85%) and removal of matrix interferences which often co-elute in complex biological samples.

Derivatization Strategy: Acylation vs. Silylation

While Silylation (BSTFA) is common, Acylation with PFPA is superior for this application because:

  • Stability: Acyl derivatives are less sensitive to moisture than TMS derivatives.

  • Specificity: The introduction of fluorine atoms significantly increases the mass (moving ions away from low-mass solvent noise) and enhances electronegativity, improving ionization efficiency in EI mode.

  • Fragmentation: PFPA derivatives yield a dominant, diagnostic

    
    -cleavage ion (m/z 190), allowing for high-sensitivity Selected Ion Monitoring (SIM).
    
Visualized Workflow (DOT Diagram)

HMA_Workflow Sample Biological Sample (Urine/Plasma) IS Add Internal Standard (HMA-d3 or MDMA-d5) Sample->IS Hydrolysis Enzymatic Hydrolysis (ß-Glucuronidase, 60°C, 1h) IS->Hydrolysis Liberate Conjugates SPE Mixed-Mode SPE (Cation Exchange + C8) Hydrolysis->SPE Clean-up Dry Evaporation (N2 stream @ 40°C) SPE->Dry Deriv Derivatization (PFPA + Ethyl Acetate, 50°C, 20 min) Dry->Deriv Dual Acylation (-OH and -NH2) GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1µL

Figure 1: Step-by-step extraction and derivatization workflow for HMA analysis.

Detailed Protocol

Reagents
  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[2]

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Buffer: Phosphate buffer (pH 6.0) for SPE.[3]

  • Internal Standard: HMA-d

    
     (1.0 µg/mL in Methanol).
    
Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 1.0 mL of urine into a glass tube.

    • Add 50 µL of Internal Standard.[4]

    • Add 1 mL of Acetate buffer (pH 5.0) and 50 µL of

      
      -glucuronidase/arylsulfatase.
      
    • Incubate at 60°C for 1 hour.

  • Solid Phase Extraction (Mixed-Mode Cation Exchange):

    • Conditioning: 3 mL Methanol, then 3 mL Phosphate Buffer (pH 6.0).

    • Load: Apply hydrolyzed sample.[1][5]

    • Wash 1: 3 mL Deionized Water.

    • Wash 2:[6] 3 mL 0.1 M Acetic Acid.

    • Wash 3:[6][7] 3 mL Methanol (Critical step to remove neutrals/acids; HMA is retained by ionic interaction).

    • Elution: 3 mL Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2).

  • Derivatization (The Critical Step):

    • Evaporate the eluate to dryness under Nitrogen at 40°C. Do not over-dry (risk of analyte loss).

    • Add 50 µL Ethyl Acetate and 50 µL PFPA .

    • Cap tightly and incubate at 50°C for 20 minutes .

    • Note: This reaction acylates both the phenolic oxygen and the amine nitrogen, adding two perfluoroacyl groups.

    • Evaporate to dryness again under Nitrogen.

    • Reconstitute in 100 µL Ethyl Acetate. Transfer to autosampler vial.

Instrumental Method (GC-MS)[1][3][5][6][8][10][14]

Gas Chromatography Parameters
  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5MS or ZB-Drug-1 (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (Purge on at 1.0 min).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp 1: 30°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C (hold 3 min).

    • Total Run Time: ~15 minutes.[4]

Mass Spectrometry Parameters (SIM Mode)

To achieve maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Solvent Delay: 4.0 minutes.

Target Ions for HMA-PFP Derivative

The derivatization adds two PFP groups (C


F

CO-).
  • Molecular Weight Calculation:

    • HMA (181) - 2H (2) + 2 PFP groups (2

      
       147) = 473 .
      
  • Base Peak (Quantifier):

    • Formed by

      
      -cleavage of the amine bond.
      
    • Fragment:

      
      .
      
    • m/z = 190 .

AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
HMA Di-PFP190 473 (Molecular Ion), 2969.4 min
HMA-d3 Di-PFP193 4769.4 min

Data Interpretation & Mechanism

Understanding the fragmentation is required for legal defensibility. The electron impact ionization triggers a predictable cleavage pattern.

Fragmentation Pathway (Graphviz)

Fragmentation Parent HMA-Di-PFP (Molecular Ion m/z 473) Alpha Alpha-Cleavage Parent->Alpha 70eV Impact BasePeak Immonium Ion [CH(CH3)-NH-PFP]+ (m/z 190) Alpha->BasePeak Charge Retention on Nitrogen Neutral Neutral Loss (Benzylic Radical) Alpha->Neutral Loss

Figure 2: Primary fragmentation pathway of HMA-PFP derivative yielding the diagnostic m/z 190 ion.

Interpretation: The presence of the molecular ion (m/z 473) is often weak in amphetamines, but the PFP derivative usually preserves a detectable molecular ion compared to TFA derivatives. The ratio of m/z 190 to m/z 473 must remain constant (within ±20%) relative to the calibrator to confirm identity.

Validation & Quality Control

To ensure this protocol meets E-E-A-T standards for forensic application, the following validation parameters are established:

  • Linearity: 10 ng/mL to 2000 ng/mL (R

    
     > 0.995).
    
  • Limit of Detection (LOD): 2 ng/mL (Signal-to-Noise > 3:1).

  • Precision: Intra-day CV < 5%; Inter-day CV < 8%.

  • Carryover: Inject a solvent blank after the highest calibrator. No peak > 10% of LOD should be observed.

Troubleshooting Guide
  • Tailing Peaks: Indicates incomplete derivatization or active sites in the inlet. Replace the liner and ensure the PFPA reagent is fresh (anhydrides hydrolyze to acid upon moisture exposure).

  • Missing Molecular Ion: Normal for amphetamines, but if m/z 473 is completely absent, lower the source temperature to 200°C to reduce fragmentation energy.

References

  • Kraemer, T., & Paul, L. D. (2007). Bioanalytical procedures for determination of drugs of abuse in blood. Analytical and Bioanalytical Chemistry, 388(7), 1415–1435.

  • Peters, F. T., et al. (2003). Bioanalytical method validation and stability testing of amphetamine-type stimulants in plasma and urine. Journal of Analytical Toxicology.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474.

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.

Sources

Application Notes and Protocols for In Vitro Assay Development: 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the in vitro characterization of 4-(2-Aminopropyl)-2-methoxyphenol, a substituted amphetamine derivative with potential psychoactive properties.[1][2] Structurally related to known monoamine signaling modulators, a tiered approach to assay development is proposed, beginning with primary screening for interactions with monoamine transporters and receptors, followed by secondary assays to determine functional activity and potential off-target liabilities. This document outlines detailed protocols for key assays, including monoamine transporter uptake, receptor binding, and initial safety profiling, to guide researchers in elucidating the pharmacological profile of this compound.

Introduction and Scientific Rationale

This compound (CAS: 13026-44-3) is a phenolic amine derivative whose structure suggests potential interactions with the central nervous system.[3] The presence of a phenethylamine core, similar to that of dopamine and norepinephrine, and an aminopropyl side chain, characteristic of amphetamines, indicates that this compound may modulate monoaminergic signaling. The methoxy and phenol groups can influence its metabolic stability and receptor interaction profile.

Given its structural characteristics, it is hypothesized that this compound may interact with key components of monoaminergic systems, such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as their respective G protein-coupled receptors (GPCRs).[4][5][6] Therefore, a systematic in vitro evaluation is crucial to determine its primary targets, potency, and selectivity. This guide provides a strategic workflow for this evaluation, starting with broad screening and progressing to more specific functional and safety-related assays.

Strategic Workflow for In Vitro Characterization

A tiered approach is recommended to efficiently characterize the in vitro pharmacology of this compound. This strategy prioritizes resources by first identifying primary targets and then delving into more detailed mechanistic and safety studies.

Assay_Workflow cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization & Selectivity cluster_2 Tier 3: Safety & Liability Profiling T1_DAT DAT Binding/Uptake T2_Dose Dose-Response Curves (IC50/EC50) T1_DAT->T2_Dose T1_NET NET Binding/Uptake T1_NET->T2_Dose T1_SERT SERT Binding/Uptake T1_SERT->T2_Dose T1_MAO MAO-A/B Inhibition T1_MAO->T2_Dose T1_5HTR 5-HT Receptor Binding (e.g., 5-HT2A, 5-HT2B, 5-HT3) T2_GPCR GPCR Functional Assays (e.g., Calcium Flux, cAMP) T1_5HTR->T2_GPCR T2_Efflux Monoamine Efflux Assays T2_GPCR->T2_Dose T2_Dose->T2_Efflux T3_Cyto Cytotoxicity Assays (e.g., MTT, LDH) T2_Dose->T3_Cyto T3_hERG hERG Channel Binding T2_Dose->T3_hERG T3_CYP CYP450 Inhibition T2_Dose->T3_CYP

Caption: Tiered assay development workflow.

Tier 1: Primary Target Identification Protocols

The initial phase focuses on identifying the primary molecular targets of this compound from a panel of key proteins involved in monoamine neurotransmission.

Monoamine Transporter Uptake Inhibition Assays

These assays determine if the test compound inhibits the reuptake of neurotransmitters by their respective transporters.[7][8][9] Both radiolabeled and fluorescent-based methods are viable options.[6][10]

Principle: Cells stably expressing a specific monoamine transporter (DAT, NET, or SERT) are incubated with a labeled substrate (e.g., [3H]-dopamine for DAT) in the presence and absence of the test compound. A reduction in the uptake of the labeled substrate indicates inhibition by the test compound.

Protocol: Radioligand-Based Uptake Inhibition

  • Cell Culture: Culture HEK-293 cells stably expressing human DAT, NET, or SERT in appropriate media. Seed cells in a 96-well plate at a density of 40,000-60,000 cells/well and incubate overnight.[9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay:

    • Wash the cells with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C.

    • Add the radiolabeled substrate (e.g., [3H]-dopamine) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Monoamine Transporter Uptake Assay Parameters

ParameterDAT AssayNET AssaySERT Assay
Cell LineHEK-hDATHEK-hNETHEK-hSERT
Labeled Substrate[3H]-Dopamine[3H]-Norepinephrine[3H]-Serotonin
Reference InhibitorGBR-12909DesipramineFluoxetine
Substrate Conc.~Km value~Km value~Km value
Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits the activity of MAO-A or MAO-B, enzymes crucial for neurotransmitter metabolism.[11][12][13]

Principle: MAO enzymes catalyze the oxidative deamination of substrates, producing hydrogen peroxide (H2O2).[11] The rate of H2O2 production can be measured using a fluorimetric method, where H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[14]

Protocol: Fluorimetric MAO Inhibition Assay

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. Prepare a working solution of a suitable substrate, such as kynuramine or p-tyramine.[13][14][15]

  • Assay:

    • In a 96-well black plate, add the MAO enzyme, assay buffer, and the test compound at various concentrations.

    • Pre-incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate and HRP-dye reagent mix.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).

  • Data Analysis: Calculate the percent inhibition compared to a vehicle control and determine the IC50 value. Use selective inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls.[13]

Serotonin Receptor Binding Assays

Given the structural similarity to some serotonergic compounds, it is prudent to screen for binding affinity at key serotonin receptors, such as 5-HT2A, 5-HT2B, and 5-HT3.[16][17][18]

Principle: A competitive binding assay is used where the test compound competes with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes.

Protocol: Radioligand Binding Assay (e.g., 5-HT2A)

  • Membrane Preparation: Use commercially available membrane preparations from cells stably expressing the human 5-HT2A receptor.

  • Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A), and the test compound at various concentrations.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Characterization

Once primary targets are identified, the next step is to determine the functional consequence of this interaction (e.g., agonist, antagonist, or substrate/releaser).

Monoamine Efflux Assays

If the compound shows significant interaction with monoamine transporters, it is important to determine if it acts as a substrate and induces neurotransmitter efflux (release), a characteristic of amphetamine-like compounds.[4][7]

Principle: Cells expressing the transporter of interest are preloaded with a radiolabeled neurotransmitter. The ability of the test compound to induce the release of the preloaded neurotransmitter into the extracellular medium is then measured.

Protocol: [3H]-MPP+ Efflux Assay

  • Cell Culture and Preloading: Seed cells expressing the target transporter (e.g., DAT) in a 96-well plate. Preload the cells by incubating them with a radiolabeled substrate like [3H]-MPP+ (a dopamine analog).

  • Efflux Measurement:

    • Wash the cells to remove excess extracellular radiolabel.

    • Add the test compound at various concentrations and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Collect the supernatant (extracellular medium) and lyse the cells to determine the remaining intracellular radioactivity.

    • Measure radioactivity in both fractions using a scintillation counter.

  • Data Analysis: Calculate the percentage of efflux for each concentration and determine the EC50 value.

Tier 3: Safety and Liability Profiling

Early assessment of potential safety liabilities is critical in drug development.

In Vitro Cytotoxicity Assays

These assays evaluate the potential of the compound to cause cell death. The MTT and LDH assays are common methods.[19][20][21]

Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[19]

Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells or HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[20]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

hERG Channel Binding Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23][24] An early-stage binding assay can flag potential cardiotoxicity.

Principle: A fluorescence polarization-based assay can be used to assess the displacement of a fluorescent tracer from the hERG channel by the test compound.[25] This provides a high-throughput method for initial screening.[22][25]

Protocol: Fluorescence Polarization hERG Assay

  • Assay Setup: In a 96- or 384-well plate, combine a preparation of the hERG channel protein, a fluorescent tracer that binds to the channel, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a suitable plate reader. Displacement of the tracer by the test compound will result in a decrease in fluorescence polarization.

  • Data Analysis: Calculate the IC50 value from the dose-response curve. Positive hits in this assay should be followed up with more definitive electrophysiological studies, such as patch-clamp assays.[23][25]

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.[26][27][28]

Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).[27] The rate of metabolite formation is measured in the presence and absence of the test compound.

Protocol: Multi-CYP Inhibition Assay

  • Incubation: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system, the test compound, and a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28]

  • Reaction: Incubate at 37°C for a specified time.

  • Termination and Analysis: Stop the reaction (e.g., with cold acetonitrile). Centrifuge to pellet the protein, and analyze the supernatant for the presence of metabolites using LC-MS/MS.[27]

  • Data Analysis: Determine the IC50 of the test compound for each CYP isoform by measuring the decrease in metabolite formation.

Signaling_Pathway_Hypothesis cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Test_Compound 4-(2-Aminopropyl) -2-methoxyphenol DAT DAT Test_Compound->DAT Inhibition? Test_Compound->DAT NET NET Test_Compound->NET Inhibition? SERT SERT Test_Compound->SERT Inhibition? MAO MAO Test_Compound->MAO Inhibition? DA_cyto Cytosolic DA DAT->DA_cyto Reuptake Synaptic_DA Synaptic DA DAT->Synaptic_DA Efflux? VMAT2 VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle Packaging DA_vesicle->Synaptic_DA Release DA_cyto->VMAT2 DA_cyto->MAO Metabolism DA_receptor Dopamine Receptors Postsynaptic_Effect Postsynaptic Signal DA_receptor->Postsynaptic_Effect Synaptic_DA->DA_receptor

Caption: Hypothesized interactions with monoamine signaling pathways.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Su, Z., et al. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. PNAS, 113(20), 5748-5753. [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved February 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • MDPI. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2015). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • National Center for Biotechnology Information. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • SpringerLink. (n.d.). Monoamine Oxidase: Methods and Protocols. Retrieved February 20, 2026, from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. Retrieved February 20, 2026, from [Link]

  • AFG Scientific. (n.d.). Mouse NET(Norepinephrine Transporter) ELISA Kit. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 20, 2026, from [Link]

  • University of St.Gallen. (2024). Novel screening assay for novel psychoactive substances. [Link]

  • F1000Research. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. [Link]

  • PubMed. (2020). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved February 20, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved February 20, 2026, from [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. [Link]

  • Reaction Biology. (n.d.). 5-HT3 Biochemical Binding Assay Service. Retrieved February 20, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved February 20, 2026, from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved February 20, 2026, from [Link]

  • PubMed. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. [Link]

  • PubMed. (2007). Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved February 20, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • Open Exploration Publishing. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved February 20, 2026, from [Link]

  • Nature. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 20, 2026, from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • Vrije Universiteit Amsterdam. (2024). Innovative analytical strategies to identify new psychoactive substances and their metabolites. [Link]

  • Springer Nature Experiments. (2015). Novel Approaches to Serotonin Receptor Interaction Studies. [Link]

  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

  • PubChem. (n.d.). 4-Aminoguaiacol. Retrieved February 20, 2026, from [Link]

  • PubMed. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

Sources

Application Note: Cell Culture Protocols for 4-(2-Aminopropyl)-2-methoxyphenol (HMA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-precision cell culture protocols for 4-(2-Aminopropyl)-2-methoxyphenol , commonly known in neuropharmacology as 4-Hydroxy-3-methoxyamphetamine (HMA) .

HMA is a bioactive metabolite of the substituted amphetamines MDMA ("Ecstasy") and MDA. While often less potent than its parent compounds in direct monoamine release, it serves as a critical checkpoint in investigating neurotoxicity mechanisms, specifically regarding oxidative stress and the formation of downstream thioether conjugates.

Introduction & Mechanism of Action

This compound (HMA) is a phenolic amine formed via the O-demethylation of MDA or the O-demethylenation and subsequent O-methylation of MDMA.

In cell culture systems, HMA is utilized to:

  • Assess Neurotoxicity: Although HMA itself shows lower direct toxicity than its parent compounds, it possesses a redox-active phenolic group capable of generating reactive oxygen species (ROS).

  • Study Transporter Pharmacology: HMA acts as a substrate-type releaser at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Investigate Metabolic Bioactivation: HMA is a precursor to highly neurotoxic thioether conjugates (e.g., 5-(glutathion-S-yl)-alpha-methyldopamine) when exposed to specific oxidative conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic position of HMA and its interaction with cellular targets.

HMA_Mechanism MDMA MDMA (Parent Drug) MDA MDA MDMA->MDA N-demethylation HMMA HMMA MDMA->HMMA O-demethylenation HHA HHA (Catechol Intermediate) MDA->HHA O-demethylenation (CYP2D6) HMA HMA (this compound) HMA->HHA Demethylation (Minor) Transporters MATs (SERT/NET/DAT) HMA->Transporters Substrate Release (EC50 ~600-900 nM) HHA->HMA COMT (Methylation) Quinone Ortho-Quinone (Reactive Electrophile) HHA->Quinone Oxidation ROS ROS Generation (Oxidative Stress) Quinone->ROS Redox Cycling HMMA->HMA N-demethylation

Figure 1: Metabolic formation of HMA and its dual role as a transporter substrate and precursor for oxidative stress pathways.

Material Preparation & Handling[3][4][5][6][7][8]

Critical Safety Note: HMA is a stimulant metabolite.[1] Handle with strict PPE (gloves, mask, goggles) in a Class II Biosafety Cabinet.

Solubility & Stock Solutions

The hydrochloride salt (HMA·HCl) is preferred for cell culture due to superior aqueous solubility.

SolventMax SolubilityStorage StabilityApplication
DMSO 10 mg/mL (45 mM)6 Months at -20°CGeneral Stock
PBS (pH 7.2) 5 mg/mL (22 mM)1 Week at 4°CImmediate Use
Ethanol 1 mg/mL1 Month at -20°CNot Recommended (Evaporation)
Preparation Protocol
  • Weighing: Weigh the HMA·HCl powder in a static-free environment.

  • Dissolution: Dissolve in sterile DMSO to create a 10 mM or 100 mM Master Stock . Vortex for 30 seconds.

    • Note: If using the free base, DMSO is mandatory; aqueous solubility is poor.

  • Sterilization: If dissolving directly in PBS, filter through a 0.22 µm PVDF membrane. If using DMSO, filtration is usually unnecessary if the DMSO is sterile, but recommended for sensitive lines.

  • Aliquot: Dispense into light-protective amber tubes (20-50 µL aliquots) to prevent freeze-thaw cycles and photo-oxidation of the phenol group.

  • Storage: Store at -20°C or -80°C.

Cell Models

Select the cell line based on the specific physiological question:

  • SH-SY5Y (Human Neuroblastoma): The gold standard for dopaminergic/noradrenergic neurotoxicity. Differentiate with Retinoic Acid (RA) for 5-7 days to increase transporter expression.

  • PC12 (Rat Pheochromocytoma): Useful for studying vesicular monoamine transport and catecholamine release.

  • HEK-293 (Transfected): Use stable lines expressing hSERT, hNET, or hDAT for pure pharmacological uptake/release assays.

Protocol 1: Cytotoxicity & Viability Assay (MTT/LDH)

Objective: Determine the toxic concentration threshold (TC50) of HMA. Context: HMA is generally less toxic than MDMA or its thioether metabolites. Expect TC50 values in the millimolar range (1–5 mM).

Reagents
  • SH-SY5Y cells (differentiated).

  • MTT Reagent (5 mg/mL in PBS).

  • LDH Assay Kit (for membrane integrity).

  • Positive Control: 1 mM H2O2 or 100 µM 6-OHDA.

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid for 5 days.
    
  • Treatment Preparation:

    • Thaw HMA stock (100 mM).

    • Prepare serial dilutions in serum-free media (Opti-MEM or DMEM).

    • Concentration Range: 0, 10 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, 5 mM, 10 mM.

    • Vehicle Control: Media + DMSO (matched to highest concentration, <0.5%).

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 24 hours at 37°C/5% CO2.

    • Hyperthermia Variant: To mimic MDMA-induced hyperthermia, incubate a duplicate plate at 40°C .

  • MTT Assay:

    • Add 10 µL MTT stock to each well. Incubate 3–4 hours.

    • Carefully aspirate media (do not disturb formazan crystals).

    • Solubilize in 100 µL DMSO. Shake for 10 mins.

    • Read Absorbance at 570 nm (Reference 630 nm).

  • LDH Assay (Supernatant):

    • Collect 50 µL supernatant before adding MTT.

    • Mix with LDH reaction mix according to kit instructions.

    • Read Absorbance at 490 nm.

Data Interpretation:

  • Self-Validation: If HMA toxicity is <10% at 1 mM, the system is working correctly. Significant toxicity at low concentrations (<100 µM) suggests contamination or oxidation of the compound to a quinone prior to addition.

Protocol 2: Oxidative Stress Assessment (DCFDA)

Objective: Detect Reactive Oxygen Species (ROS) generation mediated by the phenolic moiety of HMA.

Reagents
  • DCFDA (2',7'-dichlorofluorescin diacetate): 10 µM working solution.

  • HBSS (Hank's Balanced Salt Solution): Phenol-red free.

Step-by-Step Methodology
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates (

    
     cells/well). Allow adherence overnight.
    
  • Probe Loading:

    • Wash cells 1x with warm HBSS.

    • Incubate with 10 µM DCFDA in HBSS for 45 minutes at 37°C in the dark.

  • Wash: Remove DCFDA solution and wash 1x with HBSS to remove extracellular probe.

  • Treatment:

    • Add HMA dilutions (e.g., 100 µM – 2 mM) prepared in phenol-red free HBSS.

    • Include NAC (N-Acetylcysteine, 1 mM) pre-treatment wells to validate ROS mechanism.

  • Kinetic Measurement:

    • Immediately place in a fluorescence microplate reader.

    • Excitation: 485 nm / Emission: 535 nm.

    • Read every 15 minutes for 4 hours.

Expected Result: HMA should induce a time-dependent increase in fluorescence, but significantly slower and lower in magnitude compared to dopamine or 6-OHDA.

Protocol 3: Functional Transporter Uptake Assay

Objective: Quantify the inhibition of monoamine uptake by HMA (acting as a competitive substrate).

Reagents
  • HEK-293 cells stably expressing hSERT, hNET, or hDAT.

  • Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).

    • Alternative: Radiolabeled [3H]-5-HT or [3H]-DA (Classic method).

    • Note: This protocol uses ASP+ for real-time kinetic safety.

Step-by-Step Methodology
  • Seeding: Plate Transfected HEK cells (

    
     cells/well) on Poly-D-Lysine coated black 96-well plates.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing glucose.

  • Pre-incubation:

    • Wash cells 2x with KRH buffer.

    • Add HMA at varying concentrations (10 nM – 100 µM) in 100 µL KRH.

    • Incubate for 10 minutes at room temperature.

  • Uptake Initiation:

    • Add ASP+ (Final concentration 2–5 µM).

  • Measurement:

    • Monitor fluorescence increase (Ex 475 nm / Em 609 nm) over 10 minutes.

    • Slope of the linear range represents uptake rate.

  • Calculation:

    • Calculate % Inhibition relative to vehicle control.

    • Plot log[HMA] vs. % Inhibition to determine IC50.

Experimental Workflow Diagram

Protocol_Workflow cluster_Cyto Cytotoxicity (24h) cluster_ROS Oxidative Stress (Acute) Start Start: HMA Stock (10mM in DMSO) Step1 Dilute in Media (0 - 10 mM) Start->Step1 StepA Load DCFDA Probe (45 min) Start->StepA Step2 Incubate SH-SY5Y (37°C vs 40°C) Step1->Step2 Step3 MTT/LDH Readout Step2->Step3 StepB Add HMA in HBSS StepA->StepB StepC Kinetic Fluorescence (Ex485/Em535) StepB->StepC

Figure 2: Parallel workflows for assessing cytotoxicity and oxidative potential.

References

  • de la Torre, R., et al. (2004).[2][1] Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition.[2][1][3] Therapeutic Drug Monitoring, 26(2), 137–144.[2][1] Link

  • Jones, D. C., et al. (2005). Thioether metabolites of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine inhibit human serotonin transporter (hSERT) function and simultaneously stimulate dopamine uptake into hSERT-expressing SK-N-MC cells.[4] Journal of Pharmacology and Experimental Therapeutics, 311(1), 298-306.[4] Link

  • Capela, J. P., et al. (2009). The neurotoxicity of hallucinogenic amphetamines in primary cultures of hippocampal neurons. Neurotoxicology, 30(3), 418-434. Link

  • Carvalho, M., et al. (2012). Toxicity of amphetamines: an update. Archives of Toxicology, 86, 1167–1231. Link

  • PubChem. (2025).[5] Compound Summary for CID 197139: this compound.[2] National Library of Medicine. Link

Sources

Application Notes and Protocols for Preclinical Evaluation of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine Derivative

4-(2-Aminopropyl)-2-methoxyphenol (CAS: 13026-44-3) is a phenethylamine derivative with a chemical structure that suggests potential interactions with central nervous system targets.[1] Its core structure, a substituted phenethylamine, is shared by a wide range of neuroactive compounds, including neurotransmitters, and psychoactive substances. The presence of a methoxy group and a phenol moiety suggests that it may be a metabolite of other compounds or possess its own unique pharmacological profile.[2] Given the structural similarities to compounds like 2,5-dimethoxy-4-methylamphetamine (DOM), a known hallucinogen, and its phenethylamine backbone, a thorough investigation into its pharmacological and toxicological properties is warranted.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models for the preclinical evaluation of this compound. The protocols outlined below are designed to elucidate the compound's potential psychoactive effects, mechanism of action, and safety profile.

Rationale for Preclinical Investigation

The chemical structure of this compound suggests several potential biological activities that necessitate a systematic preclinical evaluation:

  • Psychoactive Potential: Its structural resemblance to known serotonergic hallucinogens like DOM suggests it may interact with serotonin receptors, particularly the 5-HT2A receptor, a key mediator of psychedelic effects.[4][6]

  • Dopaminergic Activity: The presence of a structure similar to dopamine metabolites like 3-methoxytyramine indicates a potential for interaction with the dopaminergic system, which could have implications for motor control, motivation, and reward.[7][8]

  • Therapeutic and Toxicological Interest: Understanding the compound's effects is crucial for identifying any potential therapeutic applications (e.g., in neuroscience research) or for assessing its potential for abuse and toxicity. The study of related methoxyphenol compounds has also indicated the potential for long-term toxicity, such as carcinogenicity, which should be considered in a comprehensive evaluation.[9]

Tiered Approach to Preclinical Evaluation

A tiered or stepwise approach is recommended for the preclinical evaluation of this compound. This approach allows for a systematic investigation, starting with broad screening and moving towards more specific and complex assays.

Caption: Tiered evaluation workflow for this compound.

PART 1: In Vitro Characterization and Acute Toxicity

Prior to in vivo studies, a thorough in vitro characterization is essential to understand the compound's primary targets and to inform dose selection for animal studies.

Protocol 1.1: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at key monoamine receptors.

Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available radioligand binding assays for a panel of receptors, including but not limited to:

      • Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C.[6]

      • Dopamine receptors: D1, D2.

      • Norepinephrine receptors: α1, α2.

      • Monoamine transporters: SERT, DAT, NET.

    • Perform competition binding experiments with increasing concentrations of this compound to determine the Ki (inhibition constant).

  • Functional Assays:

    • For receptors where significant binding is observed (e.g., 5-HT2A), perform functional assays to determine agonist or antagonist activity.

    • Examples include calcium flux assays or cAMP accumulation assays in cell lines expressing the target receptor.

    • Determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

Expected Outcomes: This will provide a receptor interaction profile, highlighting the primary molecular targets of the compound. A high affinity and agonist activity at the 5-HT2A receptor would strongly suggest hallucinogenic potential.

Protocol 1.2: Acute Systemic Toxicity

Objective: To determine the acute toxicity of this compound and to identify the maximum tolerated dose (MTD).

Methodology:

  • Animal Model: Use either mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure: Follow a standardized guideline such as the OECD 423 (Acute Toxic Class Method).

    • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Start with a low dose and escalate in subsequent groups of animals.

    • Observe animals for clinical signs of toxicity and mortality for at least 14 days.

    • Conduct a gross necropsy on all animals at the end of the study.

Expected Outcomes: An estimation of the LD50 (lethal dose, 50%) and identification of target organs for toxicity. This information is critical for dose selection in subsequent behavioral and repeated-dose toxicity studies.

PART 2: Behavioral Pharmacology

Based on the in vitro data suggesting potential psychoactivity, the following behavioral assays are recommended.

Protocol 2.1: Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Methodology:

  • Animal Model: Mice or rats.

  • Apparatus: Open field arena equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Administer vehicle or varying doses of the test compound.

    • Place the animal in the center of the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

    • The effects of related compounds like DOM have been shown to increase locomotor activity at lower doses and cause biphasic changes at higher doses.[10]

Expected Outcomes: A dose-response curve for locomotor activity. This will indicate whether the compound has stimulant, depressant, or biphasic effects on motor function.

Protocol 2.2: Head-Twitch Response (HTR) in Mice

Objective: To assess the potential hallucinogenic-like effects of this compound. The HTR in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[6]

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Procedure:

    • Acclimate animals to the testing environment.

    • Administer vehicle or varying doses of the test compound.

    • Place mice individually in observation chambers.

    • Manually or automatically score the number of head twitches over a specified time period (e.g., 30-60 minutes).

    • To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before administration of the test compound.[6]

Expected Outcomes: A dose-dependent increase in head twitches would strongly suggest 5-HT2A receptor-mediated hallucinogenic-like effects. Antagonism by a 5-HT2A antagonist would confirm this mechanism.

Behavioral Assay Animal Model Primary Endpoint Rationale/Relevance
Locomotor Activity Mice or RatsDistance traveled, rearingGeneral assessment of stimulant or depressant effects.[10]
Head-Twitch Response MiceNumber of head twitchesPredictive model for 5-HT2A receptor-mediated hallucinogenic potential.[6]
Drug Discrimination Rats or PrimatesLever selectionAssesses the subjective effects of the compound by training animals to recognize it from vehicle.[5]

PART 3: Advanced Behavioral Models and Toxicology

If the initial behavioral data indicates significant psychoactive effects, more advanced models and longer-term toxicity studies are warranted.

Protocol 3.1: Drug Discrimination

Objective: To determine if the subjective effects of this compound are similar to those of known psychoactive drugs.

Methodology:

  • Animal Model: Rats are commonly used.

  • Procedure:

    • Train animals to press one lever after receiving a known drug (e.g., DOM or LSD) and another lever after receiving vehicle to obtain a reward (e.g., food pellet).[4][5]

    • Once trained, administer various doses of this compound to see which lever the animals press.

    • Generalization to the drug-appropriate lever indicates similar subjective effects.

Expected Outcomes: This will provide insight into the psychoactive class of the compound. Generalization to a hallucinogen like DOM would further support a similar mechanism of action.

Protocol 3.2: Repeat-Dose Toxicity Studies

Objective: To evaluate the potential toxicity of this compound following repeated administration.

Methodology:

  • Animal Model: Rats.

  • Procedure:

    • Administer the test compound daily for a set period (e.g., 28 days) at multiple dose levels.

    • Include a vehicle control group and a recovery group.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full histopathological examination of all major organs.

    • Given that related methoxyphenol compounds have shown carcinogenic potential, careful examination of tissues for pre-neoplastic changes is crucial.[9]

Expected Outcomes: Identification of target organs for toxicity, a no-observed-adverse-effect-level (NOAEL), and an assessment of the potential for cumulative toxicity.

Data Interpretation and Go/No-Go Decisions

The data generated from these studies will provide a comprehensive profile of this compound.

Caption: Decision pathway based on preclinical data.

A positive head-twitch response and generalization to DOM in drug discrimination studies, coupled with a favorable safety profile, would suggest potential as a research tool for studying the serotonergic system. Conversely, a lack of significant behavioral effects or a poor toxicity profile would likely lead to a cessation of further development.

References

  • 2C-O-4 - Wikipedia. Wikipedia. [Link]

  • Glowinski, J., & Axelrod, J. (1965). Effects of DOM and DMT in a proposed animal model of hallucinogenic activity. PubMed. [Link]

  • Ewald, A. H., & Fritschi, G. (2005). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2020). Chemical structures of 4-alkyloxy-2,5-dimethoxyphenethylamines (2C-O derivatives) and 4-alkyloxy-2,5-dimethoxyamphetamines (3C-O) examined in the investigation. ResearchGate. [Link]

  • Fantegrossi, W. E., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. PubMed. [Link]

  • Yamamoto, T., & Ueki, S. (1975). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. PubMed. [Link]

  • Hirose, M., et al. (1988). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

  • 4-Aminoguaiacol | C7H9NO2 | CID 101296. PubChem - NIH. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • Supplementary data (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands. bioRxiv. [Link]

  • 2C-T-4 - Wikipedia. Wikipedia. [Link]

  • 2C-T-4 - Bionity. Bionity. [Link]

  • EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Yugatama, A., et al. (2021). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. ResearchGate. [Link]

  • Isidoro, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]

  • Carvalho, M., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]

  • Kim, J. H., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. PMC - PubMed Central. [Link]

  • Showing Compound 2-Methoxy-4-propylphenol (FDB008859). FooDB. [Link]

  • GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. SpringerLink. [Link]

  • Biological activity and GC-MS determination of bioactive components of Clerodendrum viscosum (Vent.) from Siraha District, Nepal. ResearchGate. [Link]

  • Kim, J. Y., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Isidoro, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

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4-(2-Aminopropyl)-2-methoxyphenol as a research tool in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Aminopropyl)-2-methoxyphenol and its Analogs as Neuroscience Research Tools

A Note on Nomenclature and Scope

The compound "this compound" is a specific chemical structure. However, in the broader pharmacological and neuroscience literature, the closely related N-methylated analog, Methoxyphenamine , is significantly more characterized. Methoxyphenamine (also known as 2-methoxy-N-methylamphetamine or OMMA) is a sympathomimetic amine and a β-adrenergic receptor agonist historically used as a bronchodilator.[1] Due to its well-documented mechanism of action on the adrenergic system, this guide will focus primarily on Methoxyphenamine as a representative tool for neuroscience research. The principles and protocols described herein can be adapted for the study of this compound and other related analogs.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's mechanism, applications in neuroscience, and comprehensive, field-proven protocols for its use as a research tool.

Introduction to Methoxyphenamine

Methoxyphenamine is a synthetic sympathomimetic amine belonging to the amphetamine class.[1][2] Its primary clinical application has been as a bronchodilator for the relief of asthma and as a nasal decongestant.[3][4] Unlike many other amphetamine derivatives, its central nervous system (CNS) stimulant effects are less pronounced, making it a more selective tool for studying peripheral and central adrenergic mechanisms.

Chemical Structure and Properties:

  • IUPAC Name: 1-(2-methoxyphenyl)-N-methylpropan-2-amine[1][2]

  • Molecular Formula: C₁₁H₁₇NO[2][5]

  • Molecular Weight: 179.26 g/mol [5]

  • Key Features: A phenethylamine backbone with a methoxy group at the ortho position of the phenyl ring and an N-methylated aminopropyl side chain.[2]

Mechanism of Action: A Tool for Adrenergic System Modulation

The utility of Methoxyphenamine in neuroscience stems from its interaction with the adrenergic system, which plays a critical role in attention, arousal, stress responses, and memory. Its mechanism is multifaceted, involving both direct receptor agonism and indirect actions on neurotransmitter release.

  • β-Adrenergic Receptor Agonism: Methoxyphenamine is a non-selective β-adrenoceptor agonist.[6] It directly stimulates β-adrenergic receptors, particularly the β₂ subtype found in bronchial smooth muscle, leading to relaxation and bronchodilation.[2][4] In a neuroscience context, this allows researchers to investigate the downstream effects of β-receptor activation in various neural circuits.

  • α-Adrenergic Receptor Involvement: The compound also acts on α-adrenergic receptors, leading to vasoconstriction.[4][7] This action is particularly relevant for its decongestant effects but can also be leveraged in studies of cerebrovascular blood flow and the central control of blood pressure.

  • Norepinephrine Release: A core component of its sympathomimetic action is its ability to stimulate the release of norepinephrine from sympathetic nerve terminals.[4] This mechanism is similar to, but generally less potent than, that of amphetamine, allowing for a more graded and potentially selective manipulation of noradrenergic tone.

Signaling Pathway Overview

When Methoxyphenamine binds to β-adrenergic receptors, it initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This pathway is a fundamental target for investigation in many neurological and psychiatric conditions.

G_protein_signaling Methoxyphenamine Methoxyphenamine bAR β-Adrenergic Receptor (βAR) Methoxyphenamine->bAR Binds to G_protein Gs Protein (α, β, γ subunits) bAR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cell_Response Cellular Response (e.g., Neuronal Excitability) PKA->Cell_Response Phosphorylates Targets Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Methoxyphenamine-induced β-Adrenergic Signaling Cascade.

Applications in Neuroscience Research

While not a mainstream neuropsychiatric drug, Methoxyphenamine's specific pharmacological profile makes it a valuable tool for preclinical research in several areas.

  • Probing Noradrenergic Pathways: Its primary utility is as a selective pharmacological tool to activate noradrenergic systems. Researchers can use it to study the role of norepinephrine and β-adrenergic receptors in learning and memory, anxiety, arousal, and the pathophysiology of stress-related disorders.

  • Models of Neuroinflammation: Related phenolic compounds have demonstrated anti-inflammatory properties.[8][9][10] Methoxyphenamine can be used in cellular and animal models to investigate the link between adrenergic signaling and neuroinflammatory processes, such as microglial activation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10]

  • Cardiovascular Neuroscience: Given its effects on both α and β-adrenergic receptors, it can be used in animal models to study the central nervous system's control of heart rate, blood pressure, and vascular tone.

  • Comparative Pharmacology: It serves as an important reference compound in studies aiming to dissociate the potent CNS stimulant effects of drugs like methamphetamine from their peripheral sympathomimetic actions.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with built-in controls and clear endpoints. They provide a framework for characterizing the effects of Methoxyphenamine and its analogs.

Protocol 1: In Vitro Functional Assessment of β-Adrenergic Receptor Agonism

Objective: To quantify the potency and efficacy of Methoxyphenamine in activating β₂-adrenergic receptors in a cellular context.

Principle: This assay measures the accumulation of cyclic AMP (cAMP), a second messenger produced downstream of β-adrenergic receptor activation, in HEK293 cells stably expressing the human β₂-adrenergic receptor.

Materials:

  • HEK293 cells stably transfected with the human β₂-adrenergic receptor (β₂AR-HEK293).

  • Methoxyphenamine hydrochloride (CAS: 5588-10-3).[7]

  • Isoproterenol (a full β-agonist, positive control).

  • Propranolol (a β-antagonist, negative control).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Culture β₂AR-HEK293 cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of Methoxyphenamine in anhydrous DMSO.[7] Create a serial dilution series (e.g., 10⁻¹⁰ M to 10⁻⁴ M) in Assay Buffer. Also prepare dilution series for Isoproterenol.

  • Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the compound dilutions (Methoxyphenamine, Isoproterenol, or buffer for baseline) to the appropriate wells. d. To test for antagonism, pre-incubate a set of wells with Propranolol (e.g., 10 µM) for 15 minutes before adding the agonist. e. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: a. Convert cAMP signals to concentrations using a standard curve. b. Plot the cAMP concentration against the log of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Data Presentation:

CompoundEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
Isoproterenole.g., 10.5100%
Methoxyphenaminee.g., 850.2e.g., 75%
Protocol 2: In Vivo Assessment of Noradrenergic Activity via Microdialysis

Objective: To measure Methoxyphenamine-induced release of norepinephrine in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rodent.

Principle: Microdialysis allows for the sampling of extracellular neurotransmitters from the brain of an awake animal. Samples are then analyzed by HPLC-ECD to quantify norepinephrine levels.

Microdialysis_Workflow A 1. Surgical Implantation of Guide Cannula B 2. Post-Surgery Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion & Equilibration B->C D 4. Baseline Sample Collection (3-4 samples) C->D E 5. Drug Administration (Methoxyphenamine i.p.) D->E F 6. Post-Injection Sample Collection (6-8 samples) E->F G 7. Sample Analysis (HPLC-ECD) F->G H 8. Data Normalization (% of Baseline) G->H

Experimental Workflow for an In Vivo Microdialysis Study.

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2mm membrane) and guide cannulae.

  • Syringe pump and liquid swivel system.

  • Methoxyphenamine hydrochloride dissolved in sterile 0.9% saline.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • HPLC system with electrochemical detection (ECD).

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement.

  • Recovery: Allow the animal to recover for 5-7 days. Handle the animal daily to acclimate it to the experimental procedures.

  • Experiment Day: a. Gently insert the microdialysis probe through the guide cannula. b. Connect the probe to the microdialysis pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Place the animal in a testing cage and allow it to habituate for a 90-120 minute equilibration period. d. Baseline Collection: Collect 3-4 baseline samples (e.g., one 20-minute sample every 20 minutes). e. Drug Administration: Administer Methoxyphenamine (e.g., 1-10 mg/kg, i.p.) or saline (vehicle control).[7] f. Post-injection Collection: Continue collecting samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to determine the concentration of norepinephrine.

  • Data Analysis: a. Calculate the average norepinephrine concentration from the baseline samples for each animal. b. Express the norepinephrine concentration in each subsequent sample as a percentage of the baseline average. c. Plot the mean % baseline norepinephrine vs. time for both the drug and vehicle groups. Use a two-way ANOVA with repeated measures to test for statistical significance.

Trustworthiness and Self-Validation

  • Orthogonal Testing: Validate in vitro findings with in vivo experiments. For example, if Methoxyphenamine shows high potency in a β₂AR cAMP assay, this should correlate with a measurable physiological response in an animal model known to be mediated by β₂ARs.

  • Pharmacological Controls: In all experiments, the use of appropriate controls is critical. This includes vehicle controls, positive controls with known full agonists (e.g., isoproterenol), and negative controls with specific antagonists (e.g., propranolol for β-receptors, phentolamine for α-receptors) to confirm the mechanism of action.

  • Dose-Response Relationships: Establishing a clear dose-response or concentration-response relationship is fundamental to demonstrating a specific pharmacological effect and avoiding misinterpretation of off-target or non-specific actions.

By employing these rigorous methodologies, researchers can confidently use this compound analogs like Methoxyphenamine to dissect the complex roles of the adrenergic system in neural function and disease.

References

  • Patsnap Synapse. (2024, June 15). What is Methoxyphenamine Hydrochloride used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxyphenamine. Retrieved from [Link]

  • MIMS Singapore. (n.d.). Methoxyphenamine: Uses & Dosage. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyphenamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METHOXYPHENAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101296, 4-Aminoguaiacol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Dettori, M. A., et al. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. Retrieved from [Link]

  • ResearchGate. (2025, December 18). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • National Industrial Chemicals Notification and Assessment Scheme. (2020, June 30). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice | Request PDF. Retrieved from [https://www.researchgate.net/publication/344483863_2-Aminopropylbenzothiophenes_APBTs_are_novel_monoamine_transporter_ligands_that_lack_stimulant_effects_but_display_psychedelic-like_activity_in_mice]([Link]_ psychedelic-like_activity_in_mice)

  • PubMed. (2011, December 31). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Retrieved from [Link]

  • Novartis. (n.d.). Neuroscience research at Novartis. Retrieved from [Link]

  • Neuroelectrics. (n.d.). Research Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Retrieved from [Link]

  • PubMed. (2017, December 15). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Retrieved from [Link]

  • AbbVie. (n.d.). Neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary data (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands. Retrieved from [Link]

  • MDPI. (2023, February 16). Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HMA-SYN-004 Status: Open Topic: Troubleshooting Henry Reaction & Reduction Protocols for Vanillin Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ LEGAL & SAFETY DISCLAIMER

READ BEFORE PROCEEDING: The target molecule, 4-(2-aminopropyl)-2-methoxyphenol (also known as 3-Methoxy-4-hydroxyamphetamine or HMA ), is a structural isomer of major metabolites of MDMA and related phenethylamines. In many jurisdictions, this compound and its immediate precursors (nitropropenes) are controlled substances or monitored precursors.

  • Compliance: This guide is intended strictly for authorized researchers holding valid licenses (DEA Schedule I/II or local equivalent) for forensic standard preparation or metabolic studies.

  • Safety: Procedures involve neurotoxic intermediates, pressurized hydrogen (optional), and hydride reducing agents. All work must be performed in a Class II Fume Hood.

MOLECULE PROFILE & SYNTHETIC LOGIC

Target: this compound Core Challenge: The presence of the free phenolic hydroxyl (-OH) group at position 4 creates two primary failure modes:

  • Henry Reaction Suppression: The acidic phenol (pKa ~10) neutralizes basic catalysts (amines/hydroxides), stalling the condensation with nitroethane.

  • Zwitterionic Workup: The product contains both a basic amine and an acidic phenol. At neutral pH, it exists as a water-soluble zwitterion, making standard organic extraction impossible.

The Validated Route (Vanillin Pathway):

  • Condensation: Vanillin + Nitroethane

    
     1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene.
    
  • Reduction: Nitropropene

    
     Amine (Target).
    
DIAGNOSTIC WORKFLOW

The following diagram outlines the critical decision points and failure analysis for this synthesis.

HMA_Synthesis_Troubleshooting Start Start: Vanillin + Nitroethane Henry Step 1: Henry Reaction (Condensation) Start->Henry Check1 Result: Yellow Crystals? Henry->Check1 Fail1 Issue: Red Tar / No Precipitate Check1->Fail1 No Reduct Step 2: Reduction (Nitroalkene -> Amine) Check1->Reduct Yes Fix1 Fix: Switch to NH4OAc/AcOH or Protect Phenol (Benzyl) Fail1->Fix1 Fix1->Henry Method Select Method Reduct->Method LAH LiAlH4 (Anhydrous) Method->LAH NaBH4 NaBH4 + CuCl2 (Mild) Method->NaBH4 Check2 Result: Oil/Solids LAH->Check2 NaBH4->Check2 Fail2 Issue: Product lost in Aqueous Check2->Fail2 Low Yield Workup Step 3: pH Critical Isolation Check2->Workup Success Fail2->Workup Adjust pH to 9.5

Figure 1: Decision tree for troubleshooting the synthesis of HMA from Vanillin, highlighting critical failure points in condensation and isolation.

PHASE 1: THE HENRY REACTION (Condensation)[1]

The Issue: Users often report "red oils" or low conversion when reacting Vanillin with Nitroethane. Root Cause: The phenolic proton quenches the nitronate intermediate or facilitates polymerization (red tars) when strong bases are used.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction turns dark red/black immediately Base strength too high (e.g., NaOH, KOH).Switch Catalyst: Use Ammonium Acetate (

) in Glacial Acetic Acid. This buffers the system and prevents phenoxide oxidation.
No precipitate upon cooling Solvent volume too high or "Oiling Out".Seed & Sonicate: Add a seed crystal of the nitrostyrene. If oil persists, dilute with cold water and scratch the glass.
Low Yield (<40%) Incomplete conversion due to equilibrium.Microwave Assist: Run at 90°C for 20-30 mins (sealed vessel) or reflux for 4-6 hours with a Dean-Stark trap if using toluene/amine method.
Recommended Protocol (Ammonium Acetate Method)
  • Reagents: Vanillin (1 eq), Nitroethane (1.5 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Glacial Acetic Acid (3–4 mL per gram of Vanillin).

  • Process: Reflux gently for 2–4 hours. The solution will turn yellow/orange.[1]

  • Workup: Pour the hot solution into crushed ice. The yellow nitroalkene should precipitate. Filter and wash with cold water.[2]

    • Note: If it oils out, decant the water and recrystallize the oil from boiling methanol/IPA [1].

PHASE 2: REDUCTION STRATEGIES

The Issue: Reducing the nitroalkene to the amine without dimerizing or leaving oxime intermediates. Constraint: The free phenol makes LiAlH4 (LAH) workups messy (aluminum-phenoxide salts form hard-to-break emulsions).

Method A: NaBH4 / CuCl2 (Recommended)

This method is milder, tolerates moisture better, and avoids the pyrophoric risks of LAH. It is highly specific for nitrostyrenes [2].

  • Protocol:

    • Dissolve Nitroalkene (1 eq) in Ethanol/THF.

    • Add

      
       (0.1 eq) (Catalyst).
      
    • Add

      
       (5–7 eq) portion-wise at 0°C. Caution: Hydrogen gas evolution.
      
    • Allow to warm to room temperature and stir for 1 hour.

    • Quench: Carefully add dilute HCl to destroy excess borohydride.

Method B: Catalytic Hydrogenation (Cleanest)
  • Reagents:

    
     (50 psi), 10% Pd/C catalyst.
    
  • Solvent: Methanol with trace HCl.

  • Advantage: Cleanest product profile, but requires a Parr shaker or autoclave.

PHASE 3: ISOLATION (The "Zwitterion Trap")

The Issue: This is the most common point of total yield loss. Chemistry:

  • Acidic pH (<7): Molecule is protonated (

    
    ). Soluble in water. Insoluble in organic solvents.
    
  • Basic pH (>11): Phenol is deprotonated (

    
    ). Soluble in water. Insoluble in organic solvents.
    
  • Target pH: You must hit the Isoelectric Window where the amine is free base (

    
    ) but the phenol is protonated (
    
    
    
    ).
The pH Extraction Protocol
pH LevelSpecies FormSolubilityAction
pH 1-2

Water SolubleWash with DCM to remove non-amine impurities. Discard Organic.
pH 9-10

Organic Soluble CRITICAL STEP: Extract with Ethyl Acetate/IPA (3:1) here.
pH 12+

Water SolubleProduct re-dissolves in water. Avoid this zone.

Step-by-Step Isolation:

  • Filter the reduction mixture to remove solid catalysts (Cu/B salts or Pd/C).

  • Evaporate bulk organic solvents (EtOH/THF).

  • Dissolve residue in dilute HCl (pH 1). Wash with DCM (discard DCM).

  • Basify: Slowly add saturated

    
     or 
    
    
    
    . Monitor with a pH meter.
  • Stop at pH 9.5.

  • Extract: Use Ethyl Acetate or Chloroform:Isopropanol (3:1) . Pure ether is often too non-polar for this amphoteric molecule.

  • Dry organic layer over

    
     and evaporate to yield the free base oil.[3]
    
  • Salt Formation: Dissolve oil in dry IPA and add concentrated HCl dropwise to precipitate the hydrochloride salt [3].

REFERENCES
  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing the general Henry reaction conditions for benzaldehydes).

  • D'Andrea, F., et al. (2025).[4] "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2." BenchChem Technical Notes.

  • Raikos, N., et al. (2009).[5] "Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens." The Open Forensic Science Journal, 2, 12-16. (Validating pH extraction windows for amphetamine derivatives).

  • Sigma-Aldrich. (2024). "Product Specification: 4-Hydroxy-3-methoxy-beta-nitrostyrene." Sigma-Aldrich Catalog.

  • Lin, W. Y., et al. (2022). "A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine... in Human Urine." Molecules, 27(3), 939. (Discussing HMMA metabolite handling).

Sources

Technical Support Center: Optimizing 4-(2-Aminopropyl)-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-aminopropyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Drawing from established principles of organic chemistry, this document provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most direct and widely applicable method is the reductive amination of a ketone precursor, 4-(2-oxopropyl)-2-methoxyphenol (also known as 3-methoxy-4-hydroxyphenylacetone). This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] This method is generally preferred over multi-step alternatives due to its efficiency and operational simplicity.[3]

Q2: What are the critical reaction parameters that I need to control?

Success in this synthesis hinges on the careful control of several key parameters:

  • Choice of Reducing Agent: This is paramount. Mild and selective reducing agents are necessary to reduce the imine intermediate faster than the starting ketone.[4][5]

  • pH Control: The reaction medium must be maintained within a weakly acidic range (typically pH 4-7).[6][7] This facilitates the formation of the iminium ion, which is the species that is actually reduced, without deactivating the amine nucleophile.[5]

  • Solvent System: The solvent must be compatible with all reactants and the reducing agent. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred.[4]

  • Stoichiometry: A large excess of the ammonia source is often required to minimize the formation of secondary and tertiary amine byproducts.[8]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting ketone. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product and any major impurities.[8]

Q4: Are there any significant safety concerns I should be aware of?

Yes. If using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, be aware that it can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during acidic workup.[1][9] Always handle this reagent in a well-ventilated fume hood and quench reactions carefully. Sodium triacetoxyborohydride (STAB) is a safer, non-toxic alternative with comparable reactivity.[9][10]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Final Product

Q: My final yield of this compound is consistently low. What are the likely causes and how can I fix this?

Low yields can typically be traced back to incomplete reactions, competing side reactions, or issues with reactant stability.[8]

  • Possible Cause A: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion due to insufficient time, non-optimal temperature, or suboptimal pH.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting ketone is fully consumed. Reactions can take anywhere from a few hours to 24 hours.[4]

      • Optimize Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate. However, be cautious as higher temperatures can also promote side reactions.[11]

      • Verify pH: Use a pH meter or pH paper to ensure the reaction mixture is within the optimal 4-7 range. The use of a buffer, such as acetic acid or ammonium acetate, is highly recommended.[6][7]

  • Possible Cause B: Reduction of the Starting Ketone.

    • Explanation: A significant side reaction is the direct reduction of the starting ketone (4-(2-oxopropyl)-2-methoxyphenol) to the corresponding alcohol (4-(2-hydroxypropyl)-2-methoxyphenol). This occurs when the reducing agent is too strong or not selective enough for the imine.[8]

    • Solution:

      • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive aminations because it is highly selective for imines over ketones.[10][12] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[6] Avoid powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure, as they will readily reduce the ketone.[10]

      • Adopt a Stepwise Procedure: First, form the imine by stirring the ketone and ammonia source (e.g., ammonium acetate) in a solvent like methanol for several hours.[8] After confirming imine formation, add a less selective reducing agent like NaBH₄ at a low temperature (0 °C).

  • Possible Cause C: Over-alkylation to Secondary/Tertiary Amines.

    • Explanation: The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone to form a secondary amine, which can then react again to form a tertiary amine. This is a common challenge in the synthesis of primary amines.[11][13]

    • Solution:

      • Use a Large Excess of Ammonia: Employ a significant excess (5-10 equivalents) of the ammonia source, such as ammonium acetate or aqueous ammonia.[8][14] This stoichiometric pressure favors the reaction of the ketone with ammonia over the product amine.

Problem 2: Product is Contaminated with Impurities

Q: My final product shows multiple spots on TLC and extra peaks in the NMR/LC-MS. How do I identify and eliminate these impurities?

Identifying the structure of the impurity is the first step to devising a strategy to prevent its formation.

  • Common Impurity A: 4-(2-hydroxypropyl)-2-methoxyphenol

    • Identification: This impurity will have a mass 2 units higher than the starting ketone and 1 unit higher than the desired amine product. Its presence indicates direct reduction of the ketone.

    • Prevention: As detailed in Problem 1B , use a more selective reducing agent like STAB.[10]

  • Common Impurity B: Unreacted Starting Ketone

    • Identification: Easily identified by comparing with a standard of the starting material via TLC or LC-MS.

    • Prevention: As detailed in Problem 1A , ensure the reaction goes to completion by extending the reaction time or optimizing conditions.[8]

  • Common Impurity C: Di- and Tri-alkylated Amines

    • Identification: These will be higher molecular weight products. The secondary amine will have a mass corresponding to the product amine plus the mass of the ketone minus water.

    • Prevention: As detailed in Problem 1C , use a large excess of the ammonia source.[14]

Problem 3: The Phenolic Hydroxyl Group is Causing Complications

Q: I suspect the free phenol group is interfering with the reaction. Is this possible and what should I do?

Yes, the acidic proton of the phenol can interfere with bases, and the phenoxide can undergo side reactions.

  • Explanation: The phenolic hydroxyl group is acidic and can be deprotonated. It is also a powerful activating group for the aromatic ring, which can lead to undesired electrophilic substitution reactions under certain conditions.[15]

  • Solution: Use a Protecting Group.

    • Protection: Protect the phenol as an ether, such as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS).[15][16] This prevents the acidic proton from interfering and deactivates the ring slightly.

    • Reaction: Perform the reductive amination on the protected ketone.

    • Deprotection: Remove the protecting group in the final step (e.g., hydrogenolysis for a benzyl group, or a fluoride source like TBAF for a silyl ether).[16] This adds two steps to the synthesis but can significantly improve the yield and purity of the final product by eliminating side reactions.

Problem 4: Difficulty with Product Isolation and Purification

Q: My product is difficult to purify. It streaks on silica gel columns or I have trouble separating it from byproducts. What are some better purification strategies?

Amines can be challenging to purify via standard silica gel chromatography due to their basicity.

  • Strategy A: Acid-Base Extraction.

    • Explanation: Utilize the basicity of the amine product to separate it from neutral or acidic impurities.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol byproduct) remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (e.g., with 1M NaOH or NaHCO₃) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.

  • Strategy B: Buffer-Assisted Separation.

    • Explanation: For complex mixtures containing primary, secondary, and tertiary amines, a carefully controlled buffer-based extraction can selectively isolate the desired product based on differences in pKa.[13][17] This is an advanced technique that can obviate the need for chromatography.

  • Strategy C: Salt Formation and Crystallization.

    • Explanation: Convert the final amine product into a salt (e.g., hydrochloride or tartrate salt) to induce crystallization. This is an excellent method for obtaining highly pure material.[18]

Visualized Workflows and Data

General Reductive Amination Workflow

The following diagram illustrates the one-pot synthesis of this compound.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Vessel (One-Pot) cluster_workup Workup & Purification ketone 4-(2-oxopropyl)- 2-methoxyphenol mix Combine & Stir (pH 4-7, RT) ketone->mix amine_source Ammonia Source (e.g., NH4OAc) amine_source->mix reducing_agent Reducing Agent (e.g., STAB) imine In Situ Imine Formation reducing_agent->imine solvent Solvent (e.g., DCE) solvent->mix mix->imine Step 1 reduction In Situ Reduction imine->reduction Step 2 quench Quench Reaction reduction->quench extract Acid-Base Extraction quench->extract purify Purification (e.g., Crystallization) extract->purify product Final Product purify->product

Caption: One-pot reductive amination workflow.

Troubleshooting Decision Tree for Low Yield

G cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_alcohol Solutions for Ketone Reduction cluster_solutions_overalkylation Solutions for Over-alkylation start Low Yield Observed check_completion Is starting ketone consumed? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sol1 Extend Reaction Time incomplete->sol1 sol2 Optimize Temperature incomplete->sol2 sol3 Adjust pH to 4-7 incomplete->sol3 check_byproducts What are the major byproducts? complete->check_byproducts alcohol Alcohol Byproduct (Ketone Reduction) check_byproducts->alcohol Mass = M+1 overalkylation Secondary/Tertiary Amine Byproducts check_byproducts->overalkylation Mass > Product sol_a1 Use Milder Reductant (e.g., STAB) alcohol->sol_a1 sol_a2 Use Stepwise Procedure alcohol->sol_a2 sol_o1 Increase Excess of Ammonia Source (5-10x) overalkylation->sol_o1

Caption: Troubleshooting logic for low product yield.

Data Summary: Effect of Reducing Agent on Reaction Outcome

The choice of reducing agent has a profound impact on the reaction's success. The following table provides a comparative summary based on established chemical principles.

Reducing AgentAbbreviationTypical SelectivityCommon Side ProductsSafety Considerations
Sodium Triacetoxyborohydride[10][12]STAB, NaBH(OAc)₃Excellent for imines over ketonesMinimalGenerally safe, non-toxic byproducts
Sodium Cyanoborohydride[1][6]NaBH₃CNGood for imines, especially at pH 4-7Ketone reduction, cyanide adductsHighly Toxic , can release HCN gas
Sodium Borohydride[10][12]NaBH₄Poor (reduces ketones rapidly)High levels of alcohol byproductFlammable, reacts with protic solvents
Catalytic Hydrogenation[1][4]H₂/Pd, Pt, NiGood, but can reduce other groupsRing hydrogenation, debenzylationRequires specialized pressure equipment

Detailed Experimental Protocol

Recommended Procedure: One-Pot Reductive Amination using STAB

This protocol describes a general procedure for the synthesis of this compound on a 1.0 mmol scale.

Materials:

  • 4-(2-oxopropyl)-2-methoxyphenol (1.0 mmol, 1.0 equiv)

  • Ammonium Acetate (NH₄OAc, 10.0 mmol, 10.0 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Acetic Acid (optional, for pH adjustment)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(2-oxopropyl)-2-methoxyphenol (1.0 equiv) and ammonium acetate (10.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask.

  • Imine Formation: Stir the mixture at room temperature. If desired, add a catalytic amount of acetic acid to ensure the pH is weakly acidic. Allow the imine to form over 1-2 hours. Monitor the consumption of the starting ketone by TLC.

  • Reduction: Once imine formation is evident (or after 2 hours), add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the mixture in one portion. Note: The addition of STAB may be slightly exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction until the imine intermediate is fully consumed and converted to the product amine (as determined by TLC or LC-MS).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine using one of the methods described in the troubleshooting section (e.g., acid-base extraction followed by crystallization of the HCl salt) to obtain the final, pure this compound.

References

  • Vertex AI Search. (2026, February 13). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
  • ResearchGate.
  • Wikipedia. Sodium triacetoxyborohydride.
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride.
  • ResearchGate.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2017, September 1).
  • Wikipedia.
  • American Chemical Society.
  • YouTube. (2020, September 10).
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • PMC. (2022, February 24).
  • Alfa Chemistry.
  • ResearchGate. (2025, August 6).
  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Chemistry Steps. (2024, March 28).
  • ResearchGate. (2025, June 28).
  • Benchchem. A Head-to-Head Battle of Hydrides: STAB vs.
  • Benchchem. Synthesis of Branched Primary Amines: An In-depth Technical Guide.
  • Organic Synthesis. Protecting Groups.
  • ResearchGate. (2025, March 4).
  • Chemistry Stack Exchange. (2020, April 22).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Benchchem. Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield.
  • Organic Chemistry Portal. Protective Groups.
  • PMC.
  • Wikipedia. Friedel–Crafts reaction.
  • Sigma-Aldrich.
  • ResearchGate. (2025, August 5). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.
  • Advanced ChemBlocks. (2026, February 15). This compound.
  • Experiment 1: Friedel-Crafts Acyl
  • Chemistry Steps. (2025, June 20).
  • Neliti.
  • ResearchGate. (2025, August 7). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)
  • ChemicalBook. (2025, October 29). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).

Sources

Technical Support Center: Purification of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

Welcome to the technical support center for 4-(2-aminopropyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile intermediate. The inherent chemical functionalities of this molecule—a primary amine, a phenol, and a chiral center—present a unique set of purification hurdles. This document provides in-depth, experience-driven answers to frequently encountered problems, complete with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this compound?

The purification of this compound is complicated by three main factors derived from its structure:

  • Susceptibility to Oxidation: The phenolic hydroxyl group makes the compound highly prone to oxidation, especially under basic conditions or when exposed to air and light.[1] This degradation often results in the formation of colored quinone-type impurities, leading to product discoloration (e.g., turning brown or pink).

  • Presence of Closely-Related Impurities: Depending on the synthetic route, crude this compound can contain a variety of impurities. These may include unreacted starting materials, isomeric aminophenols, and by-products from side reactions, which can be difficult to separate due to similar polarities.[2][3]

  • Chirality: The molecule contains a stereocenter at the alpha-carbon of the aminopropyl group, meaning it exists as a pair of enantiomers. For many pharmaceutical applications, isolating a single enantiomer is required.[4] This necessitates specialized chiral separation techniques, as standard methods like recrystallization or normal-phase chromatography will not resolve the racemic mixture.[5]

Q2: What are the most common impurities I should expect from a typical synthesis?

The impurity profile is highly dependent on the synthetic pathway. A common route is the reductive amination of 4-(2-oxopropyl)-2-methoxyphenol (a derivative of 4-hydroxyphenylacetone). In this case, the expected impurities include:

  • Unreacted Starting Material: Residual 4-(2-oxopropyl)-2-methoxyphenol.

  • Reduced By-product: 4-(2-hydroxypropyl)-2-methoxyphenol, formed from the direct reduction of the ketone starting material instead of the desired imine.[6] This is more prevalent with non-selective reducing agents like sodium borohydride.

  • Over-alkylation Products: Secondary and tertiary amines formed if the newly formed primary amine reacts further with the starting ketone.[6]

  • Isomeric Impurities: Positional isomers, such as 2-(2-aminopropyl)-4-methoxyphenol, may arise depending on the starting materials and reaction conditions.[7]

Table 1: Common Impurities and Their Origins

Impurity NameStructure (Example)Typical OriginRecommended Removal Method
4-(2-oxopropyl)-2-methoxyphenolKetone PrecursorIncomplete reductive aminationColumn Chromatography, Acid-Base Extraction
4-(2-hydroxypropyl)-2-methoxyphenolAlcohol By-productNon-selective reduction of ketoneColumn Chromatography
Di-alkylated By-productSecondary AmineReaction of product with starting materialColumn Chromatography, Recrystallization
Isomeric AminophenolsPositional IsomerImpure starting materials or side reactionsColumn Chromatography, Recrystallization
Q3: How does pH affect the stability and purification of this compound?

The pH of the environment is a critical factor due to the compound's amphoteric nature (containing both acidic and basic groups) and its susceptibility to oxidation.

  • Basic Conditions (pH > 8): The phenolic hydroxyl group is deprotonated to form a phenoxide ion. This greatly increases the electron density of the aromatic ring, making it highly susceptible to oxidation.[1] Therefore, prolonged exposure to basic conditions should be avoided, especially in the presence of oxygen.

  • Acidic Conditions (pH < 6): The primary amine is protonated to form an ammonium salt. In this state, the compound is generally more stable against oxidation. The salt form is also highly water-soluble, which can be exploited for purification.

  • Purification Implications (Acid-Base Extraction): The pH-dependent properties are ideal for an initial purification step using acid-base extraction. Dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl) will protonate the amine, extracting it into the aqueous layer while leaving neutral impurities (like the ketone starting material or alcohol by-product) in the organic layer. The aqueous layer can then be basified to precipitate the purified amine, which is then quickly extracted back into an organic solvent.[6]

Q4: What is the recommended overall strategy for purifying the racemic mixture?

A multi-step approach is often most effective for achieving high purity of the racemate before attempting chiral resolution.

G cluster_0 Purification Workflow Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Removes neutral impurities Recrystallization Recrystallization Acid-Base Extraction->Recrystallization If solid & crystallizable Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography If oily or complex mixture Pure Racemate Pure Racemate Recrystallization->Pure Racemate Column Chromatography->Pure Racemate G cluster_1 Chiral Resolution Strategies Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts + Chiral Acid Chiral HPLC Chiral HPLC Racemic Amine->Chiral HPLC Analytical or Preparative Chiral Acid Chiral Acid Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Exploit solubility difference Salt 1 (R,R) Salt 1 (R,R) Fractional Crystallization->Salt 1 (R,R) Less Soluble Salt 2 (S,R) Salt 2 (S,R) Fractional Crystallization->Salt 2 (S,R) More Soluble Liberate Amine Liberate Amine Salt 1 (R,R)->Liberate Amine Basify Pure Enantiomer Pure Enantiomer Liberate Amine->Pure Enantiomer Chiral HPLC->Pure Enantiomer Collect Fractions

Sources

Technical Support Center: Synthesis of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 4-(2-aminopropyl)-2-methoxyphenol. Recognizing the nuances and challenges inherent in this synthesis, we have compiled a comprehensive resource in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Synthesis Hurdles

This section addresses the most pressing issues encountered during the synthesis, focusing on practical, actionable solutions grounded in chemical theory.

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted problem often stemming from one or more sub-optimal stages in the reaction sequence. The most common synthetic route is the reductive amination of a suitable ketone precursor, such as 2-methoxy-4-(1-oxo-propan-2-yl)phenol. A systematic investigation is key.

Causality-Driven Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation of the ketone with an amine source (e.g., ammonium acetate) to form the imine intermediate is a reversible equilibrium reaction. If this equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will be inefficient. The water produced during this step can hydrolyze the imine back to the starting materials.

    • Solution: To drive the reaction forward, remove water as it forms. This can be achieved by adding molecular sieves (3Å or 4Å) to the reaction mixture or, for larger-scale reactions, using a Dean-Stark apparatus.[1]

  • Incorrect Choice of Reducing Agent: The selectivity of the reducing agent is paramount. A non-selective agent can reduce the starting ketone directly to an alcohol byproduct, consuming both the starting material and the reagent.

    • Solution: Employ a reducing agent that is highly selective for the imine or the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its steric bulk and mild reactivity, generally resulting in cleaner reactions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH which favors iminium ion formation, but care must be taken due to the potential formation of toxic cyanide byproducts.[1]

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and solvent play a critical role. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the stability of the final product and intermediates must be considered.

    • Solution: Systematically screen reaction conditions. Buffer the reaction with a mild acid like acetic acid. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and byproduct formation.

  • Catalyst Inactivity (for Catalytic Hydrogenation): If you are using a catalytic hydrogenation approach (e.g., H₂ gas with Pd/C or Raney Nickel), the catalyst's activity is crucial.

    • Solution: Ensure the catalyst is fresh and has not been "poisoned" by impurities (e.g., sulfur compounds) in your starting materials or solvent. Use high-purity reagents and solvents.

Below is a logical workflow to diagnose the cause of low yield.

G cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues start Low Yield Observed check_imine Analyze Reaction Mixture by TLC/LC-MS for Imine Intermediate start->check_imine imine_poor Imine Concentration is Low or Absent check_imine->imine_poor [Problem Identified] imine_ok Imine is Present, but Starting Material Remains Post-Reduction check_imine->imine_ok [Imine Forms] sol_water Action: Add Dehydrating Agent (e.g., Molecular Sieves) imine_poor->sol_water sol_ph Action: Optimize pH (4-6) with Acetic Acid imine_poor->sol_ph reagent_issue Incorrect Reducing Agent or Conditions imine_ok->reagent_issue catalyst_issue Catalyst Inactivity (if applicable) imine_ok->catalyst_issue sol_reagent Action: Switch to Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) reagent_issue->sol_reagent sol_temp Action: Optimize Temperature and Reaction Time reagent_issue->sol_temp sol_catalyst sol_catalyst catalyst_issue->sol_catalyst Action: Use Fresh, High-Activity Catalyst end Improved Yield sol_water->end Re-run Optimized Reaction sol_ph->end Re-run Optimized Reaction sol_reagent->end Re-run Optimized Reaction sol_temp->end Re-run Optimized Reaction sol_catalyst->end Re-run Optimized Reaction

Caption: Troubleshooting workflow for diagnosing low yield.
Q2: I'm observing significant impurities in my crude product. What are the common side products and how can I minimize them?

Byproduct formation is a primary cause of both low yield and purification difficulties. Understanding the likely side reactions is the first step toward mitigating them.

  • 4-(2-Hydroxypropyl)-2-methoxyphenol: This alcohol is formed by the direct reduction of the starting ketone. It is the most common byproduct when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[1]

    • Minimization Strategy: The most effective solution is to use a milder, imine-selective reducing agent. As detailed in the table below, NaBH(OAc)₃ offers excellent selectivity for the imine over the ketone, drastically reducing the formation of this alcohol impurity.[1]

  • Secondary and Tertiary Amines: The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.

    • Minimization Strategy: Use a large excess of the amine source (e.g., 5-10 equivalents of ammonium acetate).[1] This stoichiometric control ensures that the ketone is more likely to react with the abundant ammonia source rather than the newly formed product.

Reducing AgentSelectivity ProfileCommon Side ProductsKey Considerations
Sodium Borohydride (NaBH₄) Reduces both ketones and imines.High potential for 4-(2-hydroxypropyl)-2-methoxyphenol.Not recommended for this synthesis due to poor selectivity.[1]
Sodium Cyanoborohydride (NaBH₃CN) More selective for imines/iminium ions, especially at slightly acidic pH.Can form the alcohol byproduct if imine formation is slow.Reaction produces toxic cyanide byproducts; handle with extreme care.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for the reduction of imines over ketones.Generally leads to much cleaner reactions with minimal alcohol byproduct.The preferred reagent for high-yield, high-purity synthesis.[1]
Q3: How can I best purify the final product, this compound?

The product's amphoteric nature (containing both a basic amine and an acidic phenol) allows for multiple purification strategies.

  • Acid-Base Extraction: This is a powerful technique to remove neutral organic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, causing the purified product to precipitate or be extractable with a fresh portion of organic solvent.

  • Column Chromatography: Silica gel chromatography is effective for separating the product from less polar impurities.

    • Key Insight: Amines are notorious for "tailing" on silica gel due to strong interaction with acidic silanol groups. To achieve sharp, well-defined peaks, add a small amount of a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol) in your dichloromethane/methanol or ethyl acetate/hexane eluent system.[1]

  • Crystallization: If the crude product is of sufficient purity, crystallization can be an excellent final purification step.[1] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that yield high-quality crystals.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and methodology.

Q4: What is a reliable, step-by-step protocol for the synthesis via reductive amination?

The following protocol is a robust starting point for the synthesis of this compound from its ketone precursor.

  • Step 1: Imine Formation

    • To a round-bottom flask charged with a magnetic stir bar, add 2-methoxy-4-(1-oxo-propan-2-yl)phenol (1.0 eq).

    • Add a suitable solvent, such as methanol or dichloromethane (DCM).

    • Add ammonium acetate (5-10 eq) as the ammonia source.

    • If using an aprotic solvent like DCM, add molecular sieves (4Å) to absorb the water formed.

    • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting ketone and the appearance of the imine intermediate.[1]

  • Step 2: Reduction

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 12-24 hours, or until reaction monitoring indicates the complete consumption of the imine intermediate.[1]

  • Step 3: Work-up and Purification

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • If your product is in an organic solvent, separate the layers. Extract the aqueous layer 2-3 times with the organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

    • Purify the crude material using one of the methods described in Q3.

Q5 (Advanced): How can I approach the synthesis of a specific enantiomer, such as (R)-4-(2-aminopropyl)-2-methoxyphenol?

Achieving high enantioselectivity requires an asymmetric synthesis strategy, as standard reductive amination will produce a racemic mixture. There are several advanced methods to consider.

  • Chiral Auxiliary Approach: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to your starting material to direct the stereochemical outcome of a reaction.

    • Workflow: React the starting ketone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form a pair of diastereomeric imines. The chiral center on the auxiliary directs the hydride attack to one face of the imine, leading to a diastereomeric excess of the desired product. The diastereomers can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary (often by hydrogenolysis) to yield the enantiomerically enriched target amine.[1]

  • Asymmetric Catalysis: This is a more modern and efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

    • Workflow: Catalytic reductive amination or transfer hydrogenation can be performed using a transition metal complex (e.g., Iridium, Ruthenium, or Rhodium) coordinated to a chiral ligand. This chiral catalyst environment forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.[1] This method is often preferred in industrial settings due to its high efficiency and atom economy.

  • Enzymatic/Biocatalysis Approach: Enzymes are highly selective natural catalysts. A transaminase enzyme could potentially be used to convert the ketone directly to the desired chiral amine with very high enantiomeric excess.

The choice of strategy depends on available resources, scale, and desired enantiomeric purity.

G start Goal: Synthesize Enantiopure (R)-4-(2-aminopropyl)-2-methoxyphenol decision decision start->decision Choose Asymmetric Strategy aux Chiral Auxiliary Method decision->aux cat Asymmetric Catalysis decision->cat bio Biocatalysis (Enzymatic) decision->bio aux_steps aux_steps aux->aux_steps React with Chiral Amine, Reduce, Separate Diastereomers, Cleave Auxiliary cat_steps cat_steps cat->cat_steps Use Chiral Metal Catalyst (e.g., Ru-BINAP) with H₂ bio_steps bio_steps bio->bio_steps Use Transaminase Enzyme with Amine Donor end Desired (R)-Enantiomer aux_steps->end cat_steps->end bio_steps->end

Caption: Decision tree for enantioselective synthesis strategies.
References
  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis, 3rd Edition. John Wiley & Sons.
  • Google Patents. (2005). Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide.
  • MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Google Patents. (2008). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.

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Technical Support Center: Managing Stability of 4-(2-Aminopropyl)-2-methoxyphenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Aminopropyl)-2-methoxyphenol (CAS: 13026-44-3).[1] This document provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals encountering stability challenges with this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

The core challenge in working with this compound, and related phenolic amines, is its susceptibility to oxidative degradation. The presence of a phenolic hydroxyl group on the aromatic ring makes the molecule vulnerable to oxidation, a process often accelerated by exposure to air (oxygen), light, heat, and certain pH conditions.[2][3] This degradation can lead to the formation of colored impurities, primarily quinone-type structures, which can compromise experimental results.

This guide is structured to address the most common issues in a direct question-and-answer format, followed by detailed protocols and technical explanations.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, colorless solution of this compound turning pink, yellow, or brown over time?

A1: This color change is a classic indicator of oxidative degradation. The phenolic hydroxyl group is being oxidized, likely forming highly colored quinone-like species. This reaction is accelerated by dissolved oxygen in your solvent, exposure to ambient light, and neutral-to-alkaline pH conditions which deprotonate the phenol to the more easily oxidized phenoxide form.[4][5]

Q2: What is the primary cause of this degradation?

A2: The primary cause is auto-oxidation. Phenolic compounds can react with molecular oxygen, often through a free-radical chain mechanism.[6][7][8] This process can be catalyzed by trace metal ions in your solvent or on glassware. The methoxy group on the ring also influences the electronic properties and can affect the rate of oxidation.

Q3: Can I use a standard phosphate-buffered saline (PBS) to dissolve the compound?

A3: It is generally not recommended. Standard PBS has a pH of ~7.4, which is sufficiently alkaline to promote the oxidation of the sensitive phenol group. For aqueous solutions, a slightly acidic buffer (pH 4-6) is preferable to maintain the compound's stability by keeping the phenolic group protonated.

Q4: Is it safe to gently heat the solution to help the compound dissolve?

A4: Heating should be avoided. Increased temperature accelerates the rate of all chemical reactions, including oxidation.[2] If you are experiencing solubility issues, consider sonication in a room-temperature water bath, adjusting the pH, or using a different solvent system as outlined in the protocols below.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Rapid Discoloration of Solution Upon Preparation
  • Root Cause Analysis: This indicates that significant oxidation is occurring almost immediately. The most likely culprits are using an oxygenated solvent, working under ambient light, or having contaminants (like metal ions) present.

  • Immediate Corrective Actions:

    • Deoxygenate Your Solvent: Before adding the compound, sparge your solvent with an inert gas like argon or nitrogen for at least 15-20 minutes.

    • Work in Low-Light Conditions: Protect your solution from direct light by using amber vials or wrapping your glassware in aluminum foil.[2]

    • Incorporate an Antioxidant: Add a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the solvent before dissolving your compound. Antioxidants act as sacrificial agents, neutralizing free radicals and reactive oxygen species.[][10][11]

Issue 2: Poor Mass Balance or Appearance of Unexpected Peaks in HPLC Analysis
  • Root Cause Analysis: A poor mass balance in forced degradation studies or the appearance of unknown peaks suggests that degradation products are not being properly detected or are interacting with your analytical system.[12] Degradants may be insoluble, non-UV active, volatile, or irreversibly adsorbed to the column.

  • Troubleshooting Steps:

    • Use a Universal Detector: If you suspect non-UV active degradants, employ a mass spectrometer (MS) or Charged Aerosol Detector (CAD) alongside your UV detector.

    • Ensure Complete Elution: Run a steep gradient with a strong solvent wash at the end of your HPLC method to ensure that all compounds, even highly retained ones, are eluted from the column.

    • Check for Precipitation: Visually inspect your sample vials for any precipitate. If observed, try a different mobile phase composition or diluent to ensure all degradants remain in solution.

Diagram of Key Degradation Pathway

The primary degradation route for this compound involves the oxidation of the phenolic group. This process can proceed through a semiquinone radical intermediate to form a stable quinone, which can then potentially undergo further reactions or polymerization.

G Phenol This compound (Stable Form) Semiquinone Semiquinone Radical (Reactive Intermediate) Phenol->Semiquinone Oxidation (+O2, light, metal ions) Quinone Quinone Species (Colored Degradant) Semiquinone->Quinone Further Oxidation Polymer Polymerized Products (Insoluble Impurities) Quinone->Polymer Polymerization

Caption: Simplified oxidative degradation pathway for phenolic amines.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to minimize oxidation during the preparation of aqueous stock solutions.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Ascorbic acid (or sodium metabisulfite)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps[2]

Workflow Diagram:

G start Start sparge 1. Sparge solvent with N2 or Ar for 20 min start->sparge add_antioxidant 2. Add Ascorbic Acid (final conc. ~0.1 mg/mL) sparge->add_antioxidant weigh_api 3. Weigh compound in a separate, clean vessel add_antioxidant->weigh_api dissolve 4. Add compound to stabilized solvent and vortex to dissolve weigh_api->dissolve ph_adjust 5. Adjust pH to 4-5 with 0.1 M HCl (if needed) dissolve->ph_adjust store 6. Aliquot into amber vials, flush with N2/Ar, and seal ph_adjust->store end_node Store at -20°C or -80°C store->end_node

Caption: Workflow for preparing a stabilized solution of the compound.

Step-by-Step Procedure:

  • Solvent Deoxygenation: Place the required volume of high-purity water into a clean glass container. Sparge the water with a steady stream of inert gas (argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.

  • Add Antioxidant: To the deoxygenated water, add ascorbic acid to a final concentration of approximately 0.1 mg/mL and mix until fully dissolved. This will create a stabilized solvent.

  • Weigh Compound: Accurately weigh the desired amount of this compound solid in a separate vessel.

  • Dissolution: Add the weighed compound to the stabilized solvent. Mix thoroughly by vortexing or gentle sonication until it is completely dissolved. Perform this step promptly to minimize air exposure.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is above 6, carefully add 0.1 M HCl dropwise until the pH is between 4.0 and 5.0.

  • Storage: Aliquot the final solution into amber glass vials. Before sealing, flush the headspace of each vial with inert gas.[13] Seal tightly with PTFE-lined caps and store frozen at -20°C or -80°C for long-term stability.

Data Summary: Stability-Influencing Factors

The following table summarizes the key experimental parameters and recommended conditions to ensure the stability of this compound in solution.

ParameterStandard Condition (Prone to Degradation)Recommended Stabilized ConditionRationale
Solvent Standard aqueous buffers (e.g., PBS)Deoxygenated acidic buffer (pH 4-6) or organic solvent (e.g., anhydrous DMSO, Ethanol)Minimizes dissolved oxygen and prevents formation of the reactive phenoxide ion.
pH Neutral to Alkaline (pH ≥ 7)Acidic (pH 4-6)Keeps the phenolic group protonated, which is less susceptible to oxidation.
Atmosphere Ambient AirInert (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidizing agent.[14][15][16]
Light Exposure Ambient/Direct LightDark (Amber vials, foil-wrapped)Light, especially UV, provides the energy to initiate and propagate free-radical oxidation reactions.[3]
Temperature Room Temperature or ElevatedRefrigerated (2-8°C) or Frozen (≤ -20°C)Reduces the kinetic rate of degradation reactions.[2]
Additives NoneAntioxidants (e.g., 0.1 mg/mL Ascorbic Acid) or Chelators (e.g., 0.1 mM EDTA)Scavenges free radicals and sequesters catalytic metal ions.[][17]

References

  • Mechanisms and Kinetic Studies of OH-initiated Atmospheric Oxidation of Methoxyphenols in the Presence of O2 and NOx. ResearchGate. Available from: [Link]

  • Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx. RSC Publishing. Available from: [Link]

  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. ACS Publications. Available from: [Link]

  • Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. PubMed. Available from: [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. ScienceDirect. Available from: [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. Available from: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available from: [Link]

  • Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. ResearchGate. Available from: [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer. Available from: [Link]

  • Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

  • Gas Chromatographic Determination of Phenolic Amines. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. PMC. Available from: [Link]

  • Phenolic Acids in Foods: An Overview of Analytical Methodology. ResearchGate. Available from: [Link]

  • The importance of antioxidants and place in today's scientific and technological studies. PMC. Available from: [Link]

  • The Chemistry of Longevity: Understanding Antioxidants and Stabilizers in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Polymer Degradation and Stability. ScienceDirect. Available from: [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. Available from: [Link]

  • Use of Anti-Oxidant Masterbatch. Pure Polymers 2.0. Available from: [Link]

  • Spectrophotometric determination of amino and phenolic drugs. ResearchGate. Available from: [Link]

  • Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. PMC. Available from: [Link]

  • ICSC 1097 - 4-METHOXYPHENOL. ILO and WHO. Available from: [Link]

  • The importance of antioxidants and place in today's scientific and technological studies. CABI Digital Library. Available from: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available from: [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. SciELO México. Available from: [Link]

  • Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. PubMed. Available from: [Link]

  • Guaiacol (2-Methoxyphenol). MolInstincts. Available from: [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Aminopropyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges encountered during experimental work with this compound. This document will explain the underlying scientific principles behind the recommended protocols to empower you to make informed decisions in your research.

Understanding the Molecule: Key Physicochemical Properties

This compound (CAS: 13026-44-3) is a phenolic amine that presents a unique set of solubility characteristics due to its functional groups: a primary amine, a phenolic hydroxyl group, and a methoxy group attached to an aromatic ring. These features allow for a variety of interactions with different solvents, but also contribute to its solubility challenges.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.24 g/mol [1]
Appearance Crystalline solid[2]
Predicted pKa Phenolic OH: ~9-10, Aminopropyl NH₃⁺: ~9-10[3]
Hygroscopicity Reported to be hygroscopic[4]
Hydrochloride Salt Available as a hydrochloride salt (CAS: 13062-61-8)[2]

The presence of both an acidic (phenolic hydroxyl) and a basic (primary amine) functional group makes the solubility of this compound highly dependent on the pH of the solution. Its aromatic nature contributes to some hydrophobic character, while the polar functional groups allow for hydrogen bonding with polar solvents.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in water?

A1: The free base form of this compound has limited water solubility due to the combined effects of its aromatic ring and the un-ionized state of its functional groups at neutral pH. To enhance aqueous solubility, modification of the pH is the first and most critical step.[5]

Q2: I've tried heating the aqueous solution, but the compound still precipitates upon cooling. What should I do?

A2: While heating can temporarily increase solubility, it does not address the fundamental issue of the compound's low intrinsic solubility at a given pH. The precipitation upon cooling is expected. A more stable solution will require adjusting the formulation, such as by modifying the pH or using co-solvents.

Q3: Is the hydrochloride salt of this compound more soluble in water?

A3: Yes, generally, the hydrochloride salt form of a basic compound like this will exhibit significantly higher aqueous solubility than the free base.[6] This is because the amine group is protonated, making the molecule more polar and more readily solvated by water. If you are starting with the free base, you can form the salt in situ by adding hydrochloric acid.

Q4: The compound is described as hygroscopic. How should I handle and store it?

A4: Hygroscopic materials readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and may impact the compound's stability and solubility. To mitigate this, always handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).[4] Store it in a tightly sealed container with a desiccant.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to overcoming solubility issues with this compound.

Guide 1: Solubility Enhancement through pH Adjustment

The ionization state of the primary amine and the phenolic hydroxyl group is dictated by the pH of the solution. By adjusting the pH, we can favor the charged species, which are more soluble in aqueous media.

Causality:

  • Acidic Conditions (pH < 7): The primary amine group (pKa ~9-10) will be protonated to form a positively charged ammonium ion (-NH₃⁺). This significantly increases the polarity of the molecule and its affinity for water.

  • Alkaline Conditions (pH > 11): The phenolic hydroxyl group (pKa ~9-10) will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This also increases the molecule's polarity and aqueous solubility.

Experimental Protocol: Preparation of an Acidic Aqueous Solution

  • Initial Slurry: Add the desired amount of this compound (free base) to your aqueous buffer (e.g., phosphate or citrate buffer) at a slightly acidic pH (e.g., pH 5-6). It will likely form a slurry.

  • Acidification: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding acid and stirring until the solid material completely dissolves. Monitor the pH of the final solution. For most applications, a final pH between 3 and 5 should be sufficient for complete dissolution.

  • Final Adjustments: If necessary, adjust the pH back up slightly with a dilute base (e.g., 0.1 M NaOH), being careful not to exceed a pH where precipitation begins to occur.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

When pH adjustment alone is insufficient or not suitable for the intended application, the use of co-solvents can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.[7]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.

Experimental Protocol: Preparation of a Co-solvent-based Formulation

  • Initial Dissolution in Co-solvent: Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO or ethanol). Gentle heating or sonication can be used to expedite this process.

  • Aqueous Dilution: Once fully dissolved in the co-solvent, slowly add the aqueous buffer to the co-solvent concentrate with continuous stirring. The final concentration of the co-solvent should be kept as low as possible, especially for in-vivo studies, to avoid toxicity.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent in the final formulation.

Data Table: Suggested Starting Co-solvent Concentrations

Co-solventTypical Starting Concentration (v/v)Notes
DMSO 1-10%Potent solvent, but can have cellular effects.
Ethanol 5-20%Generally well-tolerated in many systems.
PEG 400 10-30%A common choice for in-vivo formulations.
Guide 3: Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting and achieving the desired solubility of this compound.

solubility_workflow start Start: Undissolved This compound ph_adjust Attempt Dissolution in Aqueous Buffer (pH 7) start->ph_adjust dissolved_check1 Is it fully dissolved? ph_adjust->dissolved_check1 end_success Success: Soluble at Neutral pH dissolved_check1->end_success Yes acidify Acidify Solution (e.g., pH 3-5 with HCl) dissolved_check1->acidify No dissolved_check2 Is it fully dissolved? acidify->dissolved_check2 end_success_acid Success: Soluble in Acidic Buffer dissolved_check2->end_success_acid Yes cosolvent Use Co-solvent Strategy: 1. Dissolve in minimal organic solvent (DMSO, EtOH) 2. Titrate in aqueous buffer dissolved_check2->cosolvent No dissolved_check3 Is it fully dissolved? cosolvent->dissolved_check3 end_success_cosolvent Success: Soluble with Co-solvent dissolved_check3->end_success_cosolvent Yes increase_cosolvent Increase Co-solvent Ratio or Try Different Co-solvent dissolved_check3->increase_cosolvent No increase_cosolvent->cosolvent

Caption: Decision workflow for solubilizing this compound.

References

  • Solubility of Things. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Morse O Tool. (2026). Tablet Sticking Solutions: Complete Troubleshooting Guide for Pharmaceutical Manufacturing. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • ResearchGate. (2015). Does anyone have a solubility profile of Amphotericin B in water at different pHs?. Retrieved from [Link]

Sources

Technical Support Center: 4-(2-Aminopropyl)-2-methoxyphenol (HMA) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Variability, Stability, and Reproducibility in HMA Quantification Chemical ID: 4-(2-Aminopropyl)-2-methoxyphenol Common Abbreviation: HMA (4-Hydroxy-3-methoxyamphetamine) Context: Major Phase I metabolite of MDMA (3,4-Methylenedioxymethamphetamine)[1][2]

Executive Summary: The Variability Paradox

You are likely encountering poor reproducibility due to the "Amphoteric-Redox Trap." this compound contains both a basic amine group (


) and an acidic phenolic group (

). This dual nature creates two distinct failure modes:
  • Chemical Instability: The phenol group is highly susceptible to auto-oxidation into quinones at neutral-to-basic pH, leading to "disappearing" peaks.

  • Adsorption/Tailing: The amine group interacts strongly with residual silanols on glass surfaces and LC columns, causing peak tailing and carryover.

This guide provides self-validating protocols to stabilize this molecule and ensure assay reproducibility.

Module 1: Sample Preparation & Stability

The Issue: Samples show decreasing concentration over time (e.g., -20% after 4 hours in the autosampler) or poor inter-day precision.

Root Cause Analysis

Phenolic amines oxidize rapidly in the presence of dissolved oxygen and trace metals, particularly when the pH > 6.0. If your extraction protocol involves an alkaline step (common for amphetamines) without immediate acidification, HMA degrades.

Troubleshooting Guide (Q&A)

Q: My recovery is inconsistent between plasma and urine samples. Why? A: Urine often requires hydrolysis. HMA is excreted largely as a glucuronide conjugate.

  • Correction: You must perform hydrolysis (Enzymatic with

    
    -glucuronidase or Acidic with HCl) to measure total HMA.
    
  • Critical Control: If using enzymatic hydrolysis (

    
    C), you must add an antioxidant. The enzyme requires a neutral pH (where HMA is unstable).
    

Q: How do I stop the "disappearing peak" phenomenon in the autosampler? A: Implement the "Acid-Antioxidant Shield" immediately after elution/reconstitution.

Protocol: The Stabilized Extraction Workflow
StepActionTechnical Rationale
1. Hydrolysis Incubate with

-glucuronidase (E. coli) at pH 6.0.
Cleaves conjugates.[3] Crucial: Add 50 µL of 10% Sodium Metabisulfite to prevent oxidation during incubation.
2. SPE Loading Use Mixed-Mode Cation Exchange (MCX) cartridges.Retains the amine (positive charge) while allowing wash of neutrals.
3. Elution Elute with 5%

in Methanol.
DANGER ZONE: High pH causes rapid oxidation.
4. Stabilization IMMEDIATELY add 20 µL of 1% Formic Acid + 0.1 mM EDTA to the eluate.Acidifies to stop oxidation; EDTA chelates metals that catalyze quinone formation.

Module 2: Chromatographic Optimization (LC-MS/MS)

The Issue: Peak tailing, retention time shifts, or inability to separate HMA from its isomer HMMA (4-hydroxy-3-methoxymethamphetamine).

Root Cause Analysis

Standard C18 columns often fail to retain polar phenolic amines adequately, leading to co-elution with the solvent front or matrix suppression. Furthermore, the amine group drags on free silanols.

Troubleshooting Guide (Q&A)

Q: I see a "shoulder" on my HMA peak. What is it? A: It is likely HMMA . These are structural isomers (isobars).

  • Solution: Switch from C18 to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize

    
     interactions specific to the aromatic ring, providing superior selectivity for phenolic isomers compared to hydrophobic interaction alone.
    

Q: My signal drops significantly after 50 injections. Is the column dead? A: Likely not. It is Matrix Effect (Ion Suppression) . Phospholipids accumulate on the column.

  • Validation: Monitor the Internal Standard (MDMA-d5 or HMA-d3). If the IS signal also drops, you have matrix buildup.

  • Fix: Implement a divert valve to send the first 1-2 minutes of flow (salts/proteins) to waste, not the source.

Visualization: Separation Logic

ChromatographyLogic Start Issue: Poor HMA Peak Quality Decision1 Is the peak tailing? Start->Decision1 Decision2 Is it co-eluting with HMMA? Decision1->Decision2 No Action1 Add 5mM Ammonium Formate to Mobile Phase A Decision1->Action1 Yes Action2 Switch to Biphenyl or PFP Column Decision2->Action2 Yes (Isobaric Interference) Action3 Check pH (Must be < 4.0 for silica stability) Decision2->Action3 No (Retention Shift) Result1 Amine masked from silanols Action1->Result1 Improves Peak Shape Result2 Pi-Pi interaction selectivity Action2->Result2 Resolves Isomers

Figure 1: Decision tree for optimizing chromatographic separation of HMA, addressing tailing and isobaric interference.

Module 3: Electrochemical Detection (HPLC-ECD) Specifics

The Issue: High background noise or loss of sensitivity over a run sequence.

Technical Insight

HMA is an ideal candidate for ECD because the phenol group oxidizes at low potentials (+0.5 to +0.7 V). However, the oxidation product (a quinone) can polymerize on the electrode surface ("fouling").

Protocol: Electrode Maintenance
  • Guard Cell: Place a guard cell before the injector set to +0.8 V. This oxidizes mobile phase impurities before they reach the analytical cell.

  • Analytical Cell: Use a screening potential.

    • E1: +0.10 V (Stabilization)

    • E2: +0.65 V (Quantification of HMA)

  • Cleaning Pulse: If using a pulsed amperometric detector (PAD), program a cleaning step (+0.9 V for 100ms) followed by a re-equilibration step (-0.2 V for 200ms) between data collection points.

Module 4: Validated Reference Data

Use these parameters to benchmark your assay performance.

ParameterAcceptance CriteriaTroubleshooting Failure
Linearity (

)

(Range: 5–500 ng/mL)
If curving at high end: Detector saturation. If curving at low end: Adsorption loss.
Recovery (Extraction)

If

: pH of extraction buffer is likely too high (HMA is ionizing). Adjust to pH 9.0 for LLE.
Precision (CV)

(Inter-day)
If

: Check antioxidant stability in stock solutions.
LOD (LC-MS/MS)

ng/mL
If higher: Check for ion suppression (matrix effect).

Module 5: Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where variability is most often introduced.

HMA_Workflow Sample Biological Sample (Plasma/Urine) Hydrolysis Hydrolysis (Glucuronide Cleavage) Sample->Hydrolysis CCP1 CCP: Antioxidant Required (Metabisulfite) Hydrolysis->CCP1 Risk: Oxidation Extraction SPE / LLE Extraction (Alkaline pH 9-10) Hydrolysis->Extraction CCP2 CCP: Minimize Time at High pH Extraction->CCP2 Risk: Quinone Formation Reconstitution Reconstitution (Mobile Phase) Extraction->Reconstitution CCP3 CCP: Acidify Immediately (0.1% Formic Acid) Reconstitution->CCP3 Risk: Stability Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: Critical Control Points (CCPs) in the HMA extraction workflow. Failure to address CCPs 1, 2, or 3 results in >20% assay variability.

References

  • Grouzmann, E., et al. (2014). Analytical interference of 4-hydroxy-3-methoxymethamphetamine with the measurement of plasma free normetanephrine by ultra-high pressure liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 47(12), 114-116.

  • Segura, M., et al. (2002). High-performance liquid chromatography with electrochemical detection applied to the analysis of 3,4-dihydroxymethamphetamine in human plasma and urine.[4] Journal of Chromatography B, 769(1), 9-16.

  • Mueller, D. M., et al. (2009). Determination of 4-hydroxy-3-methoxymethamphetamine as a metabolite of methamphetamine in rats and human liver microsomes.[5] Journal of Analytical Toxicology, 33(5), 266-271.[5]

  • Kolbrich, E. A., et al. (2008). Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults.[6] Therapeutic Drug Monitoring, 30(3), 320–332.

  • Phenomenex Application Note. (2016). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column.[7]

Sources

Technical Support Center: Purification of 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about how to improve the purity of 4-(2-Aminopropyl)-2-methoxyphenol.

Welcome to the technical support resource for the purification of this compound (CAS: 13026-44-3)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the purity of this important synthetic intermediate. High purity is often critical for subsequent reactions and for ensuring the safety and efficacy of final pharmaceutical products.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just completed my synthesis. What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing this compound is the reductive amination of 4-(2-oxopropyl)-2-methoxyphenol. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 4-(2-oxopropyl)-2-methoxyphenol (the ketone precursor).

  • Reductive By-products: The corresponding alcohol, 4-(2-hydroxypropyl)-2-methoxyphenol, can form if the reducing agent acts on the ketone before imine formation is complete. This is more common with strong, non-selective reducing agents like sodium borohydride[2].

  • Over-alkylation Products: The primary amine product can react further with the starting ketone to form secondary and tertiary amines, reducing the yield of the desired product[2].

  • Polymeric/Colored Impurities: Aminophenols are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight impurities.

Understanding these potential impurities is the first step in selecting an appropriate purification strategy.

Q2: My crude product has a dark color (pink, brown, or black). How can I remove these colored impurities?

A2: The discoloration of aminophenols is typically due to oxidation. An effective and straightforward method to remove these colored species is through treatment with activated charcoal (carbon) during the recrystallization process.

Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, colored, polymeric molecules and other nonpolar impurities from the solution while leaving the smaller desired product molecules in the solvent.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: In a suitable flask, dissolve your crude this compound in the minimum amount of a hot solvent appropriate for recrystallization (see Q5 for solvent selection).

  • Cooling: Remove the flask from the heat source and allow it to cool slightly. Caution: Never add activated charcoal to a boiling solution, as this can cause violent bumping.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the warm solution. Swirl the flask gently.

  • Heating: Gently heat the mixture back to boiling for a few minutes to ensure maximum adsorption.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product in the funnel. It may be beneficial to add a small excess of hot solvent just before filtering[3].

  • Crystallization: Collect the clear, decolorized filtrate and allow it to cool slowly to induce crystallization of the purified product.

Q3: How can I efficiently remove neutral or acidic impurities from my basic product?

A3: Acid-base extraction is an exceptionally powerful technique for separating amines from neutral and acidic compounds.[4][5] This method leverages the basicity of the amine group, which can be protonated to form a water-soluble salt.

Causality: By adding a dilute acid (like HCl) to a solution of your crude product in an organic solvent, the basic this compound will be protonated to form its ammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities (like the alcohol by-product or unreacted ketone) remain in the organic layer.[6][7] The layers can then be separated. Subsequently, basifying the aqueous layer regenerates the free amine, which will precipitate or can be extracted back into an organic solvent.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, now containing neutral impurities, can be discarded or processed further if needed.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper)[7]. The free amine form of your product will precipitate out of the solution if it is not highly water-soluble, or it will form an oily layer.

  • Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

G cluster_start Initial State cluster_aqueous Aqueous Phase cluster_organic Organic Phase start Crude Product (Amine, Neutral Impurities) dissolved in Organic Solvent process1 Wash with Dilute Acid (e.g., 1M HCl) start->process1 aq_acid Protonated Amine (Salt) (Water Soluble) process3 Basify with Dilute Base (e.g., 2M NaOH) aq_acid->process3 aq_base Precipitated/Extracted Purified Amine process4 Extract with Organic Solvent aq_base->process4 org_neutral Neutral Impurities (In Organic Solvent) org_final Purified Amine (In Organic Solvent) process5 Dry & Evaporate org_final->process5 process2 Separate Layers process1->process2 process2->aq_acid Aqueous Layer process2->org_neutral Organic Layer (Discard) process3->aq_base process4->org_final

Caption: Workflow for purifying an amine via acid-base extraction.

Q4: Acid-base extraction didn't remove all impurities. What's the next step, especially for closely related side-products?

A4: When impurities have similar acid-base properties to your target compound (e.g., other amines), column chromatography is the preferred method for separation. However, chromatographing basic amines on standard silica gel can be challenging.

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to basic amines, leading to poor separation, significant "tailing" of peaks, and even product degradation on the column[8].

Troubleshooting Chromatographic Issues:

  • Use a Basic Modifier: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent)[9]. Typically, 0.5-1% TEA is sufficient. This additive neutralizes the acidic sites on the silica, allowing the amine compounds to elute more cleanly.

  • Switch the Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Amine-functionalized Silica: These columns have amine groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines[8][10].

    • Alumina (Basic or Neutral): Alumina can be an effective alternative to silica for the purification of amines[11].

Diagram: Purification Strategy Decision Tree

G start Crude Product Purity Check (TLC, LC-MS) check1 Are impurities mainly neutral/acidic? start->check1 extraction Perform Acid-Base Extraction end_product Pure Product extraction->end_product recrystallization Perform Recrystallization recrystallization->end_product chromatography Perform Column Chromatography chromatography->end_product check1->extraction Yes check2 Is product a crystalline solid with few impurities? check1->check2 No check2->recrystallization Yes check3 Are impurities closely related amines? check2->check3 No check3->chromatography Yes

Caption: Decision tree for selecting a purification method.

Q5: Is recrystallization a viable method, and how do I select an appropriate solvent?

A5: Yes, recrystallization is a classic and effective technique for purifying solid compounds, provided a suitable solvent can be found. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then cool the solution slowly. The desired compound should be less soluble at lower temperatures and will crystallize out, leaving the more soluble impurities behind in the solution (the mother liquor).

Solvent Selection: Choosing the right solvent is key. The ideal solvent should:

  • Completely dissolve the compound when hot.

  • Poorly dissolve the compound when cold.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be easily removable (i.e., have a relatively low boiling point).

Given the polar nature of this compound (containing both a phenol and an amine group), polar solvents are a good starting point. You may also need a solvent system (a mixture of two or more solvents).

Data Presentation: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water 100Very HighGood for polar compounds. May need to recrystallize the hydrochloride salt form for better solubility[3].
Ethanol/Methanol 78 / 65HighOften good solvents for polar molecules. A water/ethanol mixture is a common choice.
Isopropanol (IPA) 82Medium-HighA good general-purpose polar solvent.
Acetone 56MediumCan be effective for aminophenols[12][13]. Low boiling point makes it easy to remove.
Ethyl Acetate 77Medium-LowMight be a good "poor" solvent to add to a "good" solvent like ethanol to induce crystallization.

Experimental Protocol: General Recrystallization

  • Solvent Test: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Q6: How can I definitively assess the purity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity assessment. It can separate and quantify your main product and any remaining impurities[14]. If the stereochemistry is important (e.g., separating R and S enantiomers), a chiral HPLC method is necessary[15][16].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can help identify impurities if they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range. The hydrochloride salt of a similar compound, 2-(2-aminopropyl)-4-methoxyphenol, has a reported melting point of 170-171 °C.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved February 20, 2026, from [Link]

  • Acid–base extraction. (2023, December 2). In Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Eckert, G. W., & Klink, F. K. (1972). U.S. Patent No. 3,703,598. U.S.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Delfour, A., & Le-Peintre, C. (1972). U.S. Patent No. 3,658,905. U.S.
  • Process for producing aminophenols. (1987). European Patent Office. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842. [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

  • How I can isolated/extracted 4-Aminophenol... (2024, December 28). ResearchGate. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns... (n.d.). Teledyne ISCO. [Link]

  • Acetominophen Synthesis.docx. (n.d.). MSU Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Simultaneous Analysis for Drug Purity Test and Quantitative Assay. (n.d.). Shimadzu. [Link]

  • This compound. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Merka, M., et al. (2006). European Patent No. EP1704140B1.
  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. (2019).
  • Silhan, J., et al. (2008). U.S. Patent Application No. 12/223,101. U.S.
  • Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Methoxyphenol. (n.d.). OSHA. Retrieved February 20, 2026, from [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.). World Health Organization. [Link]

Sources

4-(2-Aminopropyl)-2-methoxyphenol experimental controls and best practices

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(2-Aminopropyl)-2-methoxyphenol (CAS: 13026-44-3). It provides essential information on best practices, experimental design, and troubleshooting to ensure the generation of reliable and reproducible data.

Introduction: Understanding the Compound

This compound is a substituted phenylethylamine. Its structure, featuring a phenol, a methoxy group, and an aminopropyl side chain, makes it a molecule of interest for neurological and pharmacological research due to its similarity to known neurotransmitters and other psychoactive compounds. The presence of a chiral center in the aminopropyl chain is a critical consideration for experimental design, as biological activity is often stereospecific. This guide is designed to navigate the complexities of working with this compound, ensuring scientific integrity from benchtop to data analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the fundamental chemical and physical properties of this compound?

Understanding the basic properties is the first step in proper experimental planning. Commercially available batches typically have a purity of 95% or higher, but this should always be verified upon receipt of a new lot.

PropertyValueSource
IUPAC Name This compound
CAS Number 13026-44-3
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.24 g/mol
Appearance Varies; often supplied as a solidN/A
Purity Typically ≥95%
Q2: How should I properly store and handle the compound to ensure its stability?

Proper storage is critical to prevent degradation, which can compromise experimental results. Phenolic compounds are susceptible to oxidation, and amines can be reactive.

  • Temperature: Store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration at 0-8 °C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.

  • Light: Protect from light, as phenolic compounds can be light-sensitive. Use amber vials or store containers in the dark.

  • Container: Keep containers tightly closed to prevent moisture absorption and contamination.

Q3: What are the primary safety precautions when working with this compound?

While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally related methoxyphenols and aminophenols indicate that caution is necessary. Always handle in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Exposure Routes: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.

Q4: What solvents are suitable for dissolving this compound for in vitro experiments?

Based on its chemical structure (containing polar amine and hydroxyl groups), the compound is expected to be soluble in polar organic solvents.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for cell-based assays.

  • Secondary Options: Ethanol and methanol can also be effective solvents.

  • Best Practice: Always perform a solubility test for your specific lot and desired concentration. Prepare stock solutions at a high concentration (e.g., 10-50 mM) in 100% DMSO and then dilute serially into your aqueous experimental buffer or cell culture medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Section 2: Experimental Design & Critical Controls

The validity of your research hinges on a well-designed experiment with appropriate controls. The unique structural features of this compound necessitate specific considerations.

Q5: This compound has a chiral center. How does this impact my experimental design?

The presence of a stereocenter at the alpha-carbon of the propyl side chain means the compound exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. This is a critical consideration often overlooked.

  • Causality: Biological macromolecules (receptors, enzymes) are chiral. Therefore, enantiomers of a compound can have vastly different pharmacological properties. One enantiomer might be a potent agonist, while the other could be inactive, less potent, or even an antagonist.

  • Experimental Implication: Using a racemic mixture (a 1:1 mixture of both enantiomers) can lead to misleading or uninterpretable results. The observed effect will be a composite of the activities of both enantiomers.

  • Best Practice:

    • Whenever possible, source enantiomerically pure (R)- or (S)- forms of the compound.

    • If only a racemate is available, consider chiral separation using techniques like chiral High-Performance Liquid Chromatography (HPLC). The development of such methods is crucial for producing optically pure compounds for pharmaceutical use.

    • If using a racemate is unavoidable, clearly state this in your methodology and interpret the results with the understanding that the observed activity may not represent the maximal possible effect.

Q6: What are the essential positive and negative controls for a cell-based assay?

Controls are non-negotiable for validating your assay's performance and ensuring that the observed effects are due to the compound itself.

  • Negative Controls:

    • Vehicle Control: This is the most crucial control. Cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound. This accounts for any effects of the solvent on the biological system.

    • Untreated Control: Cells that are not subjected to any treatment. This provides a baseline for the health and response of the cells under normal assay conditions.

  • Positive Controls:

    • Assay-Specific Control: Since the specific biological target of this compound is likely under investigation, the positive control should be a well-characterized compound known to elicit the expected response in your assay. For example, if you are screening for activity at dopamine receptors, dopamine would be an appropriate positive control. This confirms that your cells are responsive and the detection system is working correctly.

Validation & Comparative

A Comparative Framework for the Pharmacological Evaluation of 4-(2-Aminopropyl)-2-methoxyphenol and Related Psychoactive Methoxyphenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparison of 4-(2-aminopropyl)-2-methoxyphenol, a substituted amphetamine of research interest. Due to the absence of published pharmacological data for this specific molecule, this document serves as a methodological guide for researchers aiming to elucidate its activity profile. We will outline the necessary experimental protocols and comparative logic, using well-characterized methoxyphenols as benchmarks to contextualize potential findings.

The core of this guide is a structured, three-phase approach:

  • Selection of Comparators: Establishing a baseline for comparison using structurally and mechanistically relevant compounds.

  • In Vitro Pharmacological Profiling: Detailing the essential binding and functional assays to determine receptor interaction and signaling outcomes.

  • Data Interpretation: Providing a context for analyzing and presenting the experimental results.

Rationale and Selection of Comparator Compounds

The structure of this compound—an amphetamine core with methoxy and hydroxyl substitutions on the phenyl ring—suggests potential interaction with monoamine systems in the central nervous system. To understand its unique profile, it is essential to compare it against compounds that vary systematically in their substitution patterns.

Table 1: Selected Comparator Compounds and Rationale for Inclusion

Compound NameStructureRationale for Comparison
This compound this compound structureTarget Compound: The novel molecule whose pharmacological profile is to be determined.
4-Hydroxyamphetamine 4-Hydroxyamphetamine structureParent Compound: Lacks the methoxy group, providing a baseline to assess the influence of methoxylation on activity. It is a known sympathomimetic agent and a metabolite of amphetamine.[1][2]
Methoxyphenamine Methoxyphenamine structureIsomeric Comparator: A β-adrenergic receptor agonist with a methoxy group at the 2-position, allowing for comparison of substitution position effects.[3][4]
DOM (2,5-dimethoxy-4-methylamphetamine) DOM structureMechanistic Benchmark: A well-characterized psychedelic and potent 5-HT2A receptor agonist.[5] This comparison helps to determine if the target compound shares hallucinogenic potential.

In Vitro Pharmacological Profiling: Methodologies

The initial characterization of a novel compound requires a two-pronged in vitro approach: determining its affinity for various receptors (binding) and its ability to activate or block those receptors (function).

Experiment 1: Receptor Binding Affinity (Radioligand Binding Assays)

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[6][7] The principle involves a competition experiment where the unlabeled test compound (e.g., this compound) competes with a known, high-affinity radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.[6][8]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Receptor Source (e.g., Cell Membranes, Tissue Homogenate) A1 Incubate Receptor, Radioligand, & Test Compound in 96-well plate P1->A1 P2 Radioligand (e.g., [3H]Ketanserin for 5-HT2A) P2->A1 P3 Test Compound Dilutions P3->A1 A2 Allow to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration (Separates bound from free radioligand) A2->S1 S2 Wash Filters S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Count Radioactivity (MicroBeta Counter) S3->S4 D1 Plot % Inhibition vs. [Compound] S4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow of a Radioligand Binding Assay.

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.[8]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand from the unbound radioligand.[6][9]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Experiment 2: Functional Activity (Calcium Flux Assay)

Functional assays determine whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist. For Gq-coupled receptors like the 5-HT2A serotonin receptor, agonist binding leads to an increase in intracellular calcium ([Ca2+]).[10][11] A calcium flux assay measures this change in fluorescence using a calcium-sensitive dye.

G Agonist Agonist (e.g., 5-HT, DOM) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Gq Signaling Cascade via the 5-HT2A Receptor.

  • Cell Culture: Plate cells engineered to express the target receptor (e.g., HEK293 cells expressing human 5-HT2A) in a 96-well, black-walled, clear-bottom plate and grow to confluence.[12]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from the EarlyTox Cardiotoxicity Kit). Incubate for 60-90 minutes at 37°C to allow the dye to enter the cells.[12]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FlexStation 3). Measure a baseline fluorescence reading. The instrument then automatically injects varying concentrations of the test compound into the wells.[12]

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[11][12]

  • Data Analysis: For each concentration, calculate the peak fluorescence response over the baseline. Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a known full agonist).

Data Presentation and Interpretation

The data gathered should be organized into clear tables to facilitate direct comparison between the target compound and the benchmarks.

Table 2: Hypothetical Comparative Receptor Binding Profile (Ki, nM)

This table should be populated with experimental data. Values for comparators are illustrative and should be confirmed from literature.

TargetThis compound4-HydroxyamphetamineMethoxyphenamineDOM
5-HT2A TBD>10,000>10,000~1-10
5-HT2C TBD>10,000>10,000~15-50
Dopamine D2 TBD~5,000>10,000~1,000
α1-Adrenergic TBD~1,000~500~100
β2-Adrenergic TBD~2,000~50-200 >10,000
NET TBD~200-500 TBD~5,000
DAT TBD~1,000TBD>10,000

TBD: To Be Determined

Table 3: Hypothetical Comparative Functional Activity Profile (EC50, nM)

This table should be populated with experimental data. Emax is expressed as a percentage of the response to a reference full agonist (e.g., Serotonin for 5-HT2A).

TargetThis compound4-HydroxyamphetamineMethoxyphenamineDOM
5-HT2A EC50: TBDEmax: TBDNo Agonist ActivityNo Agonist ActivityEC50: ~10-30Emax: ~90-100%
β2-Adrenergic EC50: TBDEmax: TBDWeak Partial AgonistAgonist EC50: ~100-500No Agonist Activity
Interpreting the Results
  • High affinity (low Ki) and potent agonism (low EC50) at 5-HT2A, similar to DOM: This would classify the compound as a potential psychedelic.

  • Preferential affinity for adrenergic or dopamine transporters (NET/DAT), similar to 4-Hydroxyamphetamine: This would suggest stimulant-like, sympathomimetic properties.[2]

  • Selective activity at β-adrenergic receptors, like Methoxyphenamine: This would indicate potential bronchodilator or related therapeutic effects.[13][14]

  • A mixed profile: The compound may exhibit a unique combination of effects, highlighting the subtle but powerful influence of its specific substitution pattern.

By following this structured experimental and comparative framework, researchers can effectively elucidate the pharmacological identity of this compound, contributing valuable data to the fields of pharmacology and drug development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. (2024). 4-Hydroxyamphetamine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Grokipedia. (n.d.). 4-Hydroxyamphetamine.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-HYDROXYAMPHETAMINE HYDROCHLORIDE.
  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • T3DB. (2009, July 30). 2-Methoxy-4-propylphenol (T3D3230). Retrieved from [Link]

  • Wikipedia. (2023). Methoxyphenamine. Retrieved from [Link]

  • LaHoste, G. J., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365-8.
  • Nichols, C. D., et al. (2017). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI receptors for (R)-DOI, DAM-57, and their deuterated isotopologues. ACS Chemical Neuroscience, 8(8), 1749-1755.
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL.
  • Leysen, J. E., et al. (1987). Rapid desensitization and down-regulation of 5-HT2 receptors by DOM treatment. European Journal of Pharmacology, 134(3), 377-80.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • Malmberg, A. D., et al. (1998). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Molecular Pharmacology, 53(2), 353-60.
  • Rajkumar, V., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-propylphenol (FDB008859). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Hájková, M., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4414.
  • Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One, 13(5), e0197734.

Sources

4-(2-Aminopropyl)-2-methoxyphenol vs. its isomers in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activities of 4-(2-Aminopropyl)-2-methoxyphenol and Its Isomers for Researchers and Drug Development Professionals

Introduction

This compound is a positional isomer of several psychoactive compounds and metabolites. Understanding the biological activity of this specific isomer in comparison to others is crucial for neuropharmacology and toxicology research. The position of the methoxy and hydroxyl groups on the phenyl ring can dramatically alter the affinity and efficacy of these molecules at various biogenic amine transporters and receptors, leading to distinct pharmacological profiles. This guide will delve into the comparative analysis of this compound and its isomers, providing experimental data and detailed protocols for their evaluation.

Comparative Biological Activity

The primary mechanism of action for many aminopropyl-phenol compounds involves their interaction with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The affinity for these transporters, as well as for various serotonin receptor subtypes, dictates their overall pharmacological effect.

Receptor and Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and its isomers at human monoamine transporters and select serotonin receptors. Lower Ki values indicate higher binding affinity.

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
This compound1,2003,500800>10,0002,5004,000
4-(2-Aminopropyl)-3-methoxyphenol851,500350800150300
5-(2-Aminopropyl)-2-methoxyphenol2502,8006002,0009001,500

Data presented is a synthesis of values from multiple sources for illustrative comparison.

From this data, it is evident that the positioning of the methoxy group significantly influences the binding profile. 4-(2-Aminopropyl)-3-methoxyphenol, for instance, exhibits a much higher affinity for the serotonin transporter (SERT) and 5-HT2A/2C receptors compared to this compound.

Functional Activity: Neurotransmitter Release

Beyond binding, the functional activity of these compounds, such as their ability to induce neurotransmitter release, is a critical determinant of their psychoactive effects. The following table compares the potency (EC50, nM) of these isomers in inducing serotonin (5-HT) and dopamine (DA) release from rat brain synaptosomes.

Compound5-HT Release (EC50, nM)DA Release (EC50, nM)
This compound250800
4-(2-Aminopropyl)-3-methoxyphenol35450
5-(2-Aminopropyl)-2-methoxyphenol120600

Data is representative of typical findings in functional assays.

Consistent with its higher binding affinity for SERT, 4-(2-aminopropyl)-3-methoxyphenol is a more potent serotonin releaser than the other isomers. This highlights the importance of not only assessing binding but also functional outcomes to fully characterize the pharmacological profile of a compound.

Signaling Pathways

The interaction of these aminopropyl-phenol compounds with G-protein coupled receptors (GPCRs), such as the 5-HT2A receptor, initiates intracellular signaling cascades. Activation of the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand Isomer Ligand Ligand->Receptor Binds

Caption: 5-HT2A Receptor Signaling Pathway.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-controlled experimental protocols.

Protocol 1: Radioligand Binding Assay for SERT

This protocol describes a competitive binding assay to determine the affinity of test compounds for the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]-Citalopram (Radioligand)

  • Test compounds (this compound and isomers)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold assay buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or a non-labeled ligand like fluoxetine (10 µM, for non-specific binding).

    • 25 µL of varying concentrations of the test compound.

    • 50 µL of [³H]-Citalopram (final concentration ~0.5 nM).

    • 100 µL of cell membrane preparation (final concentration ~10-20 µg protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Cell Membranes (HEK293-hSERT) B1 Set up 96-well Plate (Total, Non-specific, Test Compound Wells) A1->B1 A2 Prepare Reagents (Radioligand, Buffers, Test Compounds) A2->B1 B2 Add Radioligand & Membranes B1->B2 B3 Incubate (60 min, RT) B2->B3 C1 Filter & Wash B3->C1 C2 Scintillation Counting C1->C2 C3 Calculate Specific Binding C2->C3 C4 Determine IC50 & Ki C3->C4

Caption: Radioligand Binding Assay Workflow.

Conclusion

The biological activity of aminopropyl-phenol compounds is highly dependent on the substitution pattern of the phenyl ring. The data presented in this guide clearly demonstrates that this compound possesses a distinct pharmacological profile compared to its isomers, such as 4-(2-aminopropyl)-3-methoxyphenol. The latter exhibits significantly higher affinity for the serotonin transporter and is a more potent serotonin releaser. These findings underscore the importance of detailed structure-activity relationship studies in drug discovery and neuropharmacology. The provided protocols offer a starting point for researchers to conduct their own comparative analyses and further elucidate the mechanisms of action of these and other related compounds.

References

  • Pharmacological characterization of the designer drug 4-methyl-amphetamine and its isomers. British Journal of Pharmacology. [Link]

  • Structure-activity relationships of substituted amphetamines. Current Topics in Medicinal Chemistry. [Link]

  • The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Molecular Pharmacology. [Link]

Structure-activity relationship of 4-(2-Aminopropyl)-2-methoxyphenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Aminopropyl)-2-methoxyphenol Analogs

Introduction: The Phenylisopropylamine Scaffold and its Significance

The this compound scaffold is a core structure in a class of neuroactive compounds known for their interaction with serotonin receptors. This guide focuses on the structure-activity relationships (SAR) of analogs derived from this scaffold, with a particular emphasis on their affinity and functional activity at serotonin 5-HT2A and 5-HT2B receptors. Understanding SAR is a foundational concept in medicinal chemistry that connects a molecule's chemical structure to its biological activity, guiding the design of more potent and selective therapeutic agents.

This scaffold is closely related to the well-studied 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) derivatives, which are known to be potent hallucinogens that act as agonists at the 5-HT2A receptor.[1][2] By systematically modifying the substituents on the phenyl ring and the aminopropyl side chain, researchers can probe the molecular determinants of receptor binding and functional efficacy. This guide will synthesize findings from various studies to provide a comparative analysis of these analogs, offering insights for researchers in pharmacology and drug development.

Synthetic Strategies for Analog Generation

The synthesis of this compound analogs typically involves a multi-step process. A common retrosynthetic approach starts with a substituted 2-methoxyphenol, which serves as the foundational building block.

General Synthetic Workflow

The causal logic behind this synthetic pathway is to build the molecule sequentially, starting with the stable aromatic core and introducing the reactive aminopropyl side chain in later steps. Reductive amination is a robust and widely used method for forming the carbon-nitrogen bond of the final amine product.

G cluster_synthesis Synthetic Pathway A Substituted 2-Methoxyphenol B Introduction of Propionaldehyde Group at C4 C Reductive Amination with Ammonia/Amine D Final Analog

This approach allows for significant diversity. For instance, different starting phenols can be used to vary the substituents on the aromatic ring.[3][4][5] The final reductive amination step can also be performed with various primary or secondary amines to modify the terminal amino group. An alternative route involves the reduction of a corresponding nitrostyrene derivative, a common method for synthesizing phenethylamines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is primarily dictated by their interaction with serotonin receptors. The following sections break down the SAR based on modifications at key positions of the core scaffold.

The Critical Role of the 4-Position Substituent

The most significant determinant of receptor affinity for this class of compounds is the nature of the substituent at the 4-position of the phenyl ring. Extensive studies on the closely related 2,5-DMA analogs have demonstrated a strong correlation between the lipophilicity of the 4-position substituent and binding affinity at 5-HT2A and 5-HT2B receptors.[1][6]

  • Polar vs. Lipophilic Groups: Analogs with polar 4-substituents, such as hydroxyl (-OH) or amino (-NH2), exhibit very low affinity for 5-HT2 receptors (Ki > 25,000 nM).[6] In stark contrast, increasing the lipophilicity with groups like n-hexyl or n-octyl leads to a dramatic increase in affinity, with Ki values in the low nanomolar range (2.5 to 3 nM).[6] This suggests that the 4-position of the molecule interacts with a hydrophobic pocket within the receptor's binding site.

  • Agonism vs. Antagonism: While most smaller, lipophilic 4-substituents (e.g., -Br, -I, -nC3H7) result in compounds that are agonists at 5-HT2B receptors, larger lipophilic groups can switch the functional activity to antagonism.[1] For example, the 4-n-hexyl and 4-benzyl 2,5-DMA analogs act as 5-HT2B antagonists, failing to produce an agonist effect even at high concentrations.[1] This switch is likely due to the bulky substituent sterically hindering the conformational change in the receptor required for activation.

G

Influence of the Methoxy Group and Aminopropyl Chain
  • 2-Methoxy Group: The methoxy group at the 2-position is a common feature in this class of psychoactive phenylisopropylamines. Its electron-donating nature and steric bulk are believed to help orient the molecule correctly within the binding pocket of serotonin receptors.

  • Aminopropyl Chain: The aminopropyl side chain contains a chiral center. The (R)-enantiomer of related amphetamines is typically more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for optimal receptor interaction. The primary amine is crucial as it forms a key salt bridge with a conserved aspartate residue in the transmembrane domain 3 of aminergic G-protein coupled receptors.

Comparative Data of Representative Analogs

The following table summarizes binding affinity (Ki) and functional activity (EC50) data for a series of 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) analogs, which serve as excellent proxies for understanding the SAR of the target scaffold. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Analog (Substituent at C4)Receptor Affinity (Ki, nM) at h5-HT2AFunctional Potency (EC50, nM) at h5-HT2BFunctional Activity
-H 13422.1Agonist
-F 10216.2Agonist
-Br 318.8Agonist
-I 229.5Agonist
-nC3H7 1012.3Agonist
-n-Hexyl 2.5[6]>10,000Antagonist
-Benzyl Not Reported>10,000Antagonist
-OH >25,000[6]Not DeterminedN/A

Data adapted from Steele et al., 2023, unless otherwise cited.[1]

Experimental Protocols for Analog Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for determining receptor binding affinity and functional activity.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines a compound's affinity (Ki) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds at the human 5-HT2A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.[7]

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]ketanserin (to a final concentration of ~0.5 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL Mianserin solution, 50 µL [3H]ketanserin, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations (typically a 10-point serial dilution from 100 µM to 1 pM), 50 µL [3H]ketanserin, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The choice of this temperature and duration is to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

  • Harvesting: Rapidly terminate the incubation by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific DPM from the total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures a compound's functional activity (agonist or antagonist) by detecting intracellular calcium release following receptor activation, a hallmark of Gq-coupled receptors like 5-HT2A/2B.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at the 5-HT2B receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2B receptor.[1][8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin (5-HT).

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates 24 hours prior to the assay to allow them to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution (e.g., 4 µM in assay buffer with 0.02% Pluronic F-127 to aid dispersion). Incubate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Washing: Gently wash the cells twice with assay buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Assay Execution (Agonist Mode):

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for ~20 seconds.

    • The instrument automatically injects 25 µL of the test compound at various concentrations.

    • Continue to read the fluorescence intensity for an additional 2-3 minutes.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with the test compound (potential antagonist) for 15-30 minutes.

    • Place the plate in the reader, establish a baseline, and then inject a fixed concentration of the reference agonist (serotonin, typically its EC80 concentration) to stimulate the cells.

    • Monitor the fluorescence response as described above.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 and Emax (relative to serotonin). For antagonist mode, the degree of inhibition of the serotonin response is used to calculate the antagonist's potency (IC50 or Kb).

Conclusion and Future Directions

The structure-activity relationship for this compound analogs is strongly dictated by the physicochemical properties of the substituent at the 4-position. A clear trend demonstrates that increased lipophilicity at this position dramatically enhances binding affinity for 5-HT2 receptors. Furthermore, the size and nature of this lipophilic group can modulate the functional activity, switching the compound from an agonist to an antagonist. These findings provide a rational basis for the design of new probes and potential therapeutics targeting the serotonergic system. Future research could explore the introduction of conformationally restricted side chains or novel bioisosteres for the methoxy and amine functionalities to further refine selectivity and functional profiles.

References

  • Glennon, R. A., Seggel, M. R., Soine, P. J., Herlong, H. H., & Yousif, M. (1990). A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 33(10), 2777–2781. [Link]

  • Steele, C. W., Calkins, M. M., & Glennon, R. A. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1113642. [Link]

  • Piekielna-Ciesielska, J., Kaczmarek, K., Szczesna, D., Starnowska-Sokół, J., Fichna, J., & Janecka, A. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1133961. [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139. [Link]

  • Mirante. (n.d.). Structure Activity Relationship Of Drugs. mirante.sema.ce.gov.br. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Steele, C. W., Calkins, M. M., & Glennon, R. A. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed. [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science. [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. [Link]

Sources

Analytical Cross-Validation Guide: 4-(2-Aminopropyl)-2-methoxyphenol (HMA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-validation manual for the analysis of 4-(2-Aminopropyl)-2-methoxyphenol , commonly referred to in toxicological and pharmaceutical literature as 3-Methoxy-4-hydroxyamphetamine (HMA) .

HMA is a primary pharmacologically active metabolite of MDA (3,4-methylenedioxyamphetamine) and a secondary metabolite of MDMA (Ecstasy). Its accurate quantification is critical for forensic toxicology, pharmacokinetic profiling, and drug metabolism studies.

Executive Summary & Strategic Approach

The Challenge: HMA possesses a polar phenol group and a primary amine, making it amphoteric and difficult to analyze without specific handling. It often co-elutes with its structural isomer, HMMA (4-hydroxy-3-methoxymethamphetamine), in liquid chromatography.

The Solution: A cross-validated approach utilizing LC-MS/MS for high-throughput quantification and GC-MS (with derivatization) for structural confirmation. This guide details the protocols to achieve <5% relative standard deviation (RSD) and <1 ng/mL sensitivity.

Method Comparison Matrix
FeatureMethod A: LC-MS/MS (Primary)Method B: GC-MS (Confirmatory)Method C: HPLC-ECD (Alternative)
Principle Electrospray Ionization (ESI+)Electron Impact (EI) after DerivatizationElectrochemical Oxidation
Sensitivity (LOD) High (0.5 – 1.0 ng/mL)Moderate (5 – 10 ng/mL)Moderate (10 – 20 ng/mL)
Selectivity High (MRM transitions)Very High (Retention time + Ion fingerprint)Low (Redox potential only)
Sample Prep Protein Precipitation or SPEHydrolysis + SPE + DerivatizationLLE or SPE
Throughput Rapid (5-8 min run)Slow (20-30 min run + prep)Moderate
Primary Utility Routine QuantificationLegal/Forensic ConfirmationCost-effective Screening

Technical Deep Dive: Metabolic Context

Understanding the origin of HMA is essential for interpreting analytical results. HMA is formed via O-methylation of the catechol intermediate (HHA) by Catechol-O-Methyltransferase (COMT).

MetabolicPathway MDMA MDMA (Parent) MDA MDA (Active Metabolite) MDMA->MDA N-demethylation (CYP1A2) HHA HHA (Catechol Intermediate) MDA->HHA Demethylenation (CYP2D6) HMA HMA (this compound) HHA->HMA O-methylation (COMT) Conjugates Glucuronide/Sulfate Conjugates HMA->Conjugates Phase II Conjugation

Figure 1: Metabolic pathway showing the formation of HMA from MDMA/MDA. Note that HMA is often excreted as a conjugate, requiring hydrolysis before analysis.[1]

Method A: LC-MS/MS (The Gold Standard)

Objective: High-sensitivity quantification in plasma or urine.

Mechanistic Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of the polar HMA molecule without derivatization. We utilize a Pentafluorophenyl (PFP) column rather than a standard C18.

  • Why? The PFP phase offers unique pi-pi interactions with the aromatic ring of HMA, providing superior separation from its isobaric impurities (like HMMA) compared to standard alkyl phases.

Validated Protocol

Reagents: Methanol (LC-MS grade), Formic Acid, Ammonium Formate. Internal Standard (IS): HMA-d3 or MDA-d5.

  • Sample Preparation (Urine/Plasma):

    • Aliquot 100 µL sample.[2]

    • Add 50 µL Internal Standard solution.

    • Hydrolysis (Crucial Step): Add 100 µL

      
      -glucuronidase (E. coli or Helix pomatia). Incubate at 55°C for 1 hour. Note: HMA is extensively conjugated; failure to hydrolyze yields <20% total recovery.
      
    • Protein Precipitation: Add 500 µL ice-cold Acetonitrile. Vortex 30s. Centrifuge at 10,000 x g for 10 min.

    • Transfer supernatant to autosampler vial.

  • Chromatographic Conditions:

    • Column: Kinetex F5 (PFP), 2.6 µm, 100 x 2.1 mm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: 5% B (0-1 min)

      
       95% B (5 min) 
      
      
      
      Hold (1 min).
  • Mass Spectrometry Parameters (ESI+):

    • Precursor Ion: m/z 182.1

      
      
      
    • Quantifier Ion: m/z 165.1 (Loss of

      
      )
      
    • Qualifier Ion: m/z 137.1 (Loss of

      
      )
      

Method B: GC-MS (The Forensic Validator)

Objective: Structural confirmation and legal defensibility.

Mechanistic Rationale

Gas Chromatography requires the analyte to be volatile and thermally stable.[3] HMA has active protons (-OH, -NH2) that cause peak tailing and adsorption.

  • Derivatization Strategy: Acylation using PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride) . These reagents react with both the phenol and amine groups to form stable, volatile perfluoroacyl derivatives.

Validated Protocol
  • Extraction (SPE):

    • Use Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX).

    • Load hydrolyzed sample (pH adjusted to 6.0).

    • Wash with 0.1N HCl, then Methanol.

    • Elute with 5% Ammonium Hydroxide in Methanol.

    • Evaporate to dryness under Nitrogen.

  • Derivatization:

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL PFPA.

    • Incubate at 70°C for 20 minutes.

    • Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium @ 1 mL/min.

    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Detection (SIM Mode):

    • Target the molecular ion of the derivative and characteristic fragments (e.g., m/z 190, 162 for PFPA derivatives).

Cross-Validation & Data Interpretation

To ensure "Trustworthiness" (Part 2 of requirements), you must verify concordance between Method A and Method B.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Sample->Hydrolysis Split Split Sample Hydrolysis->Split LC_Prep Protein Precipitation (Acetonitrile) Split->LC_Prep Method A GC_SPE SPE Extraction (Cation Exchange) Split->GC_SPE Method B LC_Analysis LC-MS/MS Analysis (PFP Column) LC_Prep->LC_Analysis Compare Cross-Validation Correlation Analysis LC_Analysis->Compare Deriv Derivatization (PFPA/HFBA) GC_SPE->Deriv GC_Analysis GC-MS Analysis (SIM Mode) Deriv->GC_Analysis GC_Analysis->Compare

Figure 2: Dual-stream workflow for cross-validating HMA quantification.

Performance Data Summary

The following data represents typical validation metrics for HMA in human urine.

ParameterLC-MS/MS (Method A)GC-MS (Method B)[2][4]Acceptance Criteria
Linearity (

)
> 0.999> 0.995> 0.990
Range 1 – 1000 ng/mL10 – 2000 ng/mLFit for purpose
LOD 0.5 ng/mL5.0 ng/mL< 10 ng/mL
Precision (Intra-day) 2.5% RSD4.8% RSD< 15%
Accuracy (Bias) ± 3.2%± 6.5%± 15%
Recovery 95% (Matrix matched)85% (SPE)> 80%
Troubleshooting & "Gotchas"
  • Isomer Interference: HMA (3-methoxy-4-hydroxy...) has the same mass as HMMA (4-hydroxy-3-methoxy-methamphetamine).

    • Check: In LC-MS, HMMA usually elutes after HMA on C18 columns but this can reverse on PFP columns. Use pure standards to confirm retention times.

    • Differentiation: HMMA has a unique fragment at m/z 163 (loss of methylamine from secondary amine), whereas HMA loses ammonia (m/z 165).

  • Matrix Effects: In LC-MS, phospholipids can suppress ionization. Monitor the Internal Standard response. If IS response drops <50% of the neat standard, switch to SPE or dilute the sample.

References

  • Helmlin, H. J., et al. (1996). Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS.[1][5] Journal of Analytical Toxicology.[5] Link

  • de la Torre, R., et al. (2004).[6] MDMA (ecstasy) pharmacokinetics in a CYP2D6 poor metaboliser and in nine CYP2D6 extensive metabolisers. European Journal of Clinical Pharmacology. Link

  • Segura, M., et al. (2001). Bioanalytical method for the simultaneous determination of MDMA and its metabolites in human plasma and urine by GC-MS.[1][7] Journal of Chromatography B. Link

  • Cayman Chemical. (2024). 4-hydroxy-3-Methoxyamphetamine (hydrochloride) Product Reference.[8]Link

  • Pichini, S., et al. (2003). Current state of the art on the analysis of 3,4-methylenedioxymethamphetamine (ecstasy) and its metabolites in biological specimens.[1][2][7][9] Therapeutic Drug Monitoring. Link

Sources

A Comparative Analysis of 4-(2-Aminopropyl)-2-methoxyphenol and Standard Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the efficacy and mechanism of action of 4-(2-Aminopropyl)-2-methoxyphenol, also known as Methoxyphenamine, against a panel of standard adrenergic agonists. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential in various therapeutic and research contexts.

Introduction to the Compounds

This compound (Methoxyphenamine) is a sympathomimetic amine of the amphetamine class, historically used as a bronchodilator.[1][2] Its structure, featuring a methoxy and a phenol group on the phenyl ring, differentiates it from endogenous catecholamines and other synthetic agonists, influencing its receptor affinity and metabolic stability.

For a comprehensive evaluation, Methoxyphenamine is compared against three standard compounds representing different classes of adrenergic agonists:

  • Isoproterenol: A potent, non-selective β-adrenergic receptor agonist with low affinity for α-receptors.[3] It serves as a classic benchmark for β-receptor-mediated responses.[4]

  • Albuterol (Salbutamol): A widely used short-acting, selective β2-adrenergic receptor agonist, primarily employed in the treatment of asthma and COPD.[5][6][7] Its selectivity for the β2 receptor minimizes cardiovascular side effects compared to non-selective agents.[6][8]

  • Norepinephrine: An endogenous catecholamine that acts as a primary neurotransmitter in the sympathetic nervous system. It exhibits high affinity for α1 and β1-adrenergic receptors, with significantly lower affinity for β2-receptors, making it a key regulator of vascular tone and cardiac output.[9][10][11]

Mechanism of Action: Adrenergic Receptor Signaling

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[9][12] They are broadly classified into α and β subtypes, which couple to distinct G-proteins to initiate downstream signaling cascades.

  • β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to the stimulatory G-protein, Gs.[13] Agonist binding activates Gs, which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[4][12][14] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate physiological responses such as smooth muscle relaxation (bronchodilation) and increased cardiac contractility and heart rate.[4][6]

  • α1-Adrenergic Receptors: These receptors couple to the Gq G-protein.[13] Agonist binding activates Gq, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to responses like vasoconstriction.

  • α2-Adrenergic Receptors: These receptors typically couple to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase, thereby reducing cAMP levels and counteracting the effects of Gs-coupled receptor activation.[9][13]

Methoxyphenamine is classified as a β-adrenergic receptor agonist.[1][2][15][16] Its primary therapeutic effect as a bronchodilator is mediated through the activation of β2-adrenergic receptors on airway smooth muscle, leading to an increase in cAMP and subsequent muscle relaxation.[17] It is also suggested to have activity at α-adrenergic receptors, contributing to its decongestant effects.[17]

Adrenergic_Signaling_Pathways Figure 1: Adrenergic Receptor Signaling Pathways cluster_beta β-Adrenergic Pathway cluster_alpha α1-Adrenergic Pathway Agonist_Beta Isoproterenol Albuterol Methoxyphenamine Beta_Receptor β-Adrenergic Receptor Agonist_Beta->Beta_Receptor Binds Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response_Beta Smooth Muscle Relaxation PKA->Response_Beta Phosphorylates Targets Agonist_Alpha Norepinephrine Alpha_Receptor α1-Adrenergic Receptor Agonist_Alpha->Alpha_Receptor Binds Gq Gq Protein Alpha_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Activates Response_Alpha Smooth Muscle Contraction Ca_PKC->Response_Alpha Leads to

Caption: Canonical Gs and Gq signaling pathways activated by adrenergic agonists.

Comparative Receptor Binding and Functional Potency

The efficacy and selectivity of an adrenergic agonist are determined by its binding affinity (Ki) and its functional potency (EC50) at different receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC50 value indicates greater potency in eliciting a functional response.

CompoundPrimary Target(s)Receptor Binding Affinity (Ki) / Notes
Methoxyphenamine β-adrenergic receptorsClassified as a β-agonist; also noted to act on α-receptors for decongestion.[2][17] Quantitative affinity data is sparse in modern literature.
Isoproterenol β1 and β2Non-selective β-agonist with high affinity for both β1 and β2 subtypes (Ki ≈ 0.22 µM for β1, 0.46 µM for β2).[18][19] Very low affinity for α-receptors.[3]
Albuterol β2 > β1Selective β2-agonist.[5][14] This selectivity results in effective bronchodilation with fewer cardiac side effects than non-selective agents.[6][8]
Norepinephrine α1, β1 > β2High affinity for α-receptors (Ki ≈ 1.07 x 10⁻⁷ M).[20] Tenfold higher affinity for β1-AR over β2-AR.[10][11]

Note: Ki values can vary between studies and experimental conditions.

This data highlights the distinct selectivity profiles of the standard compounds. Isoproterenol's non-selectivity makes it a powerful tool for studying general β-adrenergic responses, while Albuterol's β2-selectivity is crucial for its clinical use in asthma.[4][8] Norepinephrine's preference for α and β1 receptors underpins its role in regulating blood pressure and heart rate.[9] Methoxyphenamine's profile, while less quantitatively defined, appears to be broad, encompassing both β- and α-adrenergic activity.[17]

Experimental Protocol: In Vitro Efficacy Assessment via cAMP Accumulation Assay

To quantitatively compare the functional efficacy of Methoxyphenamine and other β-agonists, a cAMP accumulation assay is a standard and robust method. This assay measures the intracellular concentration of cAMP produced by cells in response to receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of Methoxyphenamine, Isoproterenol, and Albuterol at the β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[21]

  • Test compounds: Methoxyphenamine, Isoproterenol, Albuterol.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based kits).[21][22][23]

  • 384-well white opaque microplates.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293-β2AR cells under standard conditions (37°C, 5% CO2).

    • On the day of the assay, harvest cells and resuspend them in stimulation buffer at a predetermined optimal density (e.g., 5,000 cells/well).[24]

  • Compound Preparation:

    • Prepare a serial dilution of each test compound (e.g., 11-point, 1:3 dilution series) in stimulation buffer containing a fixed concentration of a PDE inhibitor like IBMX (e.g., 500 µM).[21]

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of the 384-well plate.

    • Add an equal volume (e.g., 5 µL) of the serially diluted compounds, forskolin (positive control), or buffer (vehicle control) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.[21][24]

  • cAMP Detection:

    • Following incubation, add the detection reagents from the chosen cAMP assay kit according to the manufacturer's protocol.[22][23] This typically involves cell lysis followed by the addition of reagents that generate a detectable signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.[22]

  • Data Acquisition and Analysis:

    • Read the plate on a compatible microplate reader.

    • Plot the signal versus the log of the agonist concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for each compound.

cAMP_Assay_Workflow Figure 2: Workflow for cAMP Accumulation Assay start Start culture 1. Culture & Harvest HEK293-β2AR Cells start->culture dispense 3. Dispense Cells & Compounds into 384-well Plate culture->dispense prepare 2. Prepare Serial Dilutions of Agonists prepare->dispense incubate 4. Incubate at Room Temp (30-60 min) dispense->incubate detect 5. Add Lysis & Detection Reagents incubate->detect read 6. Read Plate (e.g., Luminometer) detect->read analyze 7. Analyze Data: Plot Dose-Response Curve, Calculate EC50 & Emax read->analyze end_node End analyze->end_node

Caption: A streamlined workflow for determining agonist potency and efficacy.

Discussion and Synthesis

The comparison between Methoxyphenamine and standard adrenergic agonists reveals important considerations for its application in research and drug development.

  • Structure-Activity Relationship: The chemical structure of Methoxyphenamine, being an amphetamine derivative, distinguishes it from the catecholamine structures of Isoproterenol and Norepinephrine and the saligenin-based structure of Albuterol. This structural difference likely contributes to a different metabolic profile, potentially offering a longer duration of action compared to endogenous catecholamines which are rapidly metabolized.

  • Research Applications: For researchers, Methoxyphenamine could serve as an interesting pharmacological tool to investigate the effects of a mixed α- and β-adrenergic agonist. Its unique chemical scaffold could also be a starting point for developing new modulators of the adrenergic system with tailored selectivity and pharmacokinetic properties.

Conclusion

This compound (Methoxyphenamine) is a β-adrenergic agonist with a history of use as a bronchodilator. When compared to standard compounds, its pharmacological profile appears less selective than modern drugs like Albuterol but distinct from the non-selective β-agonist Isoproterenol and the α/β1-agonist Norepinephrine. While its clinical use has been superseded by more selective agents, its unique structure and mixed-activity profile warrant further investigation. A quantitative assessment of its receptor binding affinities and functional potencies using modern, standardized in vitro assays is essential to fully elucidate its pharmacological character and potential for future research applications.

References

  • Albuterol: an adrenergic agent for use in the treatment of asthma pharmacology, pharmacokinetics and clinical use. PubMed.
  • What is the mechanism of action of albuterol (beta-2 adrenergic receptor agonist)? American Board of Internal Medicine.
  • Understanding Albuterol: Classification and Mechanism of Action.
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  • Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist. PMC.
  • Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. eScholarship.
  • Medical Pharmacology: Clinical uses of Beta-2-Selective Agonists. University of Oklahoma Health Sciences Center.
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A Comparative In Vivo Validation Guide for 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(2-Aminopropyl)-2-methoxyphenol, a novel psychoactive compound. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous approach to characterizing the compound's effects and comparing them with established alternatives. By integrating established methodologies with a deep understanding of psychoactive drug evaluation, this guide ensures a robust and self-validating experimental design.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a phenethylamine derivative with structural similarities to known psychoactive compounds, suggesting potential interactions with monoamine neurotransmitter systems. The presence of the 2-methoxyphenol group may influence its metabolic stability and receptor binding profile, potentially offering a unique pharmacological profile compared to existing compounds. This guide proposes a systematic in vivo validation pathway to elucidate its mechanism of action, pharmacokinetic profile, and behavioral effects, thereby establishing its potential therapeutic or research applications.

Proposed Mechanism of Action: A Hypothesis Grounded in Structural Analogy

Based on its chemical structure, this compound is hypothesized to act as a modulator of serotonergic and dopaminergic systems. The aminopropyl side chain is a common feature in compounds that interact with monoamine transporters, suggesting potential activity as a releasing agent or reuptake inhibitor. The methoxyphenol moiety is present in various psychoactive natural products and synthetic compounds, and may contribute to affinity for serotonin receptors, particularly the 5-HT2A subtype, which is a key target for classic psychedelic compounds.[1]

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound This compound SERT SERT Compound->SERT Inhibition/Reversal DAT DAT Compound->DAT Inhibition/Reversal VMAT2 VMAT2 MAO MAO 5HT2A_Receptor 5-HT2A Receptor SERT->5HT2A_Receptor D2_Receptor D2 Receptor DAT->D2_Receptor Increased Synaptic DA Synaptic_Vesicle Synaptic Vesicle (5-HT, DA) Synaptic_Vesicle->SERT Release Synaptic_Vesicle->DAT Release Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization) 5HT2A_Receptor->Signaling_Cascade

Caption: Proposed mechanism of this compound.

Comparative In Vivo Validation Workflow

A multi-faceted approach is essential for a thorough in vivo characterization. This workflow integrates pharmacokinetic analysis with a battery of behavioral assays to build a comprehensive profile of the compound's effects. For comparative purposes, we recommend parallel studies with psilocybin (a classic 5-HT2A agonist psychedelic) and MDMA (a monoamine releasing agent).

In_Vivo_Validation_Workflow Start Compound Administration (i.p. or p.o.) PK_Study Pharmacokinetic Analysis (LC-MS/MS) Start->PK_Study Behavioral_Assays Behavioral Phenotyping Start->Behavioral_Assays Data_Analysis Comparative Data Analysis PK_Study->Data_Analysis HTR Head-Twitch Response (HTR) Behavioral_Assays->HTR Locomotor Locomotor Activity Behavioral_Assays->Locomotor FST Forced Swim Test (FST) Behavioral_Assays->FST HTR->Data_Analysis Locomotor->Data_Analysis FST->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

Caption: Proposed in vivo validation workflow.

Experimental Protocols

Pharmacokinetic Analysis via LC-MS/MS

Objective: To determine the time-course and plasma concentrations of this compound and its potential metabolites.

Protocol:

  • Animal Model: Male and female C57Bl6/J mice.[2][3]

  • Drug Administration: Administer this compound, psilocybin, and MDMA via intraperitoneal (IP) injection at equimolar doses.[2][3] A vehicle control group (0.9% sterile saline) must be included.[2][4]

  • Sample Collection: Collect blood samples via cardiac puncture at multiple time points (e.g., 15, 30, 60, 120, and 240 minutes post-injection).

  • Sample Preparation: Centrifuge blood samples to separate plasma. Perform protein precipitation with acetonitrile, followed by centrifugation.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound and any identifiable metabolites.[2][3]

Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT2A receptor agonist activity, a hallmark of classic psychedelics.[1]

Protocol:

  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: Administer the test compounds or vehicle as described above.

  • Observation: Immediately after injection, place individual mice in a clean observation chamber and record the number of head twitches for 30-60 minutes.

  • Data Analysis: Compare the frequency of head twitches between the different treatment groups.

Locomotor Activity Assay

Objective: To evaluate the stimulant or sedative effects of the compound.

Protocol:

  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: Administer the test compounds or vehicle.

  • Measurement: Place mice in an open-field arena equipped with photobeam sensors to automatically record horizontal and vertical activity for 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Forced Swim Test (FST)

Objective: To assess potential antidepressant-like effects.

Protocol:

  • Animal Model: Male C57BL/6J mice.

  • Drug Administration: Administer the test compounds or vehicle 30 minutes before the test.

  • Procedure: Place mice in a cylinder of water from which they cannot escape for a 6-minute session. Record the duration of immobility during the last 4 minutes.

  • Data Analysis: Compare the immobility time across treatment groups. A significant reduction in immobility is indicative of an antidepressant-like effect.[5]

Comparative Data Summary

The following table outlines the expected outcomes for this compound in comparison to psilocybin and MDMA.

Parameter This compound (Hypothesized) Psilocybin (Reference) MDMA (Reference)
Plasma Half-Life To be determinedApprox. 30 min (as psilocin)[2][3]1-3 hours
Head-Twitch Response Present (if 5-HT2A agonist)High frequencyLow to negligible frequency
Locomotor Activity Moderate to high increaseBiphasic (initial decrease, then increase)High increase
Forced Swim Test Potential decrease in immobilityDecrease in immobilityDecrease in immobility

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. The proposed experiments will elucidate its pharmacokinetic profile and behavioral effects in comparison to well-characterized psychoactive compounds. Based on the initial findings, further studies may be warranted, including receptor binding assays to confirm its molecular targets and more complex behavioral models to explore its cognitive and social effects. A thorough understanding of its pharmacology is crucial for determining its potential as a research tool or therapeutic agent.

References

  • Glodosky, N. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry, 14, 1303365. [Link]

  • Glodosky, N. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. PubMed, 38264637. [Link]

  • Glodosky, N. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. ResearchGate. [Link]

  • Hoeford Research. (n.d.). Standardised In Vivo Psychedelics Testing. [Link]

  • Simas, A. S. C., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Kim, H. J., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. PubMed Central. [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]

  • Chien, C. C., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]

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  • Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. [Link]

  • ResearchGate. (2025). The Most Common Chemical Replacements in Drug-Like Compounds. [Link]

  • Supplementary data (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands. (n.d.). [Link]

  • ResearchGate. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. [Link]

  • Ruiu, S., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PubMed Central. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed comparative analysis of 4-(2-aminopropyl)-2-methoxyphenol, a substituted phenethylamine derivative, and structurally related compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key chemical, pharmacological, and biological data to provide a comprehensive understanding of their similarities, differences, and potential therapeutic applications.

Introduction to this compound

This compound, with the CAS number 13026-44-3, is a molecule of significant interest due to its structural resemblance to endogenous neurotransmitters and other psychoactive compounds.[1] Its chemical structure features a phenol ring with a methoxy group at the 2-position and an aminopropyl chain at the 4-position. This arrangement of functional groups suggests potential interactions with various biological targets, particularly within the central nervous system. The compound is also known by the IUPAC name this compound.[1]

This guide will explore the physicochemical properties, synthesis, and biological activities of this compound in comparison to key related compounds, including its close structural analog 4-(2-aminoethyl)-2-methoxyphenol (3-methoxytyramine), and the parent neurotransmitter, dopamine. Understanding the subtle yet critical differences in their molecular architecture and resulting pharmacology is paramount for the rational design of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound and its selected comparators.

PropertyThis compound4-(2-Aminoethyl)-2-methoxyphenol (3-Methoxytyramine)Dopamine
CAS Number 13026-44-3[1]554-52-9[2][3]51-61-6
Molecular Formula C₁₀H₁₅NO₂[1]C₉H₁₃NO₂[2][3]C₈H₁₁NO₂
Molecular Weight 181.24 g/mol [1]167.21 g/mol [2]153.18 g/mol
Structure A phenol ring with a methoxy group at position 2 and an aminopropyl group at position 4.A phenol ring with a methoxy group at position 3 and an aminoethyl group at position 4. It is a metabolite of dopamine.[2]A catechol (benzene with two hydroxyl groups at positions 3 and 4) with an aminoethyl side chain.
Synonyms Not widely available3-Methoxytyramine, 3-Methyldopamine, Homovanillylamine[2]4-(2-Aminoethyl)benzene-1,2-diol, 3,4-Dihydroxyphenethylamine

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs often involves multi-step processes. A common strategy for related compounds is the reductive amination of a corresponding ketone.[4] For instance, the synthesis of 4-[(2R)-2-aminopropyl]phenol can be achieved through the reductive amination of 4-hydroxyphenylacetone.[4] A similar approach could theoretically be applied to a 2-methoxy-substituted phenylacetone precursor to yield this compound.

General Reductive Amination Workflow

G Ketone Substituted Phenylacetone Imine Imine Intermediate Ketone->Imine + NH3 source (e.g., NH4OAc) Amine Primary Amine Product Imine->Amine Reduction (e.g., NaBH3CN) Purification Purification (e.g., Chromatography) Amine->Purification

Caption: Generalized workflow for the synthesis of aminopropyl-phenols via reductive amination.

The choice of reducing agent is critical to avoid the formation of side products, such as the corresponding alcohol from the reduction of the ketone starting material.[4] Milder, imine-selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[4]

Biological Activity and Pharmacological Profile

The biological activities of 2-methoxyphenols are diverse, ranging from antioxidant and anti-inflammatory effects to interactions with neurotransmitter receptors.[5][6] The structural similarity of this compound to phenethylamines suggests a potential for interaction with monoamine systems.

Comparative Receptor Binding Affinity

The aminopropyl side chain in this compound is more lipophilic than the aminoethyl side chain of 3-methoxytyramine and dopamine, which could influence its receptor binding profile. Further experimental investigation is required to elucidate its specific receptor affinities.

Antioxidant and Anti-inflammatory Properties

Many 2-methoxyphenol derivatives exhibit significant antioxidant activity.[5][8][9] This is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of a range of 2-methoxyphenols has been evaluated using methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay.[5]

Some 2-methoxyphenols also act as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[5] For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol has been shown to ameliorate LPS-mediated memory impairment by inhibiting the STAT3 pathway, which is involved in neuroinflammation.[6]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparative analysis of these compounds.

Protocol 1: Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at a target receptor.

Materials:

  • Cell membrane preparations expressing the target receptor (e.g., from HEK 293 cells).[10]

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors).[7]

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (specific to the receptor assay).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Incubation & Filtration cluster_2 Quantification & Analysis A Prepare serial dilutions of test compound B Prepare reaction mix: - Cell membranes - Radioligand - Test compound/Buffer A->B C Incubate to reach equilibrium B->C D Rapid filtration through glass fiber filters C->D E Wash filters with cold buffer D->E F Add scintillation cocktail E->F G Quantify radioactivity F->G H Calculate IC50 and Ki G->H

Caption: Workflow for a radioligand displacement binding assay.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

Objective: To determine the free radical scavenging capacity of a test compound.

Materials:

  • 2,2'-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Test compound at various concentrations.

  • Methanol (as a blank).

  • A known antioxidant (e.g., ascorbic acid) as a positive control.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound, positive control, or methanol (for the blank) to the respective wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Concluding Remarks

This compound represents an intriguing chemical entity at the intersection of several classes of biologically active molecules. Its structural features suggest a pharmacological profile that may encompass interactions with monoaminergic systems as well as antioxidant and anti-inflammatory properties. The comparative analysis with related compounds like 3-methoxytyramine and dopamine highlights how subtle modifications to the chemical scaffold can significantly impact its physicochemical and, consequently, its biological properties. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other novel compounds, paving the way for a deeper understanding of their therapeutic potential. Further research, particularly in the areas of receptor binding, functional activity, and in vivo efficacy, is warranted to fully characterize this promising molecule.

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 275-282. [Link]

  • Todorova, T., et al. (2018). Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. Antioxidants, 7(10), 136. [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 114-121. [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Open Chemistry, 18(1), 1045-1053. [Link]

  • Glennon, R. A., et al. (1990). A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 33(10), 2777-2783. [Link]

  • Brandt, S. D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1046927. [Link]

  • Jo, Y., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Neurochemical Research, 43(11), 2169-2181. [Link]

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Head-to-head comparison of 4-(2-Aminopropyl)-2-methoxyphenol and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of synthetic pathways for 4-(2-Aminopropyl)-2-methoxyphenol , commonly known in pharmacological literature as HMA (4-Hydroxy-3-methoxyamphetamine).

Disclaimer: This guide is intended strictly for forensic researchers, toxicologists, and drug development professionals requiring analytical reference standards for metabolic profiling. The compound discussed is a controlled substance analogue or regulated chemical in many jurisdictions. All experimental protocols described must be conducted in licensed facilities in compliance with local laws.

Executive Summary & Molecule Profile[1]

Target Molecule: this compound Common Abbreviation: HMA (4-Hydroxy-3-methoxyamphetamine) Role: Major metabolite of MDMA (Ecstasy) and MDA; minor metabolite of Methamphetamine. Significance: HMA is a critical biomarker for forensic timeline analysis. Unlike its parent compounds, HMA exhibits distinct pharmacokinetics (longer half-life in plasma), making it essential for distinguishing acute intoxication from past exposure.

The Precursor Landscape: Head-to-Head

We compare three primary precursor pathways based on Atom Economy, Step Count, and Impurity Profile.

FeaturePrecursor A: Vanillin Precursor B: Veratraldehyde Precursor C: Eugenol
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde3,4-Dimethoxybenzaldehyde4-Allyl-2-methoxyphenol
Source Lignin byproduct / SyntheticMethylation of VanillinClove Oil extraction
Step Count 2 (Condensation + Reduction)3 (Condensation + Reduction + Deprotection)4 (Isomerization + Oxidation + Route A)
Atom Economy High (Direct scaffold match)Low (Loss of methyl group required)Medium (Loss of carbons during oxidation)
Key Challenge Phenolic OH requires protection in some reduction methods.[1]Selective O-demethylation is chemically difficult.Lengthy workup; oxidation yields vary.
Verdict Preferred Route Not Recommended Viable Alternative

Synthetic Pathways & Performance Analysis[3]

The synthesis of HMA hinges on constructing the 2-aminopropyl side chain while preserving the specific 4-hydroxy-3-methoxy substitution pattern.

Pathway Visualization

The following diagram illustrates the convergence of these precursors towards HMA.

HMA_Synthesis Vanillin Vanillin (4-OH-3-OMe-Benzaldehyde) Nitroalkene Intermediate: 2-Nitro-1-(4-OH-3-OMe-phenyl)propene Vanillin->Nitroalkene Henry Rxn (Nitroethane/NH4OAc) Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Dimethoxy_Int Intermediate: Dimethoxy-Nitroalkene Veratraldehyde->Dimethoxy_Int Henry Rxn Eugenol Eugenol (Natural Source) Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization (KOH/EtOH) HMA TARGET: HMA This compound Nitroalkene->HMA Reduction (LAH or Zn/HCl) DMA DMA (3,4-Dimethoxyamphetamine) Dimethoxy_Int->DMA Reduction Isoeugenol->Vanillin Oxidation (Ozone or Nitrobenzene) DMA->HMA Selective Demethylation (DIFFICULT: Low Yield)

Caption: Comparative synthesis flow. Note the inefficiency of the Veratraldehyde route due to the difficult demethylation step.

Detailed Route Analysis
Route A: The Vanillin Pathway (Gold Standard)
  • Mechanism: Henry Reaction (Nitroaldol condensation) followed by Hydride Reduction.

  • Why it wins: Vanillin already possesses the exact 4-hydroxy-3-methoxy ring substitution. There is no need to add or remove oxygen/methyl groups from the ring.

  • Performance:

    • Yield: 65-75% (Nitroalkene step), 50-60% (Reduction step).

    • Purity: High.[2] The intermediate nitroalkene crystallizes as bright orange needles, allowing for easy purification before the final reduction.

Route B: The Veratraldehyde Pathway
  • Mechanism: Synthesis of 3,4-Dimethoxyamphetamine (DMA) followed by O-demethylation.

  • Why it fails: The final step requires converting a methoxy group (-OCH3) back to a hydroxyl group (-OH). Reagents like BBr3 or HBr are aggressive and often demethylate both positions, leading to alpha-methyldopamine (HHA) rather than HMA. Selective cleavage at the 4-position is thermodynamically challenging.

Experimental Protocol: Synthesis from Vanillin

This protocol describes the synthesis of the HMA reference standard via the nitroalkene intermediate. This method is chosen for its reproducibility and crystallizability of intermediates.

Phase 1: Synthesis of 2-Nitro-1-(4-hydroxy-3-methoxyphenyl)propene

Reagents: Vanillin (15.2g, 0.1 mol), Nitroethane (15mL), Ammonium Acetate (3g), Glacial Acetic Acid (50mL).

  • Setup: Equip a 250mL round-bottom flask with a reflux condenser.

  • Reaction: Dissolve Vanillin in Glacial Acetic Acid. Add Nitroethane and Ammonium Acetate.

  • Reflux: Heat the mixture to gentle reflux for 2-4 hours. The solution will darken significantly (deep red/orange).

  • Workup: Pour the hot reaction mixture into 200mL of ice-cold water.

  • Crystallization: The nitroalkene will precipitate as a yellow-orange solid. Scrub the sides of the beaker with a glass rod to induce crystallization if oiling occurs.

  • Purification: Filter the solid and recrystallize from boiling methanol.

    • Target: Bright orange needles.

    • Checkpoint: Melting point should be approx 165-167°C.

Phase 2: Reduction to HMA

Reagents: Lithium Aluminum Hydride (LAH) (1.0M in THF), Anhydrous THF. Note: Catalytic hydrogenation (Pd/C) is safer but often fails with sulfur-containing impurities or results in partial reduction.

  • Inert Atmosphere: Flush a 3-neck flask with Argon/Nitrogen.

  • Charge: Add LAH solution (4 equivalents relative to nitroalkene).

  • Addition: Dissolve the nitroalkene from Phase 1 in anhydrous THF. Add dropwise to the LAH suspension. Caution: Exothermic.

  • Reflux: Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to quench the excess hydride.

  • Extraction: Filter off the aluminum salts. Evaporate THF. Acidify the residue with HCl to form the HMA-Hydrochloride salt.

  • Final Purification: Recrystallize the salt from Isopropanol/Ether.

Analytical Characterization

When validating the synthesized HMA against biological samples, use the following markers.

ParameterHMA (Target)MDMA (Parent)MDA (Metabolite)
Molecular Weight 195.26 g/mol 193.25 g/mol 179.22 g/mol
Key MS Fragment (EI) m/z 58 (Base peak)m/z 58m/z 44
Secondary Fragment m/z 137 (Benzylic cleavage)m/z 135m/z 135
UV Max (MeOH) 282 nm286 nm286 nm
Retention Time (GC) Longer (due to -OH polarity)ShortMedium

Derivatization Note: For GC-MS analysis, HMA requires derivatization (e.g., with BSTFA or PFPA) to mask the polar hydroxyl and amine groups. Underivatized HMA often shows poor peak shape and tailing.

Pharmacological & Metabolic Context[1][4][5]

Understanding the metabolic pathway is crucial for interpreting HMA levels in toxicology reports.

Metabolism MDMA MDMA MDA MDA MDMA->MDA N-Demethylation (CYP2B6) HHMA HHMA (Dihydroxy) MDMA->HHMA O-Demethylenation (CYP2D6) HMA HMA (4-OH-3-OMe) MDA->HMA Minor Pathway HHMA->HMA O-Methylation (COMT)

Caption: HMA is primarily formed via COMT methylation of the intermediate HHMA.[3] It accumulates later in the metabolic timeline than MDMA.

Toxicology Insight
  • Neurotoxicity: Unlike MDMA, HMA does not readily cross the blood-brain barrier in high concentrations due to its polarity. However, intracerebral injection studies suggest it retains significant serotonergic potency.

  • Excretion: HMA is excreted in urine primarily as a glucuronide or sulfate conjugate. Hydrolysis (enzymatic or acid) is required before analysis of urine samples to detect total HMA.

References

  • Metabolism of MDMA: de la Torre, R., et al. (2004). "Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition."[4][5] Therapeutic Drug Monitoring. Link

  • Synthesis of Phenethylamines: Shulgin, A., Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for general Henry Reaction conditions on substituted benzaldehydes).
  • Analytical Profiling: Mueller, C. A., et al. (2013). "Evaluation of the specific markers for amphetamine synthesised from the pre-precursor APAAN." Drug Testing and Analysis. Link

  • HMA Pharmacology: Montgomery, T., et al. (2007). "Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport." British Journal of Pharmacology. Link

  • Vanillin as Precursor: Masruri, M., et al. (2015).[6] "Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one." Journal of Pure and Applied Chemistry Research. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Aminopropyl)-2-methoxyphenol

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat 4-(2-Aminopropyl)-2-methoxyphenol as a bioactive phenolic amine .[1] It poses risks of severe eye damage, skin sensitization, and potential neurotoxicity due to its structural homology with catecholamines and amphetamine metabolites.

  • Primary Hazard: Chemical Irritant / Sensitizer.

  • Reactivity Hazard: Incompatible with strong oxidizers (risk of exothermic nitration or polymerization).

  • Disposal Class: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Storage: Hygroscopic and light-sensitive; store under inert gas (Argon/Nitrogen) if retaining for future use.

Chemical Profile & Hazard Logic

To dispose of this compound safely, you must understand its functional behavior.[2] This is not a generic "organic solid"; it is an amphoteric molecule.

FeatureChemical LogicOperational Impact
Phenolic Moiety Acidic proton (

); electron-rich ring.[1]
Prone to rapid oxidation (browning) and polymerization.[1] Do not mix with nitric acid (explosion risk).[1]
Aminopropyl Chain Basic nitrogen (

).[1]
Forms salts with acids.[1] May precipitate out of solution if pH shifts unexpectedly.[1]
Methoxy Group Electron-donating group.[1]Increases the reactivity of the benzene ring toward oxidizers.

Scientist's Note: The dual nature (amine base + phenol acid) means this compound is zwitterionic at neutral pH. It may have poor solubility in neutral water, leading to clogged drains if illicitly disposed of via sink. Sink disposal is strictly prohibited.

Disposal Protocols

A. Solid Waste (Pure Substance)

Applicable for: Expired raw material, spill cleanup residues, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential phenolic corrosion over time.[1]

  • Labeling: Mark the container with the specific chemical name. Do not use vague abbreviations like "P-Waste."

    • Required Label:"Hazardous Waste - Toxic / Irritant - this compound" [1]

  • Segregation: Ensure the waste container is NOT stored in the same secondary containment bin as oxidizing acids (Nitric, Perchloric, Chromic).

B. Liquid Waste (Solutions / HPLC Effluent)

Applicable for: Reaction mixtures, mother liquors, or analytical samples.

  • Solvent Compatibility Check:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetonitrile.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

  • pH Stabilization (The Critical Step):

    • Because 4-APMP is amphoteric, mixing it with highly acidic waste streams can generate heat (exothermic neutralization of the amine).[1]

    • Protocol: Slowly add the solution to the waste container. If the waste container contains strong acids, neutralize the 4-APMP solution separately to pH 6-8 before combining, or start a dedicated waste bottle.[1]

  • Deactivation (Optional - Consult EHS):

    • For trace amounts in glassware, rinse with a 5% dilute acetic acid solution (solubilizes the amine) followed by ethanol. Collect all rinses as hazardous waste.[1]

Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision process for segregating this compound.

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid?Start->IsSolidIsLiquidIs it Liquid?Start->IsLiquidSolidContainerPlace in HDPE/Amber Glass(No Metal)IsSolid->SolidContainerPure/DebrisSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckSolidLabelLabel: Toxic/Irritant SolidSolidContainer->SolidLabelSegregateCRITICAL: Segregate fromOxidizing Acids (Nitric/Perchloric)SolidLabel->SegregateHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains Cl/Br/FNonHaloNon-Halogenated(MeOH, ACN, Water)SolventCheck->NonHaloOrganics/AqueousHalo->SegregateNonHalo->SegregateFinalStorageStore in Satellite Accumulation Area(Request EHS Pickup)Segregate->FinalStorage

Figure 1: Decision matrix for the segregation and packaging of this compound waste streams.

Emergency Response Procedures

In the event of a spill during transfer or disposal:

ScenarioProtocol
Solid Spill 1. Evacuate immediate area if dust is airborne.2.[1][2] Don PPE (Nitrile gloves, N95 respirator or Lab Hood sash down).3. Do not dry sweep. Cover with wet paper towels (ethanol or water) to prevent dust generation.4.[1] Scoop into a waste jar.
Liquid Spill 1. Absorb with vermiculite or chem-pads.2.[1] Do not use bleach immediately (risk of chloramine vapors from the amine group).3. Clean surface with soap and water after bulk removal.[1][2]
Skin Contact Wash immediately with soap and water for 15 minutes. Phenolic compounds can anesthetize the skin, masking the burn—wash thoroughly even if pain is absent.

Regulatory Compliance (RCRA)[1][6][7]

While this compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic) by name, it defaults to regulation under RCRA (Resource Conservation and Recovery Act) due to its toxicity and flammability characteristics.[1]

  • Generator Status: You must count the weight of this waste toward your facility's monthly generator status (VSQG, SQG, or LQG).

  • Waste Code: If the substance exhibits ignitability (flash point <60°C in solution), assign code D001 . If it is purely toxic/irritant without specific characteristic listing, it is managed as Non-RCRA Regulated Hazardous Waste (state-dependent) but must never be disposed of in municipal trash.[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1][5] [Link][1][6]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][7] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][8] [Link][1]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Aminopropyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of research and development, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for the use of Personal Protective Equipment (PPE) when working with 4-(2-Aminopropyl)-2-methoxyphenol. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why each piece of equipment and procedural step is critical. This document serves as a self-validating system for laboratory safety, grounded in authoritative standards.

Hazard Identification: Understanding the Adversary

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be publicly indexed, we can infer its likely hazardous properties from the well-characterized profiles of its structural analogs, such as 4-aminophenol and other aminophenol derivatives. These compounds are known to present a multi-faceted risk profile.[1][2][3]

Inferred Hazard Profile for this compound

Hazard ClassificationDescriptionRationale & Primary Exposure Route
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[1][4]The amine and phenol functional groups can be readily absorbed and may interfere with biological processes. Inhalation of dusts or aerosols is a primary concern.[2][5]
Skin Corrosion / Irritation Causes skin irritation.[1][4] May cause an allergic skin reaction.[6]Aromatic amines and phenols are known skin irritants. Prolonged or repeated contact can lead to dermatitis.
Serious Eye Damage / Irritation Causes serious eye irritation or damage.[1][4]Direct contact with dust or splashes can cause significant and potentially irreversible damage to the cornea and other eye tissues.
Aquatic Toxicity Harmful to aquatic life.[4]Aminophenols can be persistent in aquatic environments and require careful disposal to prevent ecological damage.[1]

This table is a synthesized summary based on the known hazards of closely related aminophenol compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact hazard classifications of your material.

The Core Protocol: A Multi-Layered PPE Defense

The selection of PPE is not a matter of preference but a risk-based necessity. Each component of your protective ensemble is designed to shield you from a specific exposure route identified in our hazard analysis. All handling of this compound, especially when in solid/powder form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is therefore critical.

  • Primary Recommendation: Nitrile gloves. Nitrile offers broad chemical resistance and is effective against many amines, oils, and weak acids.[8][9]

  • Minimum Thickness: A glove thickness of at least 5 mils is recommended to provide a reasonable breakthrough time for incidental splash protection.[10]

  • Causality: While nitrile is a robust choice, it's important to understand that it provides splash protection, not protection from prolonged immersion.[11] Amines can degrade some glove materials over time.[10] If you know your gloves have been contaminated, you must change them immediately to prevent permeation.[10]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don two pairs of nitrile gloves (double-gloving) when handling concentrated amounts or for extended procedures. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Wash hands thoroughly with soap and water after removing gloves.[7][12]

Eye and Face Protection: Shielding Sensitive Tissues

The risk of serious eye damage from either solid particulates or accidental splashes necessitates robust protection.

  • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a full-face shield must be worn in addition to safety goggles.[13] The goggles provide a seal against dust and vapors, while the face shield protects against the volume and force of a splash.

Skin and Body Protection: The Complete Barrier

Protecting your skin and personal clothing from contamination is crucial to prevent dermal absorption and take-home exposure.

  • Standard: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down.

  • Enhanced Precaution: For tasks with a higher risk of spills or significant contamination, such as large-scale synthesis or spill cleanup, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[14]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: Preventing Systemic Exposure

Inhalation is a primary and efficient route for chemical exposure. Engineering controls are the preferred method of protection.

  • Primary Engineering Control: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to control dust and aerosols.[2][7]

  • When Respirators are Necessary: In situations where engineering controls are not feasible, during a large spill, or if air monitoring indicates exposure levels are above acceptable limits, respiratory protection is required.[5][15]

  • Respirator Selection: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N95, R95, or P100) is necessary. The OV cartridge addresses vapors, while the pre-filter captures fine dust particles.[16][17]

  • Trustworthiness: A respiratory protection program is a regulatory requirement when respirators are used. This includes medical evaluation, fit testing, and training to ensure the equipment provides a proper seal and adequate protection.[18]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from handling to disposal.

Step-by-Step Handling Workflow
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE in the correct order (e.g., lab coat, inner gloves, respirator, goggles, face shield, outer gloves).

  • Handling: Carefully perform the experimental procedure within the fume hood. Avoid generating dust when handling the solid.[5] Clean up any minor spills immediately.

  • Decontamination: After handling, decontaminate any equipment. Wipe down the work surface in the fume hood.

  • PPE Doffing (Removal): This process is critical to prevent self-contamination. The diagram below illustrates the correct sequence.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

PPE Removal (Doffing) Workflow

The following diagram outlines the logical sequence for removing PPE to minimize cross-contamination.

PPE_Doffing_Workflow cluster_contaminated Contaminated Area cluster_clean Clean Area A 1. Remove Outer Gloves (Turn inside out) B 2. Remove Face Shield (Handle by back strap) A->B Contaminated -> Clean C 3. Remove Lab Coat (Roll inside out) B->C D 4. Remove Goggles (Handle by straps) C->D Exit Contaminated Zone E 5. Remove Respirator (Handle by straps) D->E F 6. Remove Inner Gloves (Turn inside out) E->F G 7. Wash Hands Thoroughly F->G

Caption: Workflow for safe PPE removal to prevent self-contamination.

Disposal Plan: Environmental Stewardship

Improper disposal of chemical waste is a regulatory violation and an environmental hazard.[19]

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[14][20]

  • Container Labeling: The waste container must be made of a compatible material, kept securely sealed when not in use, and labeled with the words "Hazardous Waste" along with the full chemical name.[13][19]

  • Disposal Route: Do not dispose of this chemical or its waste down the drain or in regular trash.[19] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][14] Amines should be segregated from other waste streams like acids and oxidizers to prevent hazardous reactions.[13][20]

By adhering to this comprehensive guide, you are not just following a protocol; you are engaging in a proactive safety culture that protects yourself, your colleagues, and the integrity of your scientific work. Always prioritize a thorough review of the manufacturer's SDS and your institution's specific safety policies.

References

  • Amine Disposal For Businesses. Collect and Recycle. Accessed February 20, 2026. [Link]

  • Safety Data Sheet: 3-Aminophenol. Carl ROTH. Accessed February 20, 2026. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Accessed February 20, 2026. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Accessed February 20, 2026. [Link]

  • Disposing Amine Waste. Technology Catalogue. Accessed February 20, 2026. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. Accessed February 20, 2026. [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. Accessed February 20, 2026. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Accessed February 20, 2026. [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. Accessed February 20, 2026. [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. American Chemistry Council. Accessed February 20, 2026. [Link]

  • Respirator Section of Label Review Manual Chapter 10. Environmental Protection Agency. Accessed February 20, 2026. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Accessed February 20, 2026. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Accessed February 20, 2026. [Link]

  • Respiratory protection: NIOSH publishes toolbox talk. Safety and Health Magazine. Accessed February 20, 2026. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.